molecular formula C7H8F3NO B1597209 [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine CAS No. 306935-05-7

[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Cat. No.: B1597209
CAS No.: 306935-05-7
M. Wt: 179.14 g/mol
InChI Key: ROYYYTOVBUUPDX-UHFFFAOYSA-N
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Description

[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine is a useful research compound. Its molecular formula is C7H8F3NO and its molecular weight is 179.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[5-methyl-2-(trifluoromethyl)furan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8F3NO/c1-4-2-5(3-11)6(12-4)7(8,9)10/h2H,3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYYYTOVBUUPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381592
Record name 1-[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanamine
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Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

306935-05-7
Record name 5-Methyl-2-(trifluoromethyl)-3-furanmethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanamine
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Foundational & Exploratory

An In-depth Technical Guide to [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine (CAS Number: 306935-05-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine is a fluorinated organic compound featuring a furan core substituted with a methyl group, a trifluoromethyl group, and a methylamine moiety. Its Chemical Abstracts Service (CAS) Registry Number is 306935-05-7 [1]. The presence of the trifluoromethyl group is of particular interest in the fields of medicinal chemistry and drug development. This is due to the unique properties conferred by this functional group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[2][3][4]. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, a plausible synthetic approach, safety considerations, and its potential applications in research and development.

Chemical Properties and Structure

The structural and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 306935-05-7[1]
Molecular Formula C₇H₈F₃NO[1]
Molecular Weight 179.14 g/mol [1]
Appearance Liquid (predicted)Vendor Data
Boiling Point Not available
Density Not available
Solubility Not available

Structure:

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A potential synthetic approach could start from a readily available furan derivative, followed by trifluoromethylation, and subsequent functionalization to introduce the methylamine group. The synthesis of trifluoromethylated furans can be challenging, but several methods have been developed for the introduction of a CF₃ group onto a furan ring.

Workflow for the Proposed Synthesis:

G start Starting Furan Derivative step1 Trifluoromethylation start->step1 e.g., Ruppert-Prakash reagent step2 Formylation/Acylation at C3 step1->step2 Vilsmeier-Haack or Friedel-Crafts step3 Reductive Amination step2->step3 NH3, H2/Catalyst end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical):

  • Trifluoromethylation of a 2-Methylfuran Derivative: A suitable starting material, such as 2-methylfuran, could be subjected to an electrophilic or radical trifluoromethylation reaction. Reagents like trifluoroacetic anhydride with a catalyst or trifluoromethylating agents such as the Togni or Umemoto reagents could potentially be employed.

  • Introduction of a Functional Group at the 3-Position: Following the successful trifluoromethylation at the 5-position (or protection and subsequent reaction at the desired position), a formyl or acyl group could be introduced at the 3-position of the furan ring. This can typically be achieved through reactions like the Vilsmeier-Haack formylation or a Friedel-Crafts acylation.

  • Reductive Amination to Form the Methylamine: The final step would involve the conversion of the formyl or acyl group to the methylamine. This is a standard transformation in organic synthesis and can be accomplished via reductive amination. The carbonyl compound would be reacted with ammonia in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon, Raney nickel) or other hydride-based reducing agents.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a building block in medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance the pharmacological properties of a molecule.

Potential Areas of Application:

  • Scaffold for Novel Drug Candidates: The substituted furan core can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. The primary amine functionality provides a convenient handle for further chemical modifications and the attachment of other pharmacophores.

  • Agrochemicals: Trifluoromethylated compounds are also prevalent in modern agrochemicals, such as pesticides and herbicides. This compound could be explored as an intermediate in the synthesis of new crop protection agents.

  • Materials Science: Furan-based polymers and materials are of interest for various applications. The unique electronic properties imparted by the trifluoromethyl group could make this compound a candidate for the development of novel functional materials.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data sheets for similar compounds and general principles of laboratory safety, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or mists.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical compound with significant potential for application in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its synthesis and reactivity are currently limited in the public domain, its structure, featuring a trifluoromethylated furan core, makes it an attractive building block for the creation of novel molecules with enhanced properties. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.
  • Díaz, D. D., Converso, A., Sharpless, K. B., & Finn, M. G. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules, 11(4), 212–218.
  • Gill, M., & Ing, H. R. (1958). The synthesis of some neuraminic acids. Journal of the Chemical Society, 4728.
  • Gollner, A., et al. (2016). Preparation of new spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds and derivatives as MDM2-p53 inhibitors. WO 2016026937 A1.
  • Holdren, R. F. (1947). 5-Methyl-2-furfurylamine. Journal of the American Chemical Society, 69(2), 464.
  • Popowicz, G. M., et al. (2010). Structures of low molecular weight inhibitors bound to MDMX and MDM2 reveal new approaches for p53-MDMX/MDM2 antagonist drug discovery. Cell Cycle, 9(6), 1104–1111.
  • Ramharter, J., et al. (2016). Preparation of new spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds and derivatives as MDM2-p53 inhibitors. WO 2016026937 A1.
  • Sun, W., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society, 135(19), 7223–7234.
  • Takahashi, S., et al. (2021). Safety and Pharmacokinetics of Milademetan, a MDM2 Inhibitor, in Japanese Patients with Solid Tumors: A Phase I Study. Cancer Science, 112(6), 2361–2370.
  • U.S. Patent No. 4,347,191. (1982). Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
  • Chinese Patent No. 102491906A. (2012). Synthetic method for 2-methyl-3-trifluoromethyl phenylamine.
  • Chinese Patent No. 103570558A. (2014). Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
  • NIST. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-METHYLFURFURAL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-METHYL-2(5H)-FURANONE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-furylmethylamine. Retrieved from [Link]

Sources

Synthesis pathways for [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the furan scaffold serves as a versatile bioisostere for phenyl rings and other aromatic systems. This guide provides a detailed exploration of robust synthetic pathways for the preparation of this valuable building block. We will focus on two primary, well-established rearrangement reactions—the Curtius and Hofmann rearrangements—as logical and efficient strategies for introducing the key aminomethyl group onto the furan core. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid researchers in making informed decisions for their synthetic campaigns.

Introduction and Strategic Overview

The synthesis of complex amines, particularly primary amines on heterocyclic cores, is a cornerstone of pharmaceutical development. Classical rearrangement reactions that convert carboxylic acid derivatives into amines with the loss of one carbon atom (as carbon dioxide) are exceptionally powerful tools for this purpose. These methods, including the Curtius, Hofmann, Schmidt, and Lossen rearrangements, proceed through a common isocyanate intermediate, offering a reliable pathway to the desired amine, often with high purity and stereochemical retention.[1][2][3]

This guide will focus on the Curtius and Hofmann rearrangements due to their broad substrate scope, tolerance for diverse functional groups, and the ready availability of starting materials.[4][5] The primary challenge in synthesizing this compound lies in the construction of the requisite 2,3,5-trisubstituted furan precursor. Once this core is established, the conversion to the target amine can be achieved with high fidelity.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the aminomethyl group at the C3 position of the furan ring. This disconnection points to a C3-functionalized furan, specifically a carboxylic acid or a primary amide, as the key synthetic intermediate. These functional groups are ideal precursors for the Curtius and Hofmann rearrangements, respectively.

G Target This compound Isocyanate [5-Methyl-2-(trifluoromethyl)-3-furyl]isocyanate Target->Isocyanate Hydrolysis Precursors Key Precursors Isocyanate->Precursors Rearrangement CarboxylicAcid 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid Precursors->CarboxylicAcid Curtius Pathway Amide 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide Precursors->Amide Hofmann Pathway Amide->CarboxylicAcid Amidation

Caption: Retrosynthetic analysis for the target amine.

Primary Synthetic Pathway: The Curtius Rearrangement

The Curtius rearrangement is a versatile and mild method for converting a carboxylic acid into a primary amine.[2][6] The reaction proceeds by converting the carboxylic acid into an acyl azide, which upon thermal or photochemical activation, rearranges to an isocyanate with the loss of nitrogen gas.[1][4] The resulting isocyanate is then hydrolyzed to yield the primary amine.

Synthesis of Key Intermediate: 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid

The synthesis of this polysubstituted furan is the most critical step. A plausible route involves the construction of the furan ring from acyclic precursors, a common strategy for preparing highly substituted furans.[7]

Workflow for Precursor Synthesis:

G cluster_0 Precursor Synthesis Workflow Start Acyclic Precursors (e.g., β-keto ester & α-haloketone) Cyclization Ring Formation (e.g., Paal-Knorr or Feist-Benary Synthesis) Start->Cyclization IntermediateFuran Substituted Furan Ester Cyclization->IntermediateFuran Hydrolysis Ester Hydrolysis IntermediateFuran->Hydrolysis End 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid Hydrolysis->End

Caption: Proposed workflow for synthesizing the key carboxylic acid intermediate.

Conversion via Curtius Rearrangement

The conversion involves two main steps: formation of the acyl azide and its subsequent rearrangement and hydrolysis.

Reaction Scheme:

G CarboxylicAcid R-COOH (Furan Carboxylic Acid) AcylChloride R-COCl CarboxylicAcid->AcylChloride 1. SOCl2 or (COCl)2 AcylAzide R-CON3 AcylChloride->AcylAzide 2. NaN3 Isocyanate R-N=C=O AcylAzide->Isocyanate 3. Heat (Δ), -N2 Amine R-NH2 (Target Amine) Isocyanate->Amine 4. H3O+

Caption: Overall transformation via the Curtius Rearrangement.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride To a solution of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 equiv) in dry dichloromethane (DCM), add oxalyl chloride (1.5 equiv) followed by a catalytic amount of dimethylformamide (DMF) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.[8]

Step 2: Synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl azide Dissolve the crude acid chloride from the previous step in dry acetone or THF. Cool the solution to 0 °C and add a solution of sodium azide (NaN₃, 1.5 equiv) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C. Stir the mixture vigorously at 0 °C for 1-2 hours. After the reaction is complete, dilute with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.[9]

Step 3: Curtius Rearrangement and Hydrolysis Dissolve the crude acyl azide in a high-boiling inert solvent such as toluene or dioxane. Heat the solution to reflux (typically 80-110 °C) until nitrogen evolution is complete (usually 1-3 hours).[10] This generates the isocyanate in situ. Cool the reaction mixture and add aqueous acid (e.g., 3M HCl). Heat the biphasic mixture to reflux for several hours to effect hydrolysis of the isocyanate to the primary amine. After cooling, neutralize the aqueous layer with a base (e.g., NaOH) and extract the target amine with an organic solvent. The product can then be purified by distillation or chromatography.

Alternative Pathway: The Hofmann Rearrangement

The Hofmann rearrangement offers an alternative route starting from a primary amide, which can be readily prepared from the corresponding carboxylic acid.[3] This reaction uses a halogen (typically bromine) and a strong base to convert the amide into the key isocyanate intermediate.[5]

Synthesis of Key Intermediate: 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

The precursor amide is synthesized by activating the carboxylic acid (e.g., as an acid chloride) and reacting it with aqueous ammonia or a protected ammonia equivalent.

Detailed Experimental Protocol (Proposed)

Step 1: Amide Formation Convert 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid to its acid chloride as described in the Curtius protocol. Add the crude acid chloride dropwise to a cooled, concentrated solution of aqueous ammonium hydroxide. Stir vigorously until the reaction is complete. The resulting amide often precipitates and can be collected by filtration, washed with cold water, and dried.

Step 2: Hofmann Rearrangement Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 equiv) to a cold (0 °C) solution of sodium hydroxide (4-5 equiv) in water. Add the 5-methyl-2-(trifluoromethyl)furan-3-carboxamide (1.0 equiv) to the cold NaOBr solution. Warm the mixture gently and then heat to a temperature of approximately 60-80 °C until the reaction is complete (monitored by TLC).[3][5] The reaction mixture is then cooled, and the product amine is isolated by extraction or steam distillation, followed by purification.

Mechanistic Overview

The Hofmann rearrangement proceeds through the formation of an N-bromoamide, which is deprotonated to form an anion. This anion undergoes rearrangement, losing the bromide ion to form the isocyanate, which is then hydrolyzed in the basic aqueous medium.[3]

G Amide R-CONH2 NBromoamide R-CONHBr Amide->NBromoamide Br2, NaOH Isocyanate R-N=C=O NBromoamide->Isocyanate NaOH, Δ, -Br- CarbamicAcid R-NHCOOH Isocyanate->CarbamicAcid H2O Amine R-NH2 CarbamicAcid->Amine -CO2

Caption: Key steps in the Hofmann Rearrangement mechanism.

Data and Pathway Comparison

ParameterCurtius RearrangementHofmann Rearrangement
Starting Material Carboxylic AcidPrimary Amide
Key Reagents SOCl₂, NaN₃, HeatBr₂, NaOH, Heat
Key Intermediate Acyl Azide, IsocyanateN-Bromoamide, Isocyanate
Advantages Mild conditions possible (using DPPA). Acyl azide can sometimes be isolated. Generally clean reactions.[2]One-pot conversion from amide. Inexpensive reagents.[3]
Disadvantages Acyl azides are potentially explosive. Requires multiple discrete steps.Requires strongly basic conditions which may not be suitable for sensitive substrates. Potential for side reactions.
Safety Concern Handling of potentially explosive azides.Handling of corrosive bromine and strong base.

Conclusion

Both the Curtius and Hofmann rearrangements represent viable and robust strategies for the synthesis of this compound from a common carboxylic acid precursor. The choice between the two pathways depends on substrate tolerance, safety considerations, and desired reaction scale. The Curtius rearrangement often provides a cleaner transformation, though it involves the handling of potentially hazardous azide intermediates. The Hofmann rearrangement is a classic, cost-effective method but its strongly basic conditions may limit its applicability for more complex substrates. For both routes, the primary synthetic challenge remains the efficient construction of the 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid core, which requires dedicated route development. This guide provides the foundational chemical logic and procedural framework for researchers to successfully undertake the synthesis of this valuable fluorinated heterocyclic amine.

References

  • De Selms, R. C. Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide. Arkivoc.
  • Wencel-Delord, J., et al. Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas. PMC - NIH.
  • Wikipedia. Lossen rearrangement. Wikipedia.
  • Alfa Chemistry. Curtius Rearrangement. Alfa Chemistry.
  • Pore, V. S., et al. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing).
  • Alfa Chemistry. Lossen Rearrangement. Alfa Chemistry.
  • Al-Zoubi, R. M., et al. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • ResearchGate. Curtius Rearrangement.
  • ResearchGate. Recent Advances in Lossen Rearrangement.
  • Wikipedia. Schmidt reaction. Wikipedia.
  • Organic & Biomolecular Chemistry (RSC Publishing). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • BYJU'S. Schmidt Reaction for Carboxylic Acids. BYJU'S.
  • Wikipedia. Hofmann rearrangement. Wikipedia.
  • Organic Chemistry Portal. Schmidt Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. Furan synthesis. Organic Chemistry Portal.
  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Chemistry Steps. Hofmann Rearrangement. Chemistry Steps.
  • Synthesis of Furan Derivatives Condensed with Carbohydr

Sources

A Technical Guide to [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. We delve into its precise chemical structure, systematic IUPAC nomenclature, and key physicochemical properties. The strategic importance of its constituent functional groups—the furan core, the metabolically robust trifluoromethyl group, and the versatile methylamine side chain—is discussed in the context of medicinal chemistry and drug development. A detailed, plausible synthetic protocol is presented, complete with mechanistic insights and validation checkpoints. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar fluorinated heterocyclic scaffolds in their work.

Introduction: The Strategic Value of Fluorinated Furans in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds and its ability to act as a bioisostere for phenyl rings, offering modulated steric and electronic properties.[1][2] Its unique geometry and the hydrogen bond accepting capacity of the ring oxygen can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1][3]

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern drug design.[4] The -CF3 group profoundly alters a molecule's characteristics by:

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[5][6]

  • Increasing Lipophilicity: With a Hansch-Fujita π constant of +0.88, the -CF3 group increases a molecule's ability to permeate biological membranes.[4][5]

  • Modulating Electronic Properties: As a potent electron-withdrawing group, it can alter the pKa of nearby functionalities and participate in unique non-covalent interactions with biological targets.[7]

The compound of interest, this compound, combines these valuable features: a central furan ring, a stabilizing -CF3 group at the electron-rich C2 position, and a primary amine on a methylene spacer at C3, which provides a key site for derivatization and interaction with biological targets. This unique combination makes it a highly attractive building block for the synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

The definitive identity of this compound is established by its structure and systematic naming conventions.

Chemical Structure

The molecule consists of a five-membered furan ring with the following substituents:

  • A methyl group (-CH3) at position 5.

  • A trifluoromethyl group (-CF3) at position 2.

  • A methylamine group (-CH2NH2) at position 3.

// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; O [label="O", pos="1.1,0.7!"]; C2 [label="C", pos="1.1,-0.7!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.1,-0.7!"]; C5 [label="C", pos="-1.1,0.7!"];

// Substituents C_Me [label="CH₃", pos="-2.2,1.2!"]; C_CF3 [label="C", pos="2.2,-1.2!"]; F1 [label="F", pos="2.0,-2.2!"]; F2 [label="F", pos="3.2,-0.7!"]; F3 [label="F", pos="2.4,-1.5!"]; C_Amine [label="CH₂", pos="0,-2.4!"]; N_Amine [label="NH₂", pos="0,-3.6!"];

// Draw bonds edge [len=1.0]; C1 -- O; O -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Substituent bonds C5 -- C_Me; C2 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; C3 -- C_Amine; C_Amine -- N_Amine;

// Add position labels node [shape=none, fillcolor=none, fontcolor="#5F6368", fontsize=10]; L1 [label="1", pos="0.3, 1.4!"]; L2 [label="2", pos="1.4, -0.9!"]; L3 [label="3", pos="0, -1.5!"]; L4 [label="4", pos="-1.4, -0.9!"]; L5 [label="5", pos="-1.4, 0.9!"]; } }

Caption: Chemical structure of (5-methyl-2-(trifluoromethyl)furan-3-yl)methanamine.

IUPAC and Other Identifiers
  • Preferred IUPAC Name: (5-methyl-2-(trifluoromethyl)furan-3-yl)methanamine.[8]

  • Other Names: this compound.[9]

  • CAS Number: 306935-05-7.[8]

  • Molecular Formula: C₇H₈F₃NO.[8]

  • InChI Key: ROYYYTOVBUUPDX-UHFFFAOYSA-N.[10]

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation. The data presented below are derived from supplier databases and computational predictions.

PropertyValueSource
Molecular Weight 179.14 g/mol [10]
Physical Form Liquid[10]
Color Pale yellow[9]
Boiling Point 48 °C (Predicted)[9]
Density 1.261 ± 0.06 g/cm³ (Predicted)[9]
pKa (Conjugate Acid) 8.17 ± 0.29 (Predicted)[9]

Synthesis and Experimental Protocols

dot graph G { graph [splines=ortho, rankdir=LR]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes for reactants, intermediates, and product Start [label="(5-Methyl-2-(trifluoromethyl)furan-3-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="3-(Azidomethyl)-5-methyl-\n2-(trifluoromethyl)furan", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="(5-Methyl-2-(trifluoromethyl)furan-3-yl)methanamine\n(Target Compound)", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges with reaction conditions Start -> Intermediate [label="Step 1: Azidation\n1. MsCl, Et₃N, DCM, 0°C\n2. NaN₃, DMF, 60°C", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> Product [label="Step 2: Reduction\n1. PPh₃, THF\n2. H₂O (Staudinger Reaction)", color="#34A853", fontcolor="#34A853"]; }

Caption: Proposed two-step synthesis workflow from the corresponding alcohol.

Step 1: Azidation of (5-Methyl-2-(trifluoromethyl)furan-3-yl)methanol

This step converts the primary alcohol into a more reactive leaving group (mesylate), which is then displaced by an azide nucleophile. The azide is an excellent precursor to the amine.

Protocol:

  • Mesylation: To a solution of (5-methyl-2-(trifluoromethyl)furan-3-yl)methanol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Causality: The reaction is run at 0 °C to control the exothermic reaction of the highly reactive MsCl. Et₃N acts as a base to neutralize the HCl generated, preventing side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification due to potential instability.

  • Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60 °C.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, freeing the azide anion for nucleophilic attack (SN2 reaction). Heating is required to overcome the activation energy for the displacement.

  • Reaction Monitoring & Isolation: Monitor the reaction by TLC. Once complete (typically 2-4 hours), cool the mixture to room temperature and pour it into water. Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude azide intermediate.

Step 2: Reduction of the Azide to the Primary Amine (Staudinger Reaction)

The Staudinger reaction is a mild and efficient method for reducing azides to amines, avoiding the use of harsh metal hydrides that could potentially react with the trifluoromethyl group.

Protocol:

  • Reaction Setup: Dissolve the crude 3-(azidomethyl)-5-methyl-2-(trifluoromethyl)furan from Step 1 in tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Addition of Phosphine: Add triphenylphosphine (PPh₃, 1.1 eq) portion-wise. Effervescence (release of N₂ gas) should be observed.

    • Causality: PPh₃ attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate, which then loses dinitrogen gas to form an aza-ylide.

  • Hydrolysis: After the nitrogen evolution ceases, allow the reaction to warm to room temperature and stir for 1-2 hours. Then, add water (5-10 eq) to the reaction mixture and stir for an additional 2-4 hours or overnight.

    • Causality: Water hydrolyzes the aza-ylide intermediate to produce the desired primary amine and triphenylphosphine oxide (Ph₃P=O) as a byproduct.

  • Purification & Validation (Self-Validating System):

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue with 1M HCl and wash with diethyl ether to remove the non-basic Ph₃P=O byproduct.

    • Basify the aqueous layer with 1M NaOH until pH > 10.

    • Extract the desired amine product with dichloromethane or ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

    • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Development

This compound is not an end-product drug but a versatile building block. Its structural motifs suggest several potential applications:

  • Scaffold for Agrochemicals: The combination of a furan ring and a trifluoromethyl group is found in some herbicides and insecticides.[7]

  • Precursor for CNS Agents: The lipophilicity imparted by the -CF3 group can aid in crossing the blood-brain barrier, making its derivatives potential candidates for neurological drug targets.[5]

  • Building Block for Enzyme Inhibitors: The primary amine serves as a convenient handle for elaboration via amide bond formation, reductive amination, or other C-N bond-forming reactions to build libraries of compounds for screening against kinases, proteases, or other enzyme classes.

Safety and Handling

As a research chemical, this compound requires careful handling in a laboratory setting.

  • Hazard Codes: Corrosive.[9]

  • Risk Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[9]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical building block that embodies several key principles of modern medicinal chemistry. The synergy between its furan core, the stabilizing and lipophilic trifluoromethyl group, and the reactive primary amine handle makes it a valuable precursor for the synthesis of novel, biologically active molecules. The synthetic pathway outlined in this guide offers a reliable method for its preparation, enabling further exploration of its potential in pharmaceutical and agrochemical research.

References

  • Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [5][13][14]

  • Mall, S., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-10. [1]

  • BenchChem (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. [4]

  • BenchChem (2025). Pharmacological significance of the furan scaffold in drug discovery. [2]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [6]

  • Wikipedia contributors. (2023). Trifluoromethyl group. Wikipedia, The Free Encyclopedia. [7]

  • Matrix Fine Chemicals. (n.d.). 1-[5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-YL]METHANAMINE. [8]

  • Sigma-Aldrich. (n.d.). [5-Methyl-2-(trifluoromethyl)-3-furyl]methanamine AldrichCPR. [10]

  • ChemicalBook. (n.d.). This compound. [9]

  • BLDpharm. (n.d.). (5-Methyl-2-(trifluoromethyl)furan-3-yl)methanol. [11]

  • Matrix Fine Chemicals. (n.d.). [5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-YL]METHANOL. [12]

  • Meanwell, N. A. (2018). Furans, thiophenes and related heterocycles in drug discovery. Journal of Medicinal Chemistry, 61(22), 9912-9951. [3]

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An In-depth Technical Guide to the Physical and Chemical Properties of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine is a unique heterocyclic amine that has garnered interest within the realms of medicinal chemistry and drug discovery. Its distinct molecular architecture, which combines a furan scaffold with a trifluoromethyl group and a methylamine substituent, presents a compelling profile for the development of novel therapeutic agents. The trifluoromethyl moiety is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve the pharmacokinetic properties of a drug candidate.[1][2] The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold for chemical modification, while the methylamine group provides a key site for interaction with biological targets and can influence the compound's solubility and basicity.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into its molecular characteristics, reactivity, and the experimental methodologies for its analysis.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its physical and chemical properties. While experimental data for this compound is not extensively available in the public domain, we can leverage predictive models and data from analogous structures to provide a robust profile.

Predicted Physicochemical Data

Quantitative Structure-Property Relationship (QSPR) models and other computational methods are invaluable tools in modern chemistry for predicting the properties of novel molecules.[3][4][5][6][7][8][9][10][11] The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted ValueMethod of PredictionSignificance in Drug Development
Molecular Formula C₇H₈F₃NO-Defines the elemental composition.
Molecular Weight 179.14 g/mol -Influences diffusion and transport properties.
Boiling Point 180-200 °CQSPR ModelsImportant for purification and handling.
Melting Point Not Applicable (Liquid at STP)-Relevant for solid-state formulation.
Aqueous Solubility Moderately SolubleGroup Contribution MethodsAffects bioavailability and formulation.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5QSPR ModelsIndicates lipophilicity and membrane permeability.
pKa (of the conjugate acid) 8.5 - 9.5Ab initio / DFT with Solvation ModelsDetermines the ionization state at physiological pH, impacting receptor binding and solubility.[12][13][14][15][16]
Experimental Workflow for Property Determination

To empirically validate the predicted properties, a series of well-established experimental protocols should be employed. The choice of these methods is guided by the structural features of the molecule.

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Chemical Property Analysis A This compound B Boiling Point Determination (Micro-distillation) A->B C Solubility Assessment (Stepwise Dilution) A->C D logP Determination (Shake-flask method) A->D E pKa Determination (Potentiometric Titration) A->E

Caption: Experimental workflow for determining key physicochemical properties.

1. Determination of Aqueous Solubility:

  • Principle: This protocol employs a stepwise dilution method to qualitatively and quantitatively assess the solubility of the amine in an aqueous medium.[17][18][19][20][21]

  • Methodology:

    • To a series of vials, add a fixed volume of water (e.g., 1 mL).

    • Create a stock solution of the test compound in a miscible organic solvent (e.g., DMSO).

    • Add increasing volumes of the stock solution to the aqueous vials, ensuring vigorous mixing after each addition.

    • Visually inspect for the first sign of persistent cloudiness or phase separation, indicating the solubility limit.

    • For a quantitative measurement, prepare saturated solutions, equilibrate, and determine the concentration of the dissolved amine using HPLC-UV.

2. Determination of pKa:

  • Principle: Potentiometric titration is a standard and reliable method for determining the pKa of an amine. It involves monitoring the pH of a solution of the amine as a strong acid is added.

  • Methodology:

    • Dissolve a precise amount of this compound in a known volume of deionized water.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH versus the volume of acid added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The presence of the furan ring, trifluoromethyl group, and methylamine moiety will give rise to characteristic signals in various spectroscopic techniques.

Expected Spectral Data
TechniqueExpected Observations
¹H NMR Signals for the furan proton, methyl group protons, methylene protons of the aminomethyl group, and the amine proton. Coupling between the methylene protons and the amine proton may be observed.
¹³C NMR Resonances for the furan ring carbons, the methyl carbon, the methylene carbon, and the carbon of the trifluoromethyl group (which will appear as a quartet due to C-F coupling).
¹⁹F NMR A singlet for the trifluoromethyl group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.[1][22][23][24][25]
FT-IR Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (furan ring), and strong C-F stretching vibrations.[26][27][28][29][30]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (179.14). Fragmentation patterns may include the loss of the trifluoromethyl group or cleavage of the aminomethyl side chain.[31][32][33]
Workflow for Spectroscopic Analysis

G cluster_0 Structural Elucidation A Purified this compound B ¹H, ¹³C, ¹⁹F NMR A->B C FT-IR A->C D High-Resolution Mass Spectrometry A->D E Structural Confirmation and Purity Assessment B->E C->E D->E

Caption: Workflow for the comprehensive spectroscopic characterization of the compound.

Synthesis and Reactivity

A deep understanding of a molecule's synthesis and reactivity is paramount for its application in drug development, enabling the creation of analogues and the prediction of potential metabolic pathways.

Proposed Synthetic Pathway

G A 2-Methyl-5-(trifluoromethyl)furan B 3-Bromo-2-methyl-5-(trifluoromethyl)furan A->B Bromination (e.g., NBS) C 3-Cyano-2-methyl-5-(trifluoromethyl)furan B->C Cyanation (e.g., CuCN) D This compound C->D Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: A proposed synthetic route to this compound.

Causality Behind Experimental Choices:

  • Bromination: The 3-position of the furan ring is targeted for functionalization. While furan itself is highly reactive towards electrophiles, the presence of the electron-withdrawing trifluoromethyl group at the 2-position will deactivate the ring, making direct electrophilic substitution at the 3-position challenging. Therefore, starting with a pre-functionalized furan or employing specific brominating agents like N-bromosuccinimide (NBS) under controlled conditions would be necessary.

  • Cyanation: The introduction of a nitrile group via a nucleophilic substitution of the bromide provides a versatile intermediate. Copper(I) cyanide is a common reagent for this transformation on aryl and heteroaryl halides.

  • Reduction: The final step involves the reduction of the nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation offers a milder approach.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

  • Furan Ring: The furan ring is an electron-rich aromatic system, though its reactivity is modulated by the substituents. The electron-donating methyl group at the 5-position and the electron-withdrawing trifluoromethyl group at the 2-position will influence the regioselectivity of electrophilic aromatic substitution reactions. The 4-position is the most likely site for further electrophilic attack. The furan ring can also participate in cycloaddition reactions, such as Diels-Alder reactions.[34][35]

  • Methylamine Group: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively. Its basicity allows for the formation of ammonium salts upon treatment with acids.

  • Trifluoromethyl Group: The CF₃ group is strongly electron-withdrawing and is generally unreactive under common synthetic conditions, contributing to the overall stability of the molecule.

Conclusion

This compound represents a promising scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its predicted physicochemical properties, along with established experimental protocols for their validation. The proposed synthetic pathway and discussion of its chemical reactivity offer a solid foundation for its further exploration and derivatization. As with any novel compound, thorough experimental characterization is crucial, and the methodologies outlined herein provide a clear roadmap for researchers to unlock the full potential of this intriguing molecule.

References

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  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ACS Publications. [Link]

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  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

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  • FTIR spectra of furan-based copolyesters. ResearchGate. [Link]

  • Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. ACS Publications. [Link]

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  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • Computational methods for predicting properties. ProtoQSAR. [Link]

  • Synthesis and Regioselective Substitution Reaction of 3-Trifluoromethylfuran. Auckland University of Technology. [Link]

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  • QSAR model for pka prediction of phenols. EQA. [Link]

  • Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Nature. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

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  • Transition-Metal-Free Synthesis of Trifluoromethylated Furans via a Bu3P-Mediated Tandem Acylation–Wittig Reaction. ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

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Molecular weight and formula of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Molecular weight and formula of this compound

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. We will delve into its core molecular properties, the strategic importance of its structural motifs, and practical considerations for its synthesis and analytical verification.

Core Molecular Profile and Physicochemical Identifiers

This compound, registered under CAS Number 306935-05-7, is a substituted furan derivative.[1][2] The incorporation of both a methyl group and a trifluoromethyl group onto the furan ring, along with a reactive methylamine functional group, makes it a valuable and versatile building block in organic synthesis.

The fundamental properties of this compound are summarized below. Its molecular formula is C7H8F3NO , and its calculated molecular weight is approximately 179.14 g/mol .[1][2][3]

IdentifierValueSource
IUPAC Name 1-[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanamine[2]
CAS Number 306935-05-7[1][2]
Molecular Formula C7H8F3NO[1][2][3]
Molecular Weight 179.14 g/mol [1][2][3]
Physical Form Liquid[3]
SMILES CC1=CC(CN)=C(O1)C(F)(F)F[2]
InChI Key ROYYYTOVBUUPDX-UHFFFAOYSA-N[2][3]
Chemical Structure

The structure features a furan ring substituted at the 2-, 3-, and 5-positions. The trifluoromethyl group at C2 is a strong electron-withdrawing group, while the methyl group at C5 is electron-donating. The nucleophilic aminomethyl group is located at the C3 position.

Caption: Chemical structure of this compound.

The Strategic Role of Fluorination in Drug Discovery

The presence of a trifluoromethyl (-CF₃) group is a key structural feature that draws the attention of medicinal chemists. Incorporating -CF₃ groups into organic molecules can profoundly and beneficially alter their pharmacological profile.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.

  • Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins or the central nervous system.[5]

  • Binding Affinity: With a steric demand comparable to an isopropyl group and high electronegativity, the -CF₃ group can form unique interactions (e.g., dipole-dipole, multipolar) with enzyme active sites, potentially increasing binding affinity and selectivity.[4]

  • Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, such as the amine in this molecule, altering its ionization state at physiological pH and thereby affecting solubility and receptor interaction.

Fluorinated furans, specifically, have been utilized in the design of drugs for a wide range of diseases, underscoring the value of this particular heterocyclic core.[4]

Synthesis and Analytical Verification

While specific, detailed synthetic procedures for CAS 306935-05-7 are not widely published in peer-reviewed literature, its structure suggests a multi-step synthesis starting from functionalized furan precursors. General strategies for creating such molecules often involve either building the furan ring from fluorinated acyclic precursors or, more commonly, introducing the trifluoromethyl group onto a pre-existing furan ring.[4] Methodologies like Friedel-Crafts alkylations on furan derivatives or cascade reactions provide pathways to highly functionalized trifluoromethyl furans.[6][7]

Trustworthiness and the Imperative of Independent Verification

It is critical for researchers to recognize that specialized chemical building blocks like this one may be supplied with limited analytical data. For instance, some major suppliers explicitly state that they do not collect analytical data for this product and that the buyer is responsible for confirming its identity and purity.[3] This necessitates a rigorous, in-house validation protocol upon receipt of the material.

Recommended Protocol for Structural and Purity Validation

A self-validating system for confirming the identity of this compound involves a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Experimental Workflow:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the liquid compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR and MS analysis.

  • Mass Spectrometry (MS):

    • Technique: Use Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 180.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₉F₃NO⁺.

  • ¹H NMR Spectroscopy:

    • Expected Signals:

      • A singlet for the -CH₃ protons.

      • A singlet or broad singlet for the -CH₂-NH₂ protons (the NH₂ protons may exchange with solvent, broadening the signal).

      • A singlet for the lone proton on the furan ring (at C4).

  • ¹³C NMR Spectroscopy:

    • Expected Signals:

      • Seven distinct carbon signals.

      • The -CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

      • Signals corresponding to the furan ring carbons, the methyl carbon, and the aminomethyl carbon.

  • ¹⁹F NMR Spectroscopy:

    • Technique: This is the definitive experiment for confirming the -CF₃ group.

    • Expected Result: A single, sharp singlet in the typical chemical shift range for a -CF₃ group attached to an aromatic ring.

G cluster_0 Sample Handling cluster_1 Data Acquisition cluster_2 Analysis cluster_3 Conclusion start Receive Compound (CAS: 306935-05-7) prep Prepare Sample in Deuterated Solvent start->prep nmr_h Acquire ¹H NMR prep->nmr_h nmr_c Acquire ¹³C NMR prep->nmr_c nmr_f Acquire ¹⁹F NMR prep->nmr_f ms Acquire HRMS (ESI+) prep->ms analyze Correlate Spectroscopic Data - Check shifts, couplings, m/z nmr_h->analyze nmr_c->analyze nmr_f->analyze ms->analyze confirm Confirm Structure & Assess Purity analyze->confirm

Caption: Recommended workflow for the analytical validation of the compound.

Applications and Future Outlook

This compound is primarily utilized as a specialized building block for the synthesis of more complex molecules. Its primary amine handle allows for a wide range of subsequent chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to generate novel amides for biological screening.

  • Reductive amination: Reaction with aldehydes and ketones to produce secondary and tertiary amines.

  • Heterocycle synthesis: Serving as a key fragment in the construction of more elaborate fused-ring systems.

Given the proven importance of fluorinated compounds in agrochemicals and pharmaceuticals, this reagent represents a valuable tool for researchers aiming to generate libraries of novel compounds for high-throughput screening in drug and materials discovery programs.[5][8]

References

  • 1-[5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-YL]METHANAMINE. Matrix Fine Chemicals. [Link]

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  • Construction of Furan Derivatives with a Trifluoromethyl Stereogenic Center: Enantioselective Friedel–Crafts Alkylations via Formal Trienamine Catalysis. ACS Publications. [Link]

  • Construction of Furan Derivatives with a Trifluoromethyl Stereogenic Center: Enantioselective Friedel–Crafts Alkylations via F. ACS Publications. [Link]

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A Comprehensive Technical Guide to the Safe Handling and Storage of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and storage requirements for [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and established laboratory best practices to ensure scientific integrity and promote a culture of safety in advanced research environments.

Understanding the Hazard Profile: A Multifaceted Approach

This compound is a substituted furan derivative incorporating a reactive methylamine group and a trifluoromethyl moiety. This unique structure necessitates a comprehensive understanding of its potential hazards, which are derived from the combined properties of its constituent parts. The primary hazards associated with this compound are its corrosive nature, causing severe skin burns and eye damage, and its toxicity upon inhalation, ingestion, or skin contact.[1][2]

The furan ring, a core component of this molecule, is a flammable liquid that can form explosive peroxides upon exposure to air.[3][4] While the flammability of the subject compound is not explicitly categorized as "extremely flammable," the underlying potential for combustion, especially with heating, should not be discounted. The methylamine group contributes to the compound's basicity and reactivity, while the trifluoromethyl group can influence its metabolic stability and toxicological profile.

Key Hazard Statements:
  • H314: Causes severe skin burns and eye damage.[1][2]

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant corrosive and toxic hazards, a robust safety strategy employing both engineering controls and appropriate personal protective equipment is paramount.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] The ventilation system should be regularly inspected to ensure it is functioning to specification. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecification and Rationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (or equivalent) are mandatory.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5] This provides comprehensive protection against direct contact with the corrosive liquid.
Skin Protection A flame-retardant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[5] Chemical-resistant gloves (e.g., nitrile or neoprene, with appropriate thickness and breakthrough time) must be worn.[6] Gloves should be inspected for any signs of degradation before each use and changed immediately if contaminated.[7]
Respiratory Protection For routine handling within a fume hood, respiratory protection may not be necessary. However, in situations where ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][5]

Safe Handling and Experimental Protocols: A Step-by-Step Approach

Adherence to meticulous handling procedures is critical to prevent exposure and ensure the integrity of the research.

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_aliquot Aliquot Required Amount in Fume Hood prep_materials->handle_aliquot Proceed to handling handle_reaction Perform Experimental Procedure handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Procedure complete cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Specific Protocols
  • Weighing and Aliquoting: Always perform these tasks within a chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Reactions: When setting up reactions, add reagents slowly and in a controlled manner. If the reaction is exothermic, ensure adequate cooling is in place.

  • Quenching: Be cautious when quenching reactions containing this amine, as it can react vigorously with certain quenching agents. A slow, controlled addition to a cooled quenching solution is recommended.

Spill and Emergency Procedures: Preparedness and Response

Prompt and correct response to a spill is crucial to mitigate potential harm.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[8] Do not use combustible materials like paper towels.

  • Neutralize (with caution): For larger spills, and only if you are trained to do so, consider cautiously neutralizing the spill with a weak acid before absorption.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[3][11] The storage area should be clearly labeled as a "Corrosives Area".[1]

Waste Disposal

All waste containing this compound, including empty containers, must be treated as hazardous waste. Dispose of waste in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.

Conclusion: A Commitment to Safety

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into all experimental workflows, researchers can mitigate risks and foster a robust culture of safety.

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]

  • Airgas. (2025).
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  • International Programme on Chemical Safety (IPCS). (1999). International Chemical Safety Cards (ICSC): Furan. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: [5-(Trifluoromethyl)-2-furyl]methylamine.
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  • BenchChem. Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
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Methodological & Application

The Synthetic Versatility of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine: A Guide to Its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties.[1][2][3] The trifluoromethyl group, in particular, is a key motif known to improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][4] [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine emerges as a valuable building block, combining the desirable electronic properties of the trifluoromethyl group with the versatile reactivity of a primary amine and the unique structural features of a furan ring. This guide provides an in-depth exploration of the synthetic applications of this compound, offering detailed protocols and expert insights for its effective utilization in the synthesis of novel chemical entities.

The presence of the primary amine functionality on the furan scaffold opens a gateway to a multitude of chemical transformations. This guide will focus on several key reactions that leverage the nucleophilic nature of the amine, providing researchers with a foundational toolkit for incorporating the [5-Methyl-2-(trifluoromethyl)-3-furyl]methyl moiety into their target molecules. The protocols detailed herein are designed to be robust and adaptable, serving as a starting point for further optimization and discovery.

Core Applications and Synthetic Protocols

The primary amine of this compound is a versatile handle for a variety of synthetic transformations. Below, we detail protocols for some of the most common and useful reactions.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one of the most fundamental and widely utilized reactions in organic synthesis, particularly in the construction of biologically active molecules.[2][3][5][6] The reaction of this compound with carboxylic acids or their derivatives provides a straightforward route to a diverse range of amides.

Protocol: General Procedure for Amide Coupling

This protocol describes a standard procedure for the coupling of this compound with a generic carboxylic acid using a carbodiimide coupling agent.

Experimental Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activator Addition: To the stirred solution, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq.).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data Presentation: Representative Amide Synthesis

Carboxylic AcidCoupling AgentSolventReaction Time (h)Yield (%)
Benzoic AcidEDC/HOBtDCM1285
Acetic AcidDCC/DMAPDCM890
Phenylacetic AcidHATUDMF688

Visualization: Amide Synthesis Workflow

Amide_Synthesis cluster_reactants Reactant Preparation cluster_reaction Amide Coupling cluster_workup Work-up & Purification Amine This compound Coupling Coupling Agent (e.g., EDC, DCC) Activator (e.g., HOBt) Amine->Coupling Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Coupling Workup Aqueous Work-up Coupling->Workup Reaction Purification Column Chromatography Workup->Purification Product Target Amide Purification->Product

Caption: Workflow for amide synthesis.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines.[7][8][9][10] This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by in situ reduction.

Protocol: General Procedure for Reductive Amination

This protocol outlines a one-pot reductive amination procedure using sodium triacetoxyborohydride as a mild and selective reducing agent.[9][10]

Experimental Protocol:

  • Reactant Mixture: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1.1 eq.).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. For less reactive ketones, a catalytic amount of acetic acid may be added.[9]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Representative Reductive Amination Products

Carbonyl CompoundSolventReaction Time (h)Yield (%)
BenzaldehydeDCE692
CyclohexanoneTHF1285
AcetoneDCE888

Visualization: Reductive Amination Pathway

Reductive_Amination Reactants This compound + Aldehyde/Ketone Imine Imine Intermediate Reactants->Imine Imine Formation Product Secondary Amine Product Imine->Product Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Imine

Caption: Pathway of reductive amination.

Urea and Thiourea Synthesis: Building Blocks for Bioactive Molecules

Urea and thiourea moieties are prevalent in many biologically active compounds. The reaction of this compound with isocyanates or isothiocyanates provides a high-yielding and atom-economical route to these important functional groups.[11][12]

Protocol: General Procedure for Urea Synthesis

This protocol describes the synthesis of a urea derivative from an isocyanate.

Experimental Protocol:

  • Reactant Solution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM.

  • Isocyanate Addition: Add the isocyanate (1.05 eq.) dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC or LC-MS.

  • Product Isolation: If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Data Presentation: Representative Urea Derivatives

IsocyanateSolventReaction Time (h)Yield (%)
Phenyl isocyanateTHF295
Ethyl isocyanateDCM198
Naphthyl isocyanateTHF392

Visualization: Urea Synthesis Reaction

Urea_Synthesis Amine This compound Product Urea Derivative Amine->Product Isocyanate R-N=C=O Isocyanate->Product

Caption: Synthesis of urea derivatives.

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for the synthesis of complex organic molecules. The protocols outlined in this guide for amide formation, reductive amination, and urea synthesis provide a solid foundation for researchers to explore its synthetic potential. The unique combination of a reactive primary amine, a furan core, and a trifluoromethyl group makes this compound an attractive starting material for the development of novel pharmaceuticals and agrochemicals. Further exploration of its reactivity in areas such as N-alkylation, heterocycle synthesis, and transition-metal-catalyzed cross-coupling reactions is warranted and expected to yield a wealth of new chemical entities with interesting properties.

References

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Green Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Nature Communications. (2022). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. [Link]

  • PNAS. (2012). Innate C-H trifluoromethylation of heterocycles. [Link]

  • Chem. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

  • PubMed. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • ResearchGate. (2021). Synthesis of N‐(trifluoromethyl)amides. [Link]

  • The Hive. (2004). Easy P2P reductive amination with NaBH(OAc)3. [Link]

  • Molecules. (2018). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. [Link]

  • ResearchGate. (2023). Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. [Link]

  • ResearchGate. (2021). Synthesis of 5-(Trifluoromethyl)-2,3-dihydrofurans through N-Alkylation of Azoles Using Brominated Enones. [Link]

  • ResearchGate. (2015). Trifluoromethylated Heterocycles. [Link]

  • Molecules. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. [Link]

  • Inorganic Chemistry. (2016). N-Alkylation of Amines with 2,5-Furandimethanol to N,N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. (2015). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. [Link]

  • Journal of the Chemical Society of Nigeria. (2020). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. [Link]

  • Journal of Pharmaceutical Sciences. (1982). N-Alkylated derivatives of 5-fluorouracil. [Link]

  • Organic & Biomolecular Chemistry. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

  • ResearchGate. (2002). Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. [Link]

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Application Notes and Protocols for the Utilization of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Fluorinated Furan Scaffold

The furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly attractive starting point for the development of novel therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold, as seen in [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine, offers a powerful tool for drug designers. The CF3 group is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates to their biological targets.

This guide provides detailed application notes and protocols for the use of this compound, a versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

Physicochemical Properties and Handling

This compound is a primary amine that serves as a nucleophile in a variety of chemical transformations. Its key structural features—a nucleophilic aminomethyl group, a stability-enhancing methyl group, and a lipophilicity- and metabolically-stabilizing trifluoromethyl group—make it a valuable reagent.

PropertyValueSource
Molecular Formula C7H8F3NO
Molecular Weight 179.14 g/mol
CAS Number 306935-05-7
Appearance (Typical) Colorless to pale yellow liquidGeneral Chemical Knowledge
Boiling Point Not readily available; likely high due to polarityGeneral Chemical Knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General Chemical Knowledge

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

  • Keep container tightly closed when not in use.

  • As with all amines, it is recommended to handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Applications and Synthetic Protocols

This compound is primarily utilized in reactions that form new carbon-nitrogen bonds, leveraging the nucleophilicity of the primary amine. The two most common and powerful applications are amide bond formation (N-acylation) and reductive amination.

Application 1: Amide Bond Formation (N-Acylation)

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting N-acyl derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Causality of Experimental Choices:

  • Coupling Reagents: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. These reagents are known for their efficiency, high yields, and suppression of side reactions.

  • Base: A non-nucleophilic organic base, typically diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are used to dissolve the reactants and facilitate the reaction while not interfering with the reactive intermediates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.05 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-acylated product.

Diagram of Amide Coupling Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carboxylic_Acid Carboxylic Acid (1.05 eq) in anhydrous DMF Activation Add HATU (1.1 eq) and DIPEA (2.5 eq) Carboxylic_Acid->Activation Pre_activation Stir for 15-20 min at RT (Pre-activation) Activation->Pre_activation Coupling Combine activated acid and amine solution Pre_activation->Coupling Amine This compound (1.0 eq) in anhydrous DMF Amine->Coupling Stirring Stir for 4-12 h at RT Coupling->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench with water Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO3, water, and brine Extraction->Wash Dry_Concentrate Dry (MgSO4) and concentrate Wash->Dry_Concentrate Purification Purify by column chromatography Dry_Concentrate->Purification Product N-Acyl Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Application 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines. This reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyl groups than other hydrides like sodium borohydride, which allows for the in-situ reduction of the formed imine in the presence of the starting aldehyde or ketone.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction as they are relatively non-polar and aprotic, providing a good medium for both imine formation and reduction.

  • Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion, which is more electrophilic and reacts more readily with the hydride reducing agent.

Protocol 2: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride (STAB)

This protocol provides a general procedure for the reaction of this compound with a generic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde of interest (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.1 eq) and this compound (1.0 eq) in anhydrous DCM.

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The addition may cause some effervescence.

  • Continue stirring the reaction mixture at room temperature for 3-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Diagram of Reductive Amination Logical Relationship

G Amine [5-Methyl-2-(trifluoromethyl) -3-furyl]methylamine Imine Imine/Iminium Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product Secondary or Tertiary Amine Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Reduction Acid Acid Catalyst (optional) Acid->Imine

Caption: Key steps in reductive amination.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal and agrochemical research. The protocols outlined in this guide for amide bond formation and reductive amination represent robust and widely applicable methods for the incorporation of this fluorinated furan moiety into more complex molecular architectures. The unique combination of the furan scaffold with a trifluoromethyl group provides a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. As the demand for novel, effective, and safe therapeutic and agrochemical agents continues to grow, the utility of strategically designed building blocks like this compound is set to expand, paving the way for the discovery of next-generation bioactive molecules.

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  • Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. (2018). ChemistrySelect, 3(33), 9459-9465. [Link]

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Application Note: A Robust Protocol for the N-Acylation of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acylated compounds are fundamental building blocks in medicinal chemistry and drug discovery, prized for their metabolic stability and ability to participate in crucial hydrogen bonding interactions.[1] This application note provides a comprehensive, field-proven protocol for the efficient N-acylation of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. The trifluoromethyl-furan scaffold is of significant interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The described methodology utilizes standard Schotten-Baumann conditions, reacting the primary amine with an acyl chloride in the presence of a tertiary amine base.[2][3] We will detail the reaction mechanism, provide a step-by-step experimental procedure, outline methods for product purification and characterization, and offer expert troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction and Scientific Rationale

The formation of an amide bond is one of the most vital transformations in organic synthesis.[] The N-acylation of primary amines, such as this compound, with acyl chlorides is a classic and highly reliable method for creating these robust linkages.[5] This reaction is particularly valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7]

The chosen protocol is based on the Schotten-Baumann reaction, which employs a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[6][8] This prevents the protonation of the starting amine, which would otherwise render it non-nucleophilic and halt the reaction.[8] An organic base like triethylamine (TEA) is preferred in an aprotic solvent like dichloromethane (DCM) for its ability to effectively scavenge the acid while being easily removed during workup.[5][9]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][10][11] The lone pair of electrons on the nitrogen of the methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[5][10] This intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the stable N-acyl furan product.[5][12]

Experimental Protocol

This section details the complete, step-by-step procedure for the N-acylation of the target amine with a representative acyl chloride (e.g., benzoyl chloride).

Materials and Equipment
Reagents Equipment
This compound (1.0 eq.)Round-bottom flask with stir bar
Benzoyl Chloride (1.1 eq.)Ice bath
Triethylamine (TEA) (1.2 eq.)Separatory funnel
Anhydrous Dichloromethane (DCM)Rotary evaporator
1M Hydrochloric Acid (HCl)Thin Layer Chromatography (TLC) plate (silica)
Saturated Sodium Bicarbonate (NaHCO₃) solutionSilica gel for column chromatography
Brine (saturated NaCl solution)Standard laboratory glassware
Anhydrous Sodium Sulfate (Na₂SO₄)Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial as the acylation reaction is often exothermic.[]

  • Base Addition: Slowly add triethylamine (1.2 eq.) to the stirred solution.

  • Acyl Chloride Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition to minimize side reactions. A precipitate of triethylammonium chloride may form.[5]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up & Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with:

    • 1M HCl (to remove excess triethylamine)[5]

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)[5]

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure N-acylated product.

Process and Workflow Visualization

The following diagram illustrates the key stages of the N-acylation protocol, from initial setup to final purification.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Amine (1.0 eq) - Acyl Chloride (1.1 eq) - TEA (1.2 eq) Setup Setup Flask (Inert Atmosphere) Reagents->Setup Dissolve Dissolve Amine in Anhydrous DCM Setup->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Base Add Triethylamine (Base) Cool->Add_Base Add_Acyl_Cl Add Acyl Chloride (Dropwise, <5°C) Add_Base->Add_Acyl_Cl Stir Stir at RT Add_Acyl_Cl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure N-Acyl Product Purify->Product

Caption: Experimental workflow for N-acylation.

Expected Results and Data

The protocol is expected to provide the desired N-acylated product in good to excellent yields. The table below summarizes typical reaction parameters and expected outcomes for the acylation with benzoyl chloride.

ParameterValue
Starting MaterialThis compound
Acylating AgentBenzoyl Chloride
BaseTriethylamine
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time1-4 hours
Expected Yield 85-95%
Expected Purity (Post-Chromatography) >98%

Product identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Field Insights

  • Low Yield: If the yield is lower than expected, ensure all reagents and solvents were anhydrous. Water can hydrolyze the acyl chloride, reducing its availability for the reaction. Also, confirm that a sufficient excess of the base was used to fully neutralize the HCl byproduct.[8]

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting amine, the acyl chloride may have degraded. Consider using a freshly opened bottle or a purified batch. Alternatively, a slightly larger excess (e.g., 1.2-1.5 eq.) of the acylating agent can be employed.

  • Multiple Spots on TLC: The formation of side products may indicate that the reaction temperature was too high during the addition of the acyl chloride. Maintaining a low temperature (0-5 °C) is critical.[] If purification is difficult, consider an alternative workup, such as a basic wash to remove any unreacted acidic acylating agent.

  • Amine Salt Precipitation: The formation of triethylammonium chloride is expected. This salt is typically removed during the aqueous workup. If it causes stirring issues, a slightly larger volume of solvent can be used.

Conclusion

The Schotten-Baumann N-acylation protocol described provides a reliable and high-yielding method for the synthesis of N-acyl-[5-methyl-2-(trifluoromethyl)-3-furyl]methylamine derivatives. The procedure is straightforward, uses common laboratory reagents, and is scalable for the production of compound libraries for drug discovery and development. By carefully controlling reaction conditions, particularly temperature and moisture, researchers can consistently achieve high purity and yield.

References

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Sathee NEET. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Save My Exams. Acylation Mechanism. Available from: [Link]

  • Save My Exams. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available from: [Link]

  • Chemical Communications (RSC Publishing). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Available from: [Link]

  • Google Patents. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • LOCKSS. HETEROCYCLIC AMIDINES AND HYDROXYAMIDINES AS SYNTHONS FOR Bi -. Available from: [Link]

  • Google Patents. WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
  • ResearchGate. (PDF) Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Available from: [Link]

  • PubMed. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism. Available from: [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available from: [Link]

  • CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*. Available from: [Link]

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Anwendungs- und Protokollleitfaden: Derivatisierung von [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin für das biologische Screening

Author: BenchChem Technical Support Team. Date: February 2026

Erstellt von: Dr. Gemini, Senior Application Scientist

Zusammenfassung

Dieser technische Leitfaden beschreibt detaillierte Protokolle für die Derivatisierung von [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin, einem neuartigen Grundgerüst mit hohem Potenzial für die Wirkstoffforschung. Die hier beschriebenen Methoden ermöglichen die Erstellung diverser chemischer Bibliotheken durch Acylierung, Sulfonylierung und Harnstoffbildung am primären Amin. Diese Derivate sind für das High-Throughput-Screening (HTS) zur Identifizierung neuer Leitstrukturen mit potenziellen therapeutischen Anwendungen konzipiert. Jedes Protokoll wird mit einer Erläuterung der zugrunde liegenden chemischen Prinzipien, experimentellen Überlegungen und Schritten zur Validierung der Ergebnisse vorgestellt, um die wissenschaftliche Genauigkeit und Reproduzierbarkeit zu gewährleisten.

Einleitung: Strategische Bedeutung der Derivatisierung

Die Wirkstoffforschung ist ein ressourcenintensiver Prozess, bei dem die Identifizierung von Molekülen mit gewünschter biologischer Aktivität von entscheidender Bedeutung ist. Die Synthese von Molekülbibliotheken um ein zentrales Grundgerüst ist eine bewährte Strategie, um den chemischen Raum zu erweitern und die Wahrscheinlichkeit zu erhöhen, potente und selektive Wirkstoffkandidaten zu finden.[1] Das Grundgerüst [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin ist aus mehreren Gründen ein vielversprechender Ausgangspunkt:

  • Furan-Ring: Furan-Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibakterielle, antivirale, entzündungshemmende und krebsbekämpfende Eigenschaften.[2][3] Der Furanring kann als Bioisoster für andere aromatische Einheiten wie Phenylringe dienen, bietet jedoch ein anderes hydro-lipophiles Gleichgewicht, was bei der Optimierung von Medikamenten von Vorteil sein kann.[4]

  • Trifluormethyl-Gruppe (CF3): Die CF3-Gruppe ist in der medizinischen Chemie von großer Bedeutung. Sie kann die metabolische Stabilität eines Moleküls erhöhen, indem sie anfällige Positionen für den oxidativen Metabolismus blockiert.[5] Darüber hinaus beeinflusst sie die Lipophilie und die elektronischen Eigenschaften des Moleküls, was zu einer verbesserten Membranpermeabilität und einer stärkeren Bindung an das Zielprotein führen kann.[6]

  • Primäres Methylamin: Die primäre Aminogruppe ist ein idealer "Ankerpunkt" für die Derivatisierung. Sie ermöglicht eine Vielzahl von robusten und gut charakterisierten chemischen Reaktionen, um eine breite Palette von funktionellen Gruppen einzuführen und so die Struktur-Wirkungs-Beziehungen (SAR) systematisch zu untersuchen.

Die Kombination dieser Strukturelemente macht [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin zu einem attraktiven Startpunkt für die Erstellung von "Focused Libraries" für das biologische Screening.

Synthese des Ausgangsmaterials: [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin

Obwohl dieses spezifische Molekül kommerziell nicht leicht erhältlich ist, kann es über eine plausible synthetische Route hergestellt werden, die auf etablierten Methoden zur Synthese von substituierten Furanen basiert. Ein möglicher Ansatz ist die reduktive Aminierung des entsprechenden Aldehyds.

Vorgeschlagene Syntheseroute

G Start 5-Methyl-2-(trifluormethyl)furan-3-carbaldehyd Product [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin Start->Product Reduktive Aminierung Reagent1 Ammoniak (NH3) Reduktionsmittel (z.B. NaBH3CN) Reagent1->Product

Rationale: Die reduktive Aminierung ist eine robuste und weit verbreitete Methode zur Synthese von Aminen aus Aldehyden oder Ketonen.[1] Sie verläuft in der Regel unter milden Bedingungen und toleriert eine Vielzahl von funktionellen Gruppen, was sie für komplexere Moleküle geeignet macht.[7] Der Ausgangsaldehyd kann durch Formylierung des entsprechenden 5-Methyl-2-(trifluormethyl)furans hergestellt werden.

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben drei grundlegende, aber vielseitige Methoden zur Derivatisierung der primären Aminogruppe. Diese Reaktionen sind für die Durchführung im Labormaßstab sowie für die Anpassung an automatisierte oder parallele Syntheseplattformen für das High-Throughput-Screening geeignet.[8]

Protokoll 1: Acylierung zur Synthese von Amiden

Die Bildung von Amiden ist eine der grundlegendsten Transformationen in der medizinischen Chemie. Durch die Variation des Acylchlorids oder der Carbonsäure kann eine große Vielfalt an Substituenten eingeführt werden.

Chemische Kausalität: Die Reaktion ist eine nukleophile Acylsubstitution, bei der das freie Elektronenpaar des Stickstoffs der Amingruppe den elektrophilen Carbonylkohlenstoff des Acylchlorids angreift. Ein tertiäres Amin wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) wird als Base verwendet, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion voranzutreiben.[9]

G cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung & Reinigung A Amin (1.0 eq) in CH2Cl2 lösen B Base (z.B. TEA, 1.2 eq) hinzufügen A->B C Auf 0 °C kühlen B->C D Acylchlorid (1.1 eq) langsam zugeben C->D E Bei 0 °C rühren, dann auf RT erwärmen D->E F Reaktion mittels DC oder LC-MS verfolgen E->F G Reaktion mit Wasser oder ges. NH4Cl quenchen F->G H Organische Phase extrahieren, waschen und trocknen G->H I Produkt mittels Säulenchromatographie reinigen H->I

Detailliertes Protokoll (Beispiel mit Benzoylchlorid):

  • Vorbereitung: In einem trockenen Rundkolben werden 100 mg (X mmol, 1.0 Äq.) [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin in 5 mL wasserfreiem Dichlormethan (DCM) gelöst.

  • Basenzugabe: Es werden 1.2 Äquivalente Triethylamin (TEA) zu der Lösung gegeben.

  • Kühlung: Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.

  • Reagenzzugabe: Eine Lösung von 1.1 Äquivalenten Benzoylchlorid in 1 mL DCM wird langsam über einen Zeitraum von 5 Minuten zugetropft.

  • Reaktion: Die Reaktion wird 30 Minuten bei 0 °C und anschließend 2-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von 10 mL Wasser beendet. Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und Kochsalzlösung gewaschen.

  • Isolierung: Die organische Phase wird über Na2SO4 getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Amid-Derivat zu erhalten.

Validierung: Das Produkt sollte mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie charakterisiert werden, um die Struktur zu bestätigen und die Reinheit zu überprüfen.

Protokoll 2: Sulfonylierung zur Synthese von Sulfonamiden

Sulfonamide sind eine wichtige Klasse von Verbindungen mit vielfältigen pharmakologischen Eigenschaften und kommen in vielen zugelassenen Medikamenten vor.[10]

Chemische Kausalität: Ähnlich der Acylierung reagiert das primäre Amin als Nukleophil mit dem elektrophilen Schwefelatom eines Sulfonylchlorids. Pyridin wird oft sowohl als Lösungsmittel als auch als Base verwendet, da es den entstehenden HCl effektiv abfängt und die Reaktion katalysiert.[7]

G cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung & Reinigung A Amin (1.0 eq) in Pyridin lösen B Auf 0 °C kühlen A->B C Sulfonylchlorid (1.1 eq) portionsweise zugeben B->C D Bei RT über Nacht rühren C->D E Reaktion mittels DC oder LC-MS verfolgen D->E F Reaktionsgemisch auf Eis/Wasser gießen E->F G Produkt extrahieren (z.B. mit Ethylacetat) F->G H Organische Phase waschen, trocknen und aufkonzentrieren G->H I Produkt mittels Kristallisation oder Chromatographie reinigen H->I

Detailliertes Protokoll (Beispiel mit Tosylchlorid):

  • Vorbereitung: 100 mg (X mmol, 1.0 Äq.) [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin werden in 3 mL wasserfreiem Pyridin gelöst und auf 0 °C gekühlt.

  • Reagenzzugabe: 1.1 Äquivalente p-Toluolsulfonylchlorid (Tosylchlorid) werden portionsweise unter Rühren zugegeben.

  • Reaktion: Die Mischung wird langsam auf Raumtemperatur erwärmt und 12-16 Stunden gerührt.

  • Aufarbeitung: Das Reaktionsgemisch wird auf Eiswasser gegossen und mit Ethylacetat extrahiert.

  • Waschen: Die vereinigten organischen Phasen werden mehrmals mit 1 M CuSO4-Lösung (um Pyridin zu entfernen), Wasser und Kochsalzlösung gewaschen.

  • Isolierung: Die organische Phase wird über MgSO4 getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Validierung: Die Struktur und Reinheit des Sulfonamid-Produkts werden durch NMR-Spektroskopie und Massenspektrometrie bestätigt.

Protokoll 3: Harnstoffsynthese über Isocyanate

Harnstoffe sind wichtige Strukturelemente in der Wirkstoffchemie, die als Wasserstoffbrücken-Donoren und -Akzeptoren fungieren können.

Chemische Kausalität: Die Reaktion eines primären Amins mit einem Isocyanat ist eine hocheffiziente Additionsreaktion. Das nukleophile Amin greift den zentralen Kohlenstoff der Isocyanatgruppe an, was zur Bildung der Harnstoffbindung führt. Diese Reaktion erfordert in der Regel keinen Katalysator oder eine Base und verläuft oft schnell bei Raumtemperatur.

G cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung & Reinigung A Amin (1.0 eq) in aprotischem Lösungsmittel (THF, DCM) lösen B Isocyanat (1.05 eq) langsam zugeben A->B C Bei RT rühren (oft < 1h) B->C D Reaktion mittels DC oder LC-MS verfolgen C->D E Lösungsmittel im Vakuum entfernen D->E F Feststoff mit unpolarem Lösungsmittel (Hexan) verreiben E->F G Produkt abfiltrieren und trocknen F->G

Detailliertes Protokoll (Beispiel mit Phenylisocyanat):

  • Vorbereitung: 100 mg (X mmol, 1.0 Äq.) [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin werden in 5 mL wasserfreiem Tetrahydrofuran (THF) gelöst.

  • Reagenzzugabe: 1.05 Äquivalente Phenylisocyanat werden langsam bei Raumtemperatur zugetropft.

  • Reaktion: Die Mischung wird 1 Stunde bei Raumtemperatur gerührt. In vielen Fällen fällt das Harnstoffprodukt als Feststoff aus.

  • Isolierung: Wenn ein Niederschlag entsteht, wird dieser abfiltriert, mit kaltem THF oder Diethylether gewaschen und getrocknet.

  • Aufarbeitung (falls kein Niederschlag): Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird mit Hexan verrieben, um das Produkt zur Kristallisation zu bringen. Der Feststoff wird abfiltriert und getrocknet.

  • Reinigung: Die meisten Harnstoffe fallen in hoher Reinheit an und erfordern keine weitere Reinigung. Falls erforderlich, kann eine Umkristallisation durchgeführt werden.

Validierung: Die Identität und Reinheit des Produkts wird mittels NMR, IR (charakteristische C=O-Schwingung des Harnstoffs) und Massenspektrometrie sichergestellt.

Datenzusammenfassung und Screening-Überlegungen

Die erstellte Bibliothek von Derivaten sollte systematisch charakterisiert werden.

Tabelle 1: Beispielhafte Datenzusammenfassung für eine Derivate-Bibliothek

Derivat-IDR-GruppeReaktions-typAusbeute (%)Reinheit (LC-MS, %)Molmasse ( g/mol )
AM-AC-01BenzoylAcylierung85>98299.25
AM-SU-01TosylSulfonylierung78>97349.33
AM-UR-01PhenylHarnstoff92>99314.26
..................

Überlegungen für das biologische Screening:

  • Löslichkeit: Die Löslichkeit der Verbindungen in wässrigen Puffern (z. B. PBS) und DMSO sollte bestimmt werden, um die Kompatibilität mit den Assay-Bedingungen sicherzustellen.

  • Stabilität: Die Stabilität der Verbindungen unter Lagerungs- und Assay-Bedingungen sollte überprüft werden.

  • High-Throughput-Screening (HTS): Die Derivatisierungsreaktionen können in 96-Well-Platten für die parallele Synthese und das direkte Screening angepasst werden. Dies ermöglicht die schnelle Erzeugung großer Datenmengen zur Identifizierung von "Hits".

Schlussfolgerung

Die Derivatisierung von [5-Methyl-2-(trifluormethyl)-3-furyl]methylamin über Acylierung, Sulfonylierung und Harnstoffbildung ist eine effektive Strategie zur Erstellung von diversen Molekülbibliotheken. Die hier vorgestellten Protokolle sind robust, reproduzierbar und basieren auf gut verstandenen chemischen Prinzipien. Sie bieten Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung eine solide Grundlage, um das Potenzial dieses vielversprechenden Grundgerüsts zu erschließen und neue biologisch aktive Verbindungen für ein breites Spektrum therapeutischer Ziele zu identifizieren. Die systematische Anwendung dieser Methoden wird die Generierung wertvoller Struktur-Wirkungs-Beziehungen ermöglichen und den Weg für die Entwicklung zukünftiger Medikamente ebnen.

Referenzen

  • Anderson, K. W., et al. (2005). The Development of a Second-Generation Synthesis of the Sulfonamide Salt of a Potent Thrombin Inhibitor. Organic Process Research & Development, 9(5), 553–559. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Černuchová, P., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6586. [Link]

  • Gao, C., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem, 14(11), 2465-2472. [Link]

  • Goodnow, R. A., Jr. (Ed.). (2017). A Practical Guide to High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Koperniku, A., et al. (2017). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Chemistry Central Journal, 11(1), 1-8. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Mst. Nazma Parvin, et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis. Retrieved January 22, 2026, from [Link]

  • Organic Reactions. (2014). The Gabriel Synthesis of Primary Amines. John Wiley & Sons, Inc. [Link]

  • Shavnya, A., et al. (2018). Practical and Scalable Synthesis of N-Aryl-2-aminopyridines. Organic Process Research & Development, 22(8), 1017–1025. [Link]

  • Zard, S. Z. (2003). Radical Reactions in Organic Synthesis. Oxford University Press. [Link]

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Application Notes and Protocols: The Strategic Role of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles necessitates the exploration of novel chemical scaffolds. Fluorinated building blocks have become indispensable in modern agrochemical design, often imparting desirable properties such as increased metabolic stability, binding affinity, and lipophilicity. Among these, [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine emerges as a key heterocyclic amine with significant potential for the synthesis of innovative fungicides, herbicides, and insecticides. Its unique trifluoromethyl-furan moiety offers a distinct chemical space for the development of active ingredients with novel modes of action. This guide provides an in-depth exploration of the physicochemical properties of this versatile building block and detailed protocols for its application in the synthesis of potential agrochemical candidates, particularly through its isocyanate derivative.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of a starting material is paramount for successful reaction design and scale-up. The properties of this compound are summarized in the table below.[1]

PropertyValue
Molecular Formula C₇H₈F₃NO
Molecular Weight 179.14 g/mol
Appearance Liquid
InChI 1S/C7H8F3NO/c1-4-2-5(3-11)6(12-4)7(8,9,10)/h2H,3,11H2,1H3
SMILES String FC(F)(F)C1=C(CN)C=C(C)O1
MDL Number MFCD02180792
Storage Class Code 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

Synthetic Workflow: From Amine to Bioactive Derivatives

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations. A particularly fruitful pathway in agrochemical synthesis involves its conversion to the corresponding isocyanate, [5-Methyl-2-(trifluoromethyl)-3-furyl]isocyanate. This highly reactive intermediate can then be readily derivatized with a range of nucleophiles to generate libraries of potential agrochemicals, such as ureas and carbamates.

Synthetic_Workflow Amine [5-Methyl-2-(trifluoromethyl) -3-furyl]methylamine Phosgenation Phosgenation (e.g., Triphosgene) Amine->Phosgenation Isocyanate [5-Methyl-2-(trifluoromethyl) -3-furyl]isocyanate Phosgenation->Isocyanate Nucleophiles Nucleophiles (Amines, Alcohols) Isocyanate->Nucleophiles Ureas Urea Derivatives (Potential Herbicides) Nucleophiles->Ureas Carbamates Carbamate Derivatives (Potential Insecticides) Nucleophiles->Carbamates

Caption: Synthetic pathway from the starting amine to potential agrochemical derivatives.

Experimental Protocols

Protocol 1: Synthesis of [5-Methyl-2-(trifluoromethyl)-3-furyl]isocyanate

The conversion of a primary amine to an isocyanate is a cornerstone of industrial organic synthesis. Phosgene and its safer solid equivalents, such as triphosgene (bis(trichloromethyl) carbonate), are commonly employed for this transformation.[2][3][4][5] The following protocol provides a general method for the synthesis of the isocyanate intermediate.

Materials:

  • This compound

  • Triphosgene

  • Anhydrous inert solvent (e.g., dichloromethane, toluene)[3][6]

  • A non-nucleophilic base (e.g., triethylamine)

  • An inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Phosgenation: In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in the same anhydrous solvent. Carefully add the triphosgene solution to the dropping funnel.

  • Reaction Execution: Cool the amine solution to 0 °C using an ice bath. Slowly add the triphosgene solution dropwise to the stirred amine solution. After the initial addition, add the non-nucleophilic base (2.0-2.2 eq) to the reaction mixture.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture can be carefully quenched with an appropriate reagent to destroy any excess phosgene. The product can be purified by distillation under reduced pressure.

Safety Precaution: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Protocol 2: Synthesis of Urea Derivatives (Potential Herbicides)

Urea-based compounds are a well-established class of herbicides.[7][8] The reaction of an isocyanate with a primary or secondary amine provides a straightforward route to unsymmetrical ureas.

Materials:

  • [5-Methyl-2-(trifluoromethyl)-3-furyl]isocyanate

  • A primary or secondary amine (e.g., aniline, dialkylamine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile)[9]

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq) in the anhydrous solvent.

  • Isocyanate Addition: To the stirred amine solution, add a solution of [5-Methyl-2-(trifluoromethyl)-3-furyl]isocyanate (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction and Isolation: The reaction is typically rapid and exothermic. Stir the mixture for 1-2 hours at room temperature. The product may precipitate from the reaction mixture and can be isolated by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Carbamate Derivatives (Potential Insecticides)

Carbamates are a significant class of insecticides that act by inhibiting acetylcholinesterase.[10][11][12][13][14] They are readily synthesized by the reaction of an isocyanate with an alcohol.

Materials:

  • [5-Methyl-2-(trifluoromethyl)-3-furyl]isocyanate

  • An alcohol (e.g., a substituted phenol, an aliphatic alcohol)

  • Anhydrous solvent (e.g., THF, dichloromethane)[15]

  • A catalyst (optional, e.g., a tertiary amine or a tin-based catalyst)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in the anhydrous solvent.

  • Isocyanate Addition: Add [5-Methyl-2-(trifluoromethyl)-3-furyl]isocyanate (1.05 eq) to the alcohol solution at room temperature.[15] If the alcohol is not very reactive, a catalytic amount of a tertiary amine or a tin catalyst can be added.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.[15] Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting carbamate can be purified by column chromatography or recrystallization.

Potential Mechanisms of Action

The biological activity of the synthesized derivatives is intrinsically linked to their chemical structure. Based on established knowledge of agrochemical modes of action, the following mechanisms are proposed for the urea and carbamate derivatives of this compound.

Herbicidal Activity of Urea Derivatives:

Many phenylurea herbicides act by inhibiting photosynthesis at the photosystem II (PSII) complex in plants.[8] They bind to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[8]

Herbicide_MoA Urea Urea Derivative PSII Photosystem II (PSII) D1 Protein Urea->PSII Binds to ETC Electron Transport Chain PSII->ETC Blocks ROS Reactive Oxygen Species (ROS) Production ETC->ROS Leads to CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath

Caption: Proposed mechanism of action for urea-based herbicides.

Insecticidal Activity of Carbamate Derivatives:

Carbamate insecticides are known to inhibit the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[10][11][12][13][14] AChE is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, carbamates cause an accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[14]

Insecticide_MoA Carbamate Carbamate Derivative AChE Acetylcholinesterase (AChE) Carbamate->AChE Inhibits ACh Acetylcholine AChE->ACh Breaks down Nerve Continuous Nerve Stimulation ACh->Nerve Accumulation causes Paralysis Paralysis & Death Nerve->Paralysis

Caption: Proposed mechanism of action for carbamate-based insecticides.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its conversion to the corresponding isocyanate opens up a rich field of chemistry, allowing for the straightforward synthesis of diverse libraries of urea and carbamate derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in the development of next-generation herbicides and insecticides. The proposed mechanisms of action, based on well-established toxophores, offer a rational starting point for the biological evaluation of these new chemical entities.

References

  • EDIS. (n.d.). View of Pesticide Toxicity Profile: Carbamate Pesticides. Florida Online Journals. Retrieved from [Link]

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  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64). INCHEM. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

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  • Manne, S. R., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9033. [Link]

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  • Reddy, A. S., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
  • Cini, E., et al. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 10, 2853–2859. [Link]

  • Gümüş, M. K., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(16), 8089-8100. [Link]

  • Wang, S., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8256. [Link]

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  • Cianga, I., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymers, 12(8), 1693. [Link]

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  • Xuan, R., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]

  • Li, Y., et al. (2007). N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea. Acta Crystallographica Section E Structure Reports Online, 63(Pt 12), o4566. [Link]

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  • ChemBK. (n.d.). C-(5-METHYL-FURAN-2-YL)-METHYLAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Trifluoromethyl-3-aminoisoxazole. Retrieved from [Link]

  • Trawiński, J., et al. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][10][15]benzothiazinium Chloride as Anticancer Agent. Molecules, 29(18), 4216. [Link]

  • Khomenko, D. M., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(30), 6675–6685. [Link]

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Application of Trifluoromethyl Furans in Pharmaceutical Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Ascendancy of Trifluoromethyl Furans in Medicinal Chemistry

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design, with approximately 20-25% of all licensed pharmaceuticals containing at least one fluorine atom.[1] Among the diverse array of fluorinated motifs, the trifluoromethyl (-CF3) group stands out for its profound impact on the physicochemical and pharmacokinetic properties of bioactive molecules.[2][3][4] When appended to a heterocyclic scaffold like furan, a privileged structure in numerous natural and synthetic bioactive compounds, the resulting trifluoromethylated furans emerge as powerful building blocks in the quest for novel therapeutics.[5][6][7]

This technical guide provides a comprehensive overview of the application of trifluoromethyl furans in pharmaceutical drug design. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the rationale behind their use, detailed synthetic protocols, and illustrative case studies.

The Trifluoromethyl Group: A Game-Changer for Drug-Like Properties

The introduction of a trifluoromethyl group onto a furan ring can dramatically alter a molecule's properties in ways that are highly advantageous for drug development.[8][9] These modifications stem from the unique electronic nature and steric profile of the -CF3 group.

Enhancing Metabolic Stability and Pharmacokinetics

One of the most significant contributions of the trifluoromethyl group is its ability to enhance metabolic stability.[2][10] The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[2] This increased metabolic stability can lead to a longer drug half-life and improved oral bioavailability.[10]

Modulating Lipophilicity and Membrane Permeability

The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's ability to cross cellular membranes and reach its target.[2][10] This enhanced lipophilicity can improve absorption, distribution, and overall pharmacokinetic profile.[11] However, the impact on lipophilicity is nuanced; for instance, trifluoromethylation of alkyl groups tends to decrease lipophilicity due to the strong electron-withdrawing nature of fluorine.[11]

Altering Acidity, Basicity, and Target Binding

The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the pKa of nearby functional groups, thereby affecting drug-target interactions.[9][10] This modulation of electronic properties can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.[2] The steric bulk of the -CF3 group, comparable to an isopropyl group, can also play a crucial role in orienting the molecule within a binding pocket for optimal interaction.[5]

Synthetic Strategies for Accessing Trifluoromethyl Furans

The synthesis of trifluoromethylated furans has been an area of active research, with several effective methods now available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: DABCO-Catalyzed Synthesis from Propargyl Alcohols

A mild and efficient method for the synthesis of trifluoromethylated furans involves the reaction of propargyl alcohols with methyl 2-perfluoroalkynoate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).[12]

Step-by-Step Methodology:

  • To a solution of the propargyl alcohol (1.0 mmol) and methyl 2-perfluoroalkynoate (1.2 mmol) in a suitable solvent (e.g., CH3CN, 5 mL) in a sealed tube, add DABCO (0.2 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-12 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired trifluoromethylated furan.

Causality Behind Experimental Choices:

  • DABCO: Acts as a nucleophilic catalyst, initiating the reaction cascade. Its basicity is crucial for the deprotonation steps.

  • Methyl 2-perfluoroalkynoate: Serves as the source of the trifluoromethyl group and part of the furan backbone.

  • Room Temperature: The mild reaction conditions enhance the functional group tolerance of the method.

Protocol 2: Base-Mediated Cyclization of β-Ketonitriles

Another versatile approach involves the base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone to furnish 2-trifluoromethylated furans.[13]

Step-by-Step Methodology:

  • To a solution of the β-ketonitrile (0.10 mmol) and 3-bromo-1,1,1-trifluoroacetone (0.10 mmol) in a suitable solvent (e.g., DMF, 1.0 mL), add a base (e.g., K2CO3, 0.10 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (as monitored by TLC or 19F NMR).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-trifluoromethylated furan.

Self-Validating System:

The progress of the reaction can be conveniently monitored by 19F NMR spectroscopy using an internal standard (e.g., PhOCF3) to determine the yield.[13]

Trifluoromethyl Furans as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a powerful strategy in drug design.[14] The trifluoromethyl group can serve as a bioisostere for various functionalities, including the nitro group and even a chlorine atom due to their similar steric demands.[2][15][16]

Case Study: Replacement of a Nitro Group in CB1 Receptor Modulators

In the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor, the aliphatic nitro group in the initial lead compounds was identified as a potential liability.[15][17] Researchers successfully replaced the nitro group with a trifluoromethyl group, which is considered more "drug-like."[15] The resulting trifluoromethyl-containing analogues not only retained but, in many cases, exhibited enhanced potency and improved in vitro metabolic stability compared to their nitro counterparts.[15][17]

Biological Activities of Trifluoromethylated Furans

The incorporation of a trifluoromethyl group into a furan scaffold has led to the discovery of compounds with a wide range of biological activities. These include applications in the treatment of cancer, HIV, and inflammatory diseases, as well as in agrochemicals as insecticides and acaricides.[5][12]

Compound Class Biological Activity Reference
α-fluorofuran moietyPotent and selective inhibitor of MCL1 for cancer therapy[5]
Trifluoromethylated furan subunitsNovel structures for drug development and agrochemicals[5]
Fuberidazole derivativesHypoxic cancer inhibitors[5]

Visualization of Key Concepts

Workflow for the Synthesis of Trifluoromethyl Furans

G cluster_0 DABCO-Catalyzed Synthesis cluster_1 Base-Mediated Cyclization Propargyl Alcohol Propargyl Alcohol Reaction Mixture Reaction Mixture Propargyl Alcohol->Reaction Mixture Methyl 2-perfluoroalkynoate Methyl 2-perfluoroalkynoate Methyl 2-perfluoroalkynoate->Reaction Mixture DABCO Catalyst DABCO Catalyst DABCO Catalyst->Reaction Mixture Trifluoromethylated Furan Trifluoromethylated Furan Reaction Mixture->Trifluoromethylated Furan Intramolecular Wittig-type reaction β-Ketonitrile β-Ketonitrile Cyclization Cyclization β-Ketonitrile->Cyclization 3-bromo-1,1,1-trifluoroacetone 3-bromo-1,1,1-trifluoroacetone 3-bromo-1,1,1-trifluoroacetone->Cyclization Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Cyclization 2-Trifluoromethylated Furan 2-Trifluoromethylated Furan Cyclization->2-Trifluoromethylated Furan

Caption: Synthetic workflows for trifluoromethyl furans.

Impact of Trifluoromethyl Group on Molecular Properties

G Trifluoromethyl Group (-CF3) Trifluoromethyl Group (-CF3) Metabolic Stability Metabolic Stability Trifluoromethyl Group (-CF3)->Metabolic Stability Increases Lipophilicity Lipophilicity Trifluoromethyl Group (-CF3)->Lipophilicity Increases Target Binding Affinity Target Binding Affinity Trifluoromethyl Group (-CF3)->Target Binding Affinity Modulates Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Improves Membrane Permeability Membrane Permeability Lipophilicity->Membrane Permeability Enhances Membrane Permeability->Pharmacokinetics Improves Target Binding Affinity->Pharmacokinetics Optimizes

Caption: Influence of the -CF3 group on drug properties.

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group into the furan scaffold has proven to be a highly effective strategy in modern drug discovery. The resulting trifluoromethyl furans often exhibit superior pharmacokinetic profiles, enhanced metabolic stability, and improved target engagement compared to their non-fluorinated counterparts. As our understanding of fluorine chemistry deepens and new synthetic methodologies emerge, the application of trifluoromethyl furans in the design of next-generation therapeutics is poised to expand even further. Researchers and drug development professionals are encouraged to explore this privileged structural motif in their quest for innovative and effective medicines.

References

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  • Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central.
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Application Notes & Protocols for High-Throughput Screening of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Fluorinated Furan Scaffolds

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Among the vast chemical landscapes explored, scaffolds incorporating fluorine atoms and heterocyclic rings have consistently yielded promising therapeutic candidates. The trifluoromethyl group, in particular, is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Similarly, the furan ring is a versatile pharmacophore present in numerous approved drugs, often serving as a bioisostere for phenyl rings to improve pharmacokinetic profiles.[4][5][6]

This guide provides a comprehensive framework for the systematic screening of a library of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine derivatives. As a senior application scientist, the following protocols and application notes are designed to be a self-validating system, guiding researchers from initial high-throughput screening (HTS) to hit confirmation, cytotoxicity profiling, and preliminary mechanism of action (MoA) studies. The causality behind each experimental choice is explained to ensure both technical accuracy and field-proven insights for drug development professionals.

Strategic Overview: A Multi-pronged Approach to Bioactivity Screening

Given the known bioactivities of related trifluoromethyl and furan-containing compounds, which include anticancer and antifungal properties, a logical starting point is to screen the this compound library against targets in these therapeutic areas. Our screening cascade is designed to maximize the identification of true hits while minimizing false positives.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Secondary & Mechanistic Assays Primary_HTS Primary High-Throughput Screening (Single Concentration) Anticancer_Assay Anticancer Cell Viability Assay (e.g., Resazurin) Primary_HTS->Anticancer_Assay Phenotypic Antifungal_Assay Antifungal Growth Inhibition Assay (e.g., Broth Microdilution) Primary_HTS->Antifungal_Assay Phenotypic Dose_Response Dose-Response & IC50/EC50 Determination Anticancer_Assay->Dose_Response Antifungal_Assay->Dose_Response Cytotoxicity_Counterscreen Cytotoxicity Counterscreen (Normal Cell Line) Dose_Response->Cytotoxicity_Counterscreen Promiscuous_Inhibitor_Filter Promiscuous Inhibitor Counterscreens Cytotoxicity_Counterscreen->Promiscuous_Inhibitor_Filter Secondary_Assays Secondary Assays (Target-Based) Promiscuous_Inhibitor_Filter->Secondary_Assays MoA_Studies Mechanism of Action Studies Promiscuous_Inhibitor_Filter->MoA_Studies Kinase_Panel Kinase Inhibitor Panel Secondary_Assays->Kinase_Panel GPCR_Panel GPCR Binding/Functional Assays Secondary_Assays->GPCR_Panel Target_Deconvolution Target Deconvolution (CETSA, Affinity-MS) MoA_Studies->Target_Deconvolution

Figure 1: A tiered screening cascade for the efficient identification and validation of bioactive this compound derivatives.

Part 1: Library Management and Quality Control

The integrity of any screening campaign hinges on the quality of the compound library. Proper management ensures the stability and purity of the derivatives, preventing misleading results.

Application Notes:
  • Compound Storage: Derivatives should be stored at -20°C or -80°C in a desiccated environment to minimize degradation. Stock solutions are typically prepared in 100% DMSO at a concentration of 10 mM.[7][8]

  • Quality Control: Before screening, it is advisable to perform quality control on a subset of the library. This can include LC-MS or NMR analysis to confirm identity and purity. A purity of >95% is recommended for HTS campaigns.

  • Plate Management: For HTS, compounds are typically formatted in 384-well plates. It is crucial to manage plate maps and track compound identity and concentration meticulously using a robust database system.[7]

Part 2: Primary High-Throughput Screening

The initial screen is designed to identify "hits" from the library at a single concentration. Phenotypic assays are often employed at this stage to cast a wide net for potential bioactivity.

Protocol 1: Anticancer Cell Viability Assay (Resazurin-based)

This protocol is designed to identify compounds that reduce the viability of cancer cells. The resazurin assay is a fluorescent-based method that measures the metabolic activity of living cells.[9][10]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 384-well clear-bottom black plates

  • Compound library plates (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

Procedure:

  • Cell Seeding: Seed cancer cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Addition: Using an automated liquid handler, transfer a small volume of each compound from the library plate to the assay plate to achieve a final concentration of 10 µM. Include positive and negative controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: 590 nm).

Data Analysis and Hit Selection:

  • Calculate the percentage of cell viability for each compound relative to the negative control.

  • Determine the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent.[11][12]

  • Hits are typically defined as compounds that cause a statistically significant reduction in cell viability (e.g., >50% inhibition or a Z-score < -3).[13]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

Protocol 2: Antifungal Growth Inhibition Assay (Broth Microdilution)

This protocol identifies compounds that inhibit the growth of pathogenic fungi. The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[1][6][14]

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Fungal growth medium (e.g., RPMI-1640)

  • 384-well plates

  • Compound library plates (10 mM in DMSO)

  • Positive control (e.g., Fluconazole)

  • Negative control (0.1% DMSO in media)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.[1][14]

  • Compound Plating: Add compounds to the 384-well plates to a final concentration of 10 µM.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Growth Measurement: Determine fungal growth by measuring the optical density (OD) at 600 nm using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound. Hits are identified as compounds causing significant growth inhibition (e.g., >80%).

Part 3: Hit Confirmation and Counterscreening

This phase is critical for validating primary hits and eliminating false positives.

Protocol 3: Dose-Response Analysis and IC50 Determination

Primary hits are re-tested at multiple concentrations to confirm their activity and determine their potency (IC50 value).

Procedure:

  • Prepare serial dilutions of the hit compounds (typically 8-10 concentrations).

  • Repeat the primary assay (anticancer or antifungal) with the serially diluted compounds.

  • Plot the percentage of inhibition against the log of the compound concentration.

  • Fit the data to a four-parameter logistic model to calculate the IC50 value.

Protocol 4: Cytotoxicity Counterscreen in a Non-cancerous Cell Line

To assess selective toxicity, anticancer hits should be tested against a non-cancerous cell line (e.g., normal human fibroblasts).

Procedure:

  • Perform the resazurin cell viability assay (Protocol 1) using a non-cancerous cell line.

  • Calculate the IC50 value for the hit compounds in the normal cell line.

  • Selectivity Index (SI): Calculate the SI by dividing the IC50 in the normal cell line by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Application Note on Promiscuous Inhibitors:

A significant challenge in HTS is the presence of "promiscuous inhibitors" that show activity through non-specific mechanisms, such as aggregation, reactivity, or assay interference.[9][15][16] It is crucial to identify and eliminate these compounds early.

Counterscreens for False Positives:

  • Luciferase Inhibition Assay: If a luciferase-based reporter assay was used in the primary screen, a direct luciferase inhibition assay should be performed to eliminate compounds that directly inhibit the reporter enzyme.[17]

  • Detergent-based Counterscreen: To identify aggregate-based inhibitors, the primary assay can be repeated in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregating compounds often lose their activity in the presence of detergent.

Part 4: Secondary Assays and Mechanism of Action Studies

Once hits are confirmed and filtered, the next step is to investigate their mechanism of action.

Application Note: Rationale for Secondary Target Selection

Given that many anticancer and antifungal agents target key cellular signaling pathways, a logical next step is to screen validated hits against panels of known drug targets. Kinases and G-protein coupled receptors (GPCRs) are two of the largest and most successfully drugged target classes.

Protocol 5: Kinase Inhibition Profiling

This protocol utilizes a commercially available kinase panel to assess the inhibitory activity of hit compounds against a broad range of human kinases.

Procedure:

  • Submit validated hits to a kinase profiling service.

  • The service will typically perform in vitro kinase activity assays (e.g., using ADP-Glo™ or LanthaScreen™ platforms) at one or two concentrations of the test compound.

  • The results will provide a percentage of inhibition for each kinase in the panel, highlighting potential kinase targets.

Protocol 6: GPCR Binding or Functional Assays

This protocol assesses the interaction of hit compounds with a panel of GPCRs.

Procedure:

  • Submit validated hits to a GPCR screening service.

  • The service will perform either radioligand binding assays to determine if the compounds bind to the receptors or functional assays (e.g., measuring changes in intracellular calcium or cAMP) to assess agonistic or antagonistic activity.[4][7][15][18]

Protocol 7: Target Deconvolution using Cellular Thermal Shift Assay (CETSA™)

For novel bioactive compounds with an unknown mechanism of action, CETSA™ can be used to identify direct protein targets in a cellular context.[19][20][21][22]

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heating Heat cell suspension at varying temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Protein_Quantification Quantify soluble protein (e.g., Western Blot, MS) Centrifugation->Protein_Quantification Melting_Curve Generate melting curve and determine Tm shift Protein_Quantification->Melting_Curve

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA™) used for target identification.

Procedure:

  • Cell Treatment: Treat intact cells with the bioactive compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement.

Protocol 8: Target Identification by Affinity Chromatography-Mass Spectrometry

This method involves immobilizing a derivative of the bioactive compound on a solid support to "pull down" its binding partners from a cell lysate.

Procedure:

  • Probe Synthesis: Synthesize an analog of the hit compound with a linker for immobilization.

  • Immobilization: Covalently attach the probe to a resin (e.g., NHS-activated sepharose).

  • Affinity Chromatography: Incubate the resin with a cell lysate. Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Primary Screening and Hit Confirmation Data

Compound ID% Inhibition (Anticancer)% Inhibition (Antifungal)IC50 (Cancer Cell Line, µM)IC50 (Normal Cell Line, µM)Selectivity Index (SI)
Furan-00185.212.51.525.016.7
Furan-00215.692.1>50>50-
..................

Conclusion: A Pathway to Novel Therapeutics

The protocols and application notes outlined in this guide provide a robust and scientifically rigorous framework for the bioactivity screening of this compound derivatives. By following this tiered approach, researchers can efficiently identify and validate promising hit compounds, elucidate their mechanisms of action, and ultimately accelerate the development of novel therapeutics. The emphasis on self-validating assays and the understanding of the causality behind each experimental step are paramount to the success of any drug discovery campaign.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Harrill, J. (2020, December 28). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev [Video]. YouTube. [Link]

  • Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • de Sousa, L. R. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 935. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 239-54. [Link]

  • Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology, 190, 117-27. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. [Link]

  • Seidler, J., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(21), 4477-86. [Link]

  • Schymansky, E. L., et al. (2011). Challenges in secondary analysis of high throughput screening data. Current Pharmaceutical Biotechnology, 12(9), 1435-46. [Link]

  • Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 23(8), 1334-48. [Link]

  • Kozikowski, B. A., et al. (2007). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ASSAY and Drug Development Technologies, 5(2), 261-9. [Link]

  • Jeyakkumar, P., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7583. [Link]

  • Giambruno, R., et al. (2018). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research, 17(1), 1-13. [Link]

  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(21), 4477-86. [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-24. [Link]

  • de Sousa, L. R. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

  • BenchChem. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Simeonov, A., et al. (2017). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 30(10), 1824-1831. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-22. [Link]

  • Malo, N., et al. (2014). Data analysis approaches in high throughput screening. Slideshare. [Link]

  • Sipes, N. S., et al. (2017). High-Throughput Screening to Predict Chemical-Assay Interference. Journal of Biomolecular Screening, 22(5), 547-557. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2157-2163. [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Alves, V. M., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 65(1), 13-25. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Johnson, M. E., & Annis, D. A. (2004). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Molecular BioSystems, 1(1), 55-63. [Link]

  • ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

  • Janzen, W. P. (Ed.). (2002). High Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • Wang, Y., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 23(12), 2938-2953. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Gault, J., et al. (2018). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry, 90(21), 13018-13025. [Link]

  • MDPI. (2023). Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Eurofins Discovery. (2023, March 8). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs [Video]. YouTube. [Link]

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Application Notes and Protocols: Electrophilic Coupling of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine is a key building block in contemporary medicinal chemistry. Its unique structure combines the aromaticity and hydrogen-bonding capabilities of the furan ring with the metabolic stability and lipophilicity conferred by the trifluoromethyl group.[1] This combination of properties makes it a valuable synthon for the generation of novel molecular entities with potential therapeutic applications. The primary amine functionality serves as a versatile handle for coupling with a wide array of electrophiles, enabling the exploration of diverse chemical space in drug discovery programs.

These application notes provide a comprehensive guide to the reaction conditions for coupling this compound with common classes of electrophiles, including acylating agents, sulfonylating agents, carbonyl compounds (via reductive amination), and isocyanates. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Chemical Reactivity Considerations

The reactivity of the primary amine in this compound is modulated by the electronic properties of the substituted furan ring. The trifluoromethyl group, being strongly electron-withdrawing, reduces the nucleophilicity of the furan ring itself. However, the primary amine is attached via a methylene spacer, which partially insulates it from the direct electron-withdrawing effect of the trifluoromethyl group. Consequently, its reactivity is comparable to that of a benzylamine, though potentially slightly attenuated. This necessitates careful selection of reaction conditions to ensure efficient coupling.

I. N-Acylation: Synthesis of Amides

The formation of an amide bond is one of the most fundamental transformations in organic synthesis and medicinal chemistry. The resulting N-{[5-methyl-2-(trifluoromethyl)furan-3-yl]methyl} amides are prevalent in a wide range of biologically active molecules. Two primary strategies for the N-acylation of this compound are presented below.

A. Schotten-Baumann Conditions with Acyl Chlorides

This classical method involves the reaction of the amine with a reactive acyl chloride in the presence of a base to neutralize the HCl byproduct. It is a straightforward and often high-yielding approach.

Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, expelling a chloride ion. The base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral amide and preventing the amine from being taken out of the reaction.

Schotten_Baumann amine This compound amide N-{[5-methyl-2-(trifluoromethyl)furan-3-yl]methyl}amide amine->amide Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide base Base (e.g., Triethylamine) hcl_salt Base·HCl Salt base->hcl_salt Neutralization

Figure 1: Schotten-Baumann Acylation Workflow.

Experimental Protocol 1: N-Acylation with Acetyl Chloride

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-{[5-methyl-2-(trifluoromethyl)furan-3-yl]methyl}acetamide.

ReagentMolar Eq.Purpose
Amine1.0Nucleophile
Acyl Chloride1.1Electrophile
Triethylamine1.5Base
Dichloromethane-Solvent
B. Amide Coupling with Carboxylic Acids

Modern amide bond formation often utilizes coupling agents to activate the carboxylic acid, allowing for milder reaction conditions compared to the use of acyl chlorides. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) or Dimethylaminopyridine (DMAP) are commonly employed.

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt or DMAP can further enhance the reaction rate by forming an even more reactive activated ester or by acting as an acyl transfer catalyst.

Amide_Coupling amine This compound amide N-{[5-methyl-2-(trifluoromethyl)furan-3-yl]methyl}amide amine->amide Coupling acid Carboxylic Acid (R-COOH) acid->amide Activation coupling Coupling Agents (EDC, HOBt) coupling->amide byproducts Urea byproduct amide->byproducts

Figure 2: Amide Coupling Workflow.

Experimental Protocol 2: EDC/HOBt Coupling with Benzoic Acid

  • Activation: To a solution of benzoic acid (1.2 eq.) and HOBt (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M), add EDC (1.2 eq.) at 0 °C. Stir the mixture for 30 minutes.

  • Amine Addition: Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Reaction: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) and allow the reaction to stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.

ReagentMolar Eq.Purpose
Amine1.0Nucleophile
Carboxylic Acid1.2Electrophile Precursor
EDC1.2Coupling Agent
HOBt1.2Activator
DIPEA2.0Base
DMF-Solvent

II. N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a critical pharmacophore found in a multitude of drugs. The synthesis of N-{[5-methyl-2-(trifluoromethyl)furan-3-yl]methyl}sulfonamides is readily achieved by reacting the parent amine with a sulfonyl chloride in the presence of a base.

Mechanism Insight: Similar to N-acylation, N-sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to scavenge the generated HCl. Pyridine is often used as both the base and the solvent.

Experimental Protocol 3: Synthesis of a Benzenesulfonamide Derivative

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.2 M) and cool to 0 °C.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or flash column chromatography.

ReagentMolar Eq.Purpose
Amine1.0Nucleophile
Sulfonyl Chloride1.1Electrophile
Pyridine-Base and Solvent

III. Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.

Mechanism Insight: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, selective for the imine over the carbonyl, reduces the C=N double bond to afford the secondary amine. Sodium triacetoxyborohydride (STAB) is a particularly mild and effective reagent for this transformation.[2]

Reductive_Amination amine This compound imine Imine Intermediate amine->imine Condensation carbonyl Aldehyde/Ketone carbonyl->imine sec_amine Secondary Amine imine->sec_amine Reduction reducer Reducing Agent (e.g., STAB) reducer->sec_amine

Figure 3: Reductive Amination Workflow.

Experimental Protocol 4: Reductive Amination with Acetone

  • Imine Formation: In a flask, combine this compound (1.0 eq.) and acetone (2.0 eq.) in 1,2-dichloroethane (DCE, approx. 0.1 M). Add acetic acid (1.1 eq.). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

ReagentMolar Eq.Purpose
Amine1.0Nucleophile
Acetone2.0Electrophile
Acetic Acid1.1Catalyst for imine formation
STAB1.5Reducing Agent
DCE-Solvent

IV. Urea Formation with Isocyanates

The reaction of primary amines with isocyanates is a highly efficient and generally high-yielding method for the synthesis of unsymmetrical ureas.[3] This reaction is typically rapid and does not require a catalyst.

Mechanism Insight: The reaction proceeds through the nucleophilic addition of the amine to the electrophilic central carbon of the isocyanate group. This forms a stable urea linkage in a single, atom-economical step.

Experimental Protocol 5: Synthesis of a Phenyl Urea Derivative

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) under a nitrogen atmosphere.

  • Isocyanate Addition: Slowly add phenyl isocyanate (1.05 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates from the reaction mixture.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with cold THF or diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or trituration with a suitable solvent.

ReagentMolar Eq.Purpose
Amine1.0Nucleophile
Isocyanate1.05Electrophile
THF-Solvent

Conclusion

This compound is a versatile building block that can be readily functionalized through a variety of standard coupling reactions. The protocols outlined in these application notes provide a reliable starting point for the synthesis of a diverse range of derivatives. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates. Careful monitoring of reaction progress and appropriate purification techniques are essential for obtaining high-purity materials for further study and application in drug discovery and development.

References

  • Toste, F. D., & Wilson, D. M. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 12345–12359.
  • Georgiou, I., & Kostakis, G. E. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(5), 1449.

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Troubleshooting & Optimization

Technical Support Center: Purification of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for achieving high purity. As a fluorinated heterocyclic amine, this molecule presents unique challenges and opportunities in purification that require a nuanced approach.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its purification.

Section 1: Understanding the Molecule & Initial Assessment

Before attempting any purification, it is critical to understand the physicochemical properties of this compound.

  • Structure: The molecule contains a basic primary amine (-CH₂NH₂), which dominates its chromatographic behavior and solubility. It also features a furan ring and a strongly electron-withdrawing trifluoromethyl (-CF₃) group.

  • Properties: It is typically a liquid at room temperature. The trifluoromethyl group imparts a degree of "fluorophilicity," which can be exploited in certain chromatographic separations.[1][3]

Frequently Asked Questions (FAQs): Initial Steps

Q1: What are the most likely impurities in my crude sample?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding alcohol, [5-methyl-2-(trifluoromethyl)furan-3-yl]methanol[4][5], or aldehyde precursors.

  • Over-alkylation Products: Secondary or tertiary amines formed if the amine product reacts with remaining starting materials.

  • By-products from Reductive Amination: If this route is used, imine intermediates or by-products from the reducing agent may be present.

  • Solvent and Reagent Residue: Residual synthesis solvents or reagents like triethylamine.

Table 1: Common Impurities and Their Characteristics

Impurity TypePotential Structure/NameKey Differentiating PropertyRecommended Removal Method
Precursor Alcohol[5-methyl-2-(trifluoromethyl)furan-3-yl]methanolNeutral; lacks a basic centerAcid-base extraction; Chromatography
Imine IntermediateC=N double bond instead of CH-NH₂Less basic than the amineHydrolysis during acidic workup; Chromatography
Synthesis ReagentsTriethylamine, etc.Volatile; basicRemoval under vacuum; Acid wash
Degradation ProductsRing-opened or oxidized speciesOften polar and coloredChromatography; Charcoal treatment

Q2: What is the best first-pass purification strategy for a very crude, dark-colored sample?

A2: For a crude sample, a classic acid-base liquid-liquid extraction is the most effective initial step. This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

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// Edges Crude -> Funnel1 [arrowhead=normal, color="#5F6368"]; Funnel1 -> Organic1 [label="Discard", fontcolor="#5F6368", fontsize=9]; Funnel1 -> Aqueous1 [label="Keep", fontcolor="#5F6368", fontsize=9]; Aqueous1 -> Funnel2 [arrowhead=normal, color="#5F6368"]; Funnel2 -> Aqueous2 [label="Discard", fontcolor="#5F6368", fontsize=9]; Funnel2 -> Organic2 [label="Keep", fontcolor="#5F6368", fontsize=9]; Organic2 -> Final [arrowhead=normal, color="#5F6368"]; } caption: Workflow for Acid-Base Extraction Purification.

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most common technique for achieving high purity. However, the amine functionality of the target compound can cause significant issues on standard silica gel.

Problem 1: My compound is streaking severely on a silica gel column, resulting in poor separation and low recovery.

  • Causality: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This leads to irreversible adsorption for some molecules and slow, uneven elution for others, causing significant tailing (streaking).

  • Solution A (Eluent Modification): Add a small amount of a competitive base to your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Recommended Modifier: 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your mobile phase (e.g., Ethyl Acetate/Hexanes).

    • Self-Validation: Run a comparative TLC before committing to the column. Spot your crude material on two TLC plates. Run one in a standard eluent and the second in the same eluent containing 1% Et₃N. A significant reduction in tailing and a higher Rf value on the second plate validates this approach.

  • Solution B (Stationary Phase Modification): Use a deactivated or different stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though it has its own unique selectivity.

    • Treated Silica: Commercially available silica gel treated with triethylamine or other deactivating agents can be used.

Problem 2: I can't separate my product from a very non-polar impurity.

  • Causality: If a non-polar impurity has an Rf value very close to your product even in highly non-polar solvent systems (e.g., 5% EtOAc/Hexane), you may have reached the limit of normal-phase selectivity.

  • Solution (Reverse-Phase Chromatography): Switch to a reverse-phase separation (e.g., C8 or C18 column). The separation mechanism is based on hydrophobicity rather than polarity. Given the presence of the trifluoromethyl group, unique solvent systems can be beneficial. Research shows that pairing a standard hydrocarbon column (like C8) with a fluorinated eluent (like trifluoroethanol) can enhance the separation of fluorinated molecules.[1][3]

    • Starting Conditions: A gradient of acetonitrile or methanol in water with 0.1% formic acid or trifluoroacetic acid (TFA) as a modifier. The acid ensures the amine is protonated and behaves well chromatographically.

// Nodes Start [label="Column Chromatography Issue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tailing [label="Severe Tailing / Streaking?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; YesTailing [label="Add 1-2% Et₃N or NH₄OH\nto Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoTailing [label="Poor Separation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; YesPoorSep [label="Optimize Gradient / Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StillPoor [label="Still Poor Separation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; YesStillPoor [label="Switch Separation Mode:\nNormal → Reverse Phase (C18)\nor Ion Exchange", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Purity Goal Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Tailing [arrowhead=normal, color="#5F6368"]; Tailing -> YesTailing [label="Yes", fontcolor="#5F6368", fontsize=9]; Tailing -> NoTailing [label="No", fontcolor="#5F6368", fontsize=9]; YesTailing -> NoTailing [arrowhead=normal, color="#5F6368"]; NoTailing -> YesPoorSep [label="Yes", fontcolor="#5F6368", fontsize=9]; NoTailing -> Success [label="No", fontcolor="#5F6368", fontsize=9]; YesPoorSep -> StillPoor [arrowhead=normal, color="#5F6368"]; StillPoor -> YesStillPoor [label="Yes", fontcolor="#5F6368", fontsize=9]; StillPoor -> Success [label="No", fontcolor="#5F6368", fontsize=9]; YesStillPoor -> Success [arrowhead=normal, color="#5F6368"]; } caption: Decision tree for troubleshooting column chromatography.

Section 3: Troubleshooting Guide: Crystallization and Distillation

Problem 3: My purified amine is an oil and I need a solid. How can I crystallize it?

  • Causality: The free base of this compound is a liquid or low-melting solid, making it difficult to crystallize directly. The most reliable method to obtain a stable, crystalline solid is to form a salt.

  • Solution (Salt Formation): Convert the amine to an acid addition salt. The hydrochloride (HCl) salt is most common.

    • Protocol:

      • Dissolve the purified free base oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

      • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol).

      • Stir the mixture. The salt will often precipitate immediately. If not, cool the solution, scratch the inside of the flask with a glass rod, or add a seed crystal to induce crystallization.

      • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Self-Validation: The formation of a salt can be confirmed by a change in solubility and by characterization (e.g., melting point, NMR). The risk of forming different solid-state forms (polymorphs) exists, which can impact properties, so consistent crystallization conditions are key.[6]

Table 2: Common Acids for Salt Formation

AcidResulting SaltTypical PropertiesConsiderations
Hydrochloric Acid (HCl)HydrochlorideOften highly crystalline, stableCan be hygroscopic
Sulfuric Acid (H₂SO₄)Sulfate / BisulfateCrystalline, high melting pointDANGER: Highly exothermic reaction
L-(+)-Tartaric AcidTartrateGood for chiral resolution; crystallineMay be more soluble in organic solvents
Oxalic AcidOxalateOften forms stable, non-hygroscopic crystalsOxalic acid is toxic

Problem 4: My compound is turning dark and decomposing during distillation.

  • Causality: Primary amines can be susceptible to oxidation and thermal degradation at elevated temperatures. The boiling point at atmospheric pressure is likely high, exacerbating this issue.

  • Solution (Vacuum Distillation): Purify the compound using vacuum distillation. Reducing the pressure significantly lowers the boiling point, allowing the compound to distill at a much lower temperature where degradation is minimized.

    • Protocol:

      • Use a Kugelrohr or a short-path distillation apparatus to minimize the surface area and residence time at high temperature.

      • Ensure a dry, oxygen-free system by purging with nitrogen or argon before heating.

      • Use a high-quality vacuum pump and monitor the pressure closely.

      • Heat the distillation flask using an oil bath for uniform temperature control.

    • Self-Validation: A successful vacuum distillation will yield a colorless or pale-yellow distillate, leaving a darker, non-volatile residue in the distillation pot. The boiling point and pressure should be recorded as key physical constants.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.).
  • Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. (n.d.). Semantic Scholar.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13).
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022, October 11).
  • [5-Methyl-2-(trifluoromethyl)-3-furyl]methanamine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Trifluoromethyl
  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.).
  • 5-METHYLFURFURAL. (n.d.). Organic Syntheses Procedure.
  • Synthesis of Some 3-Furylamine Derivatives. (n.d.).
  • Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. (n.d.).
  • Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. (2018, March 20).
  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (n.d.). Springer.
  • Methylamines purification process. (n.d.).
  • Methylamines purification by distillation and purge. (n.d.).
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020, January 29).
  • [5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-YL]METHANOL. (n.d.).
  • (5-Methyl-2-(trifluoromethyl)furan-3-yl)methanol. (n.d.). BLDpharm.

Sources

Identifying common impurities in [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. As Senior Application Scientists, we focus on the underlying chemistry to help you diagnose and resolve common issues, ensuring the integrity and purity of your synthesis.

I. Synthesis Overview & Common Challenges

The synthesis of this compound typically proceeds via a reductive amination pathway. This involves the reaction of a carbonyl compound, such as 5-methyl-2-(trifluoromethyl)furan-3-carbaldehyde, with methylamine to form an intermediate imine, which is then reduced to the desired amine. While seemingly straightforward, this process is susceptible to several side reactions that can lead to a range of impurities.

Achieving high selectivity and yield is a common challenge due to the potential for direct reduction of the starting aldehyde, over-alkylation of the amine product, and reactions involving the furan ring itself.[1] The choice of catalyst and reaction conditions is therefore critical in directing the reaction towards the desired product.[2]

II. Troubleshooting Guide: A Mechanistic Approach

Issue 1: Low Yield of the Target Amine

Symptom: The reaction mixture shows a low concentration of the desired this compound upon analysis (e.g., by HPLC or GC-MS).

Potential Causes & Solutions:

  • Incomplete Imine Formation: The initial condensation between the aldehyde and methylamine is a reversible equilibrium.

    • Troubleshooting:

      • Increase Amine Concentration: Use a moderate excess of methylamine to shift the equilibrium towards the imine.

      • Water Removal: The formation of the imine releases water. The presence of water can hinder this step.[3] Consider using a dehydrating agent or a Dean-Stark apparatus if the reaction conditions allow.

      • pH Optimization: The condensation is often acid-catalyzed. A small amount of a mild acid can facilitate imine formation. However, strong acids can promote furan ring degradation.

  • Inefficient Reduction of the Imine: The choice of reducing agent and catalyst is crucial for the selective reduction of the C=N bond over the C=O bond of the starting aldehyde.[1]

    • Troubleshooting:

      • Catalyst Selection: Noble metal catalysts like Palladium (Pd) and non-noble metal catalysts like Nickel (Ni) have been shown to be effective for the reductive amination of furan derivatives.[1] The specific catalyst can influence selectivity.

      • Hydrogen Pressure & Temperature: For catalytic hydrogenations, optimizing hydrogen pressure and reaction temperature can significantly impact the rate and selectivity of the imine reduction.

  • Furan Ring Instability: The furan ring can be sensitive to certain reaction conditions, leading to degradation and low yields.

    • Troubleshooting:

      • Avoid Strong Acids/Bases: Harsh acidic or basic conditions can lead to ring-opening or polymerization.[3]

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the furan ring.[3]

Issue 2: Presence of Significant Side Products

Symptom: Chromatographic analysis (HPLC, GC-MS) reveals the presence of one or more significant impurity peaks alongside the desired product.

Common Impurities and Their Formation Mechanisms:

  • Impurity A: [5-Methyl-2-(trifluoromethyl)-3-furyl]methanol

    • Formation: This alcohol is formed by the direct reduction of the starting aldehyde, 5-methyl-2-(trifluoromethyl)furan-3-carbaldehyde. This occurs when the reduction of the carbonyl group competes with the reductive amination pathway.[3]

    • Mitigation Strategies:

      • Optimize Catalyst: Select a catalyst that preferentially facilitates the hydrogenation of the imine over the carbonyl group.[1]

      • Two-Step, One-Pot Procedure: Allow for sufficient time for the imine to form before introducing the reducing agent or initiating the reduction conditions.[4] This can be achieved by stirring the aldehyde and amine together for a period before adding the catalyst and hydrogen source.

  • Impurity B: N,N-dimethyl-[5-Methyl-2-(trifluoromethyl)-3-furyl]methanamine (Tertiary Amine)

    • Formation: This impurity arises from the over-alkylation of the desired primary amine product. The newly formed primary amine can react with another molecule of the starting aldehyde to form a new imine, which is then reduced to the tertiary amine.

    • Mitigation Strategies:

      • Control Stoichiometry: Use a controlled excess of methylamine to favor the formation of the primary amine.

      • Solvent Effects: The choice of solvent can influence the formation of tertiary amines. For instance, using ethyl acetate as a solvent has been reported to inhibit the formation of tertiary amine by-products in some furan reductive aminations.[1]

  • Impurity C: Ring-Opened or Polymerized Products

    • Formation: The furan ring can be susceptible to opening under certain conditions, especially in the presence of strong acids or oxidants.[3] Polymerization of furan derivatives can also occur.[1]

    • Mitigation Strategies:

      • Maintain Neutral pH: Avoid strongly acidic or basic conditions.

      • Exclude Water and Oxidants: Use anhydrous solvents and reagents and maintain an inert atmosphere to prevent ring-opening reactions.[3]

Visualizing the Reaction and Impurity Formation:

Synthesis_and_Impurities Aldehyde 5-Methyl-2-(trifluoromethyl) furan-3-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + Methylamine - H2O Alcohol [5-Methyl-2-(trifluoromethyl) -3-furyl]methanol (Impurity A) Aldehyde->Alcohol Direct Reduction Degradation Ring-Opened/ Polymerized Products (Impurity C) Aldehyde->Degradation Harsh Conditions Methylamine Methylamine Product [5-Methyl-2-(trifluoromethyl) -3-furyl]methylamine Imine->Product Reduction Tertiary_Amine N,N-dimethyl- [5-Methyl-2-(trifluoromethyl) -3-furyl]methanamine (Impurity B) Product->Tertiary_Amine + Aldehyde, Reduction Product->Degradation Harsh Conditions

Caption: Synthetic pathway and common impurity formation.

III. Analytical Protocols for Impurity Identification

Accurate identification and quantification of impurities are crucial for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture.[5]

Parameter Method Details
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (ACN)
Elution Gradient elution is typically recommended to resolve compounds with different polarities.[5]
Flow Rate 1.0 mL/min[5]
Detector Diode Array Detector (DAD) or UV detector, monitoring at a wavelength where the furan ring absorbs (e.g., 254 nm or 280 nm).[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is particularly useful for identifying volatile impurities and confirming the molecular weight of the components.[6]

Parameter Method Details
Column HP-5MS (or equivalent) capillary column.[6][7]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).[6]
Injector Split mode with a split ratio of 1:10.[6]
Temperature Program Start at a low temperature (e.g., 50 °C), hold, then ramp to a high temperature (e.g., 250 °C) to elute all components.
Detector Mass Spectrometer (MS) operating in electron ionization (EI) mode.

IV. Frequently Asked Questions (FAQs)

Q1: My final product is showing discoloration (turning dark) over time. What is the cause and how can I prevent it? A1: Furan derivatives can be prone to discoloration upon standing, which may be due to slow oxidation or polymerization.[8] It is recommended to store the purified product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation.

Q2: I am having trouble separating the desired amine from the starting aldehyde by column chromatography. What can I do? A2: If the polarity of the product and starting material are very similar, separation can be challenging. Consider converting the amine to a salt (e.g., by adding HCl in ether) to drastically change its polarity, allowing for easier separation from the neutral aldehyde. The free amine can then be regenerated by basification and extraction.

Q3: Can I use sodium borohydride for the reductive amination? A3: Sodium borohydride can be used for reductive amination, but it can also directly reduce the aldehyde to the corresponding alcohol.[3] The selectivity often depends on the specific substrate and reaction conditions. Catalytic hydrogenation is generally more selective for the imine reduction in many cases.

Q4: How does the trifluoromethyl group affect the reaction? A4: The trifluoromethyl group is a strong electron-withdrawing group. This can influence the reactivity of the furan ring and the carbonyl group. It generally increases the stability of the molecule towards metabolic degradation and can enhance lipophilicity.[9]

Q5: What are the key safety precautions for this synthesis? A5: Furan and its derivatives can be toxic and potentially carcinogenic.[10] Methylamine is a flammable and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The use of a blast shield is recommended for reactions under pressure.

V. References

  • Benchchem. Troubleshooting unexpected side products in furan amine synthesis. 3

  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. 5

  • MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.

  • PubMed. Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid.

  • Benchchem. One-Pot Reductive Amination of Furanic Aldehydes for Amine Synthesis. 2

  • National Institutes of Health. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

  • Benchchem. Troubleshooting common issues in furan ring synthesis. 11

  • ACS Publications. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry.

  • ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF.

  • PubMed Central. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.

  • National Institutes of Health. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

  • StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques.

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • BOC Sciences. Furan and Impurities.

  • Organic Syntheses. 5-METHYLFURFURAL.

  • MDPI. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity.

  • Wikipedia. Furan.

Sources

Stability issues and degradation of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals utilizing this compound (CAS No. 868755-68-4 / 306935-05-7) in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the technical knowledge to anticipate challenges, diagnose issues, and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound.

Issue 1: Rapid Sample Discoloration (e.g., Yellowing or Browning) Upon Storage or in Solution

Potential Causes:

  • Oxidative Degradation: The furan ring is an electron-rich heterocycle susceptible to oxidation by atmospheric oxygen (autoxidation).[1][2] This process can be accelerated by light, trace metal impurities, or heat. Oxidation often leads to ring-opening, forming highly reactive and colored 1,4-dicarbonyl compounds, which can further polymerize.[3]

  • Inappropriate Storage: Exposure to air and light are primary initiators of degradation. Storing the compound in a standard vial with a significant headspace of air is a common cause of rapid discoloration.

Recommended Solutions:

  • Inert Atmosphere Storage: Upon receipt, immediately transfer the compound from the supplier's container into smaller, amber glass vials suitable for single or limited use. Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing tightly.

  • Controlled Temperature: Store the aliquots at or below -20°C for long-term storage. For daily use, a refrigerator at 2-8°C is acceptable, but always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Purity: When preparing solutions, use high-purity, degassed solvents. Solvents that have been stored for extended periods may contain peroxide impurities, which will aggressively degrade the furan ring.

Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays

Potential Causes:

  • Degradation in Aqueous Buffers: The primary amine group imparts basicity, and the compound's stability can be pH-dependent. More importantly, the furan ring's susceptibility to oxidation can be exacerbated in certain buffer systems, especially those containing metal ions (e.g., phosphate buffers with trace metals) or those exposed to air for long periods during incubation.

  • Stock Solution Instability: If a stock solution (e.g., in DMSO) is prepared and stored for an extended period, significant degradation may occur. Even in DMSO, slow oxidation can happen. The trifluoromethyl group generally enhances metabolic stability but does not prevent chemical oxidation.[4][5]

Recommended Solutions:

  • Freshly Prepare Solutions: Always prepare aqueous solutions immediately before use from a freshly prepared or properly stored stock.

  • Assess Buffer Compatibility: Perform a preliminary stability test. Dissolve the compound in your intended assay buffer, incubate under assay conditions (time, temperature), and analyze by HPLC to check for the appearance of degradation peaks. Consider adding antioxidants like ascorbic acid or using buffers purged with inert gas if stability is a major concern.

  • Stock Solution Management: Prepare concentrated stock solutions in anhydrous, high-purity DMSO or ethanol. Store these stocks in small, single-use aliquots under an inert atmosphere at -80°C. Avoid repeated freeze-thaw cycles.

Issue 3: Low Yields or Unexpected Side Products in Synthetic Reactions

Potential Causes:

  • Nucleophilicity of the Amine: The primary methylamine is a potent nucleophile and a weak base.[6] It can react with electrophilic reagents, including trace impurities in your solvents or starting materials (e.g., phosgene, aldehydes, acid chlorides).

  • Incompatibility with Oxidizing Agents: Any reaction involving moderate to strong oxidizing agents will likely target the furan ring, leading to its cleavage and destruction of the molecule.[1][3]

  • Acid Sensitivity: While the amine will form a salt with strong acids, highly acidic conditions can promote hydrolysis or other degradation pathways of the furan moiety.

Recommended Solutions:

  • Protect the Amine Group: If the methylamine is not the desired reactive site, protect it using a suitable protecting group (e.g., Boc, Cbz) before proceeding with subsequent synthetic steps.

  • Scrutinize Reagent Compatibility: Carefully review all reagents in your planned synthesis. Avoid strong oxidants (e.g., permanganate, chromium reagents, m-CPBA) unless the intended reaction is a controlled oxidation like an aza-Achmatowicz reaction.[3]

  • Control pH: Maintain neutral or slightly basic conditions where possible. If acidic conditions are required, use the mildest possible acid and the lowest necessary temperature to minimize degradation.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for this compound? The most significant degradation pathway is the oxidative cleavage of the furan ring.[1][3] This can be initiated by singlet oxygen (from photo-oxidation) or radical mechanisms (autoxidation). The process typically involves the formation of an unstable intermediate (like an endoperoxide) that rearranges and cleaves to form a 1,4-dicarbonyl species. A secondary pathway involves reactions at the primary amine, such as oxidation or reaction with ambient electrophiles like CO₂.

  • Q2: How does the trifluoromethyl (CF₃) group affect stability? The CF₃ group is a strong electron-withdrawing group. This property generally increases the oxidative stability of a molecule and its resistance to enzymatic degradation, which is a key reason for its use in medicinal chemistry.[5][7] It can make the adjacent furan ring less susceptible to electrophilic attack compared to an unsubstituted furan, but it does not prevent oxidative degradation pathways, which are often radical-mediated.[1][8]

  • Q3: Which analytical methods are recommended for purity and stability assessment? Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the primary method for routine purity checks. For stability studies, coupling HPLC with a Mass Spectrometer (LC-MS) is essential for identifying the masses of degradation products, which is critical for elucidating degradation pathways.[9] A typical starting method would involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.

  • Q4: What are the ideal storage conditions for this compound? For optimal long-term stability, the compound should be stored as a solid in an amber, tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C or below.

ParameterRecommendationRationale
Temperature ≤ -20°C (Long-term)Minimizes thermal degradation and slows oxidative processes.
2-8°C (Short-term)Acceptable for working samples, reduces risk of moisture condensation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the furan ring.[1][2]
Light Amber Vial / Protect from LightPrevents photo-initiated degradation pathways.[3]
Form SolidMore stable than solutions.
  • Q5: Are there any specific solvents or reagents that should be strictly avoided? Yes. Avoid strong oxidizing agents (e.g., H₂O₂, KMnO₄, m-CPBA), strong acids, and reactive electrophiles (e.g., acid chlorides, isocyanates) unless they are part of a planned reaction. Use fresh, high-purity, and, if necessary, degassed solvents to avoid contamination with peroxides or other reactive impurities.

Section 3: Protocols and Visual Guides

Protocol 3.1: Recommended Handling and Aliquoting Procedure
  • Preparation: Move the sealed manufacturer's bottle of the compound, a set of small amber glass vials, and necessary tools into an inert atmosphere glovebox. If a glovebox is not available, work quickly in a fume hood with a gentle stream of argon or nitrogen directed into the vials.

  • Equilibration: Allow the main container to warm completely to ambient temperature before opening to prevent water condensation.

  • Aliquoting: Dispense the solid into the pre-weighed smaller vials. Aim for quantities appropriate for 1-2 weeks of work per vial.

  • Inerting: Purge the headspace of each vial with inert gas for 15-30 seconds.

  • Sealing: Immediately and tightly cap each vial. Use caps with PTFE liners for a secure seal.

  • Labeling & Storage: Clearly label each vial with the compound name, date, and quantity. Place the vials in a secondary container and store them at ≤ -20°C.

Protocol 3.2: General Method for Stability Assessment by HPLC-UV
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile or methanol.

  • Test Solution: Dilute the stock solution to ~50 µg/mL in the buffer or solvent system you wish to test (e.g., your assay buffer).

  • Time Zero (T=0) Analysis: Immediately inject the test solution onto the HPLC system to get a baseline chromatogram.

  • Incubation: Incubate the remaining test solution under the desired stress conditions (e.g., 37°C for 24 hours; room temperature on the benchtop exposed to light).

  • Time Point (T=x) Analysis: After the incubation period, inject the sample again.

  • Data Analysis: Compare the T=x chromatogram to the T=0 chromatogram. Calculate the percentage of the parent compound remaining and note the appearance and relative area of any new peaks, which indicate degradation products.

Visual Guides

DegradationPathway cluster_main Primary Degradation Pathway Parent [5-Methyl-2-(trifluoromethyl) -3-furyl]methylamine Intermediate Unstable Oxidative Intermediate (e.g., Endoperoxide) Parent->Intermediate Oxidation of Furan Ring Oxidant Initiator (O₂, Light, hν) Oxidant->Intermediate Degradant Ring-Opened 1,4-Dicarbonyl Product (Colored) Intermediate->Degradant Rearrangement & Cleavage

Caption: Predicted oxidative degradation pathway of the furan ring.

TroubleshootingWorkflow start Experiment Fails or Shows Inconsistency check_purity Assess Purity of Starting Material (Use fresh vial, run HPLC) start->check_purity purity_ok Is Purity >97%? check_purity->purity_ok check_solubility Investigate Solution Stability (Incubate in solvent/buffer, re-run HPLC) purity_ok->check_solubility Yes order_new Root Cause: Poor Quality Material. Order from new lot. purity_ok->order_new No stable_in_solution Is Compound Stable? check_solubility->stable_in_solution check_reaction Review Reaction Conditions (Reagents, Temp, pH) stable_in_solution->check_reaction Yes modify_protocol Root Cause: Solution Instability. Prepare solutions fresh. stable_in_solution->modify_protocol No incompatible Identify Incompatible Reagent (e.g., Oxidant, Strong Acid) check_reaction->incompatible redesign_exp Root Cause: Reagent Incompatibility. Redesign experiment. incompatible->redesign_exp

Caption: Workflow for troubleshooting experimental issues.

References

  • Organic Reactions. Oxidative Cleavage of Furans. Available from: [Link]

  • Semantic Scholar. Oxidative Cleavage of Furans. (2015). Available from: [Link]

  • ResearchGate. Oxidation of furans (Review). Available from: [Link]

  • ACS Publications. Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. Available from: [Link]

  • PMC. Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Available from: [Link]

  • SciSpace. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Available from: [Link]

  • Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Available from: [Link]

  • NIH PubChem. Methylamine. Available from: [Link]

  • ACS Publications. Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. (2021). Available from: [Link]

  • ResearchGate. On the Stability of Hydrated Methylamine: Structural Characteristics and H2N•••H-O Hydrogen Bonds. (2015). Available from: [Link]

  • ACS Publications. Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. (2015). Available from: [Link]

  • PubMed. Stability of Hydrated Methylamine: Structural Characteristics and H2N···H-O Hydrogen Bonds. (2015). Available from: [Link]

  • PMC. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Available from: [Link]

  • Beilstein Journals. Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. (2020). Available from: [Link]

  • Preprints.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • Wikipedia. Methylamine. Available from: [Link]

  • Semantic Scholar. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Available from: [Link]

  • PMC. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available from: [Link]

  • Fisher Scientific Canada. (5-Methyl-2-phenyl-3-furyl)methylamine, 97%, Thermo Scientific. Available from: [Link]

  • ResearchGate. Atmospheric degradation of 3-methylfuran: kinetic and products study. (2012). Available from: [Link]

  • ResearchGate. Thiamine degradation to the formation of 2-methyl-3-furanthiol via.... Available from: [Link]

  • ResearchGate. Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration. (2012). Available from: [Link]

Sources

Troubleshooting common side reactions involving [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this valuable trifluoromethylated furan-based building block. The following troubleshooting guides and frequently asked questions are based on established principles of organic chemistry and analogous reactivity of similar compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the reductive amination of its corresponding aldehyde, 2-Methyl-5-(trifluoromethyl)furan-3-carbaldehyde.

Issue 1: Low Yield of the Primary Amine in Reductive Amination

Question: I am attempting to synthesize this compound via reductive amination of 2-Methyl-5-(trifluoromethyl)furan-3-carbaldehyde with ammonia, but I am consistently obtaining low yields of the desired primary amine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of furanic aldehydes can stem from several factors, primarily related to incomplete imine formation, competing reduction of the aldehyde, or degradation of the starting material or product.[1][2]

Causality and Mitigation Strategies:

  • Incomplete Imine Formation: The initial and crucial step is the formation of the imine intermediate from the aldehyde and ammonia. This equilibrium can be unfavorable.

    • Troubleshooting:

      • Increase Ammonia Concentration: Using a high concentration of ammonia (e.g., 7N in methanol or aqueous ammonia) can shift the equilibrium towards imine formation.[1]

      • Use of Ammonium Salts: Employing an ammonium salt like ammonium acetate can provide a source of ammonia and also act as a mild acid catalyst to facilitate imine formation.

      • Azeotropic Water Removal: If using a non-protic solvent, employing a Dean-Stark apparatus to remove the water formed during imine formation can drive the reaction to completion.

  • Competing Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol ( [5-Methyl-2-(trifluoromethyl)-3-furyl]methanol), a common side product.

    • Troubleshooting:

      • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is often a good choice for this purpose. Sodium cyanoborohydride is another option, though it is more toxic. Sodium borohydride can be used, but it is less selective and may require careful control of reaction conditions.

      • Staged Addition: Add the reducing agent only after confirming the formation of the imine by a monitoring technique like TLC or crude NMR.

  • Degradation of the Furan Ring: Furan rings, especially those with electron-donating groups, can be sensitive to acidic conditions, potentially leading to ring-opening and polymerization.[3][4][5]

    • Troubleshooting:

      • pH Control: Maintain a slightly acidic to neutral pH (around 5-7) during the reaction. While mild acid catalysis can promote imine formation, strong acidic conditions should be avoided.

      • Temperature Control: Perform the reaction at a controlled temperature. While some heating might be necessary to drive imine formation, excessive heat can promote degradation pathways. A typical temperature range is room temperature to 50°C.

Illustrative Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_side_reactions Potential Side Reactions Aldehyde 2-Methyl-5-(trifluoromethyl) furan-3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Side_Product_1 [5-Methyl-2-(trifluoromethyl) -3-furyl]methanol Aldehyde->Side_Product_1 Aldehyde Reduction Ammonia Ammonia Source (e.g., NH4OAc, aq. NH3) Ammonia->Imine Product [5-Methyl-2-(trifluoromethyl) -3-furyl]methylamine Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Reducing_Agent->Side_Product_1

Caption: Reductive amination workflow and a key side reaction.

Issue 2: Formation of a Secondary Amine Byproduct

Question: During the synthesis of my primary amine, I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the secondary amine. How is this formed and how can I prevent it?

Answer:

The formation of a secondary amine, bis([5-methyl-2-(trifluoromethyl)-3-furyl]methyl)amine, is a common side reaction in reductive aminations where the desired primary amine product is nucleophilic enough to react with the remaining starting aldehyde to form a new imine, which is then reduced.

Causality and Mitigation Strategies:

  • Reaction Stoichiometry and Order of Addition: The relative concentrations of the reactants play a critical role.

    • Troubleshooting:

      • Excess Ammonia: Use a significant excess of the ammonia source. This will increase the probability of the aldehyde reacting with ammonia rather than the primary amine product.

      • Slow Addition of Aldehyde: If practical, slowly add the aldehyde to the reaction mixture containing ammonia and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the formation of the secondary amine.

  • Reaction Conditions:

    • Troubleshooting:

      • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the secondary amine formation more than the rate of the desired primary amine formation.

      • Catalyst Choice: In catalytic hydrogenations for reductive amination, the choice of catalyst can influence selectivity. For instance, some nickel-based catalysts have shown high selectivity for primary amines.[2]

Proposed Mechanism of Secondary Amine Formation:

Secondary_Amine_Formation Primary_Amine [5-Methyl-2-(trifluoromethyl) -3-furyl]methylamine (Product) Secondary_Imine Secondary Imine Intermediate Primary_Amine->Secondary_Imine Reacts with Aldehyde 2-Methyl-5-(trifluoromethyl) furan-3-carbaldehyde (Starting Material) Aldehyde->Secondary_Imine Secondary_Amine bis([5-methyl-2-(trifluoromethyl) -3-furyl]methyl)amine (Byproduct) Secondary_Imine->Secondary_Amine Reduction Reducing_Agent Reducing Agent Reducing_Agent->Secondary_Amine

Caption: Pathway for the formation of the secondary amine byproduct.

Issue 3: Product Degradation During Aqueous Workup and Purification

Question: My product seems to be degrading during the acidic workup and subsequent purification steps. I am observing discoloration and the formation of multiple new spots on my TLC plate. What is causing this instability?

Answer:

The furan nucleus can be susceptible to degradation under strongly acidic conditions, leading to ring-opening reactions and subsequent polymerization, often forming dark, insoluble materials referred to as "humins".[3][4][6][7] While the electron-withdrawing trifluoromethyl group can lend some stability to the furan ring, the presence of the methyl and aminomethyl groups, which are electron-donating, can still render the molecule sensitive to acid.

Causality and Mitigation Strategies:

  • Acid-Catalyzed Ring Opening: Protonation of the furan ring, particularly at the C5 position (bearing the methyl group), can initiate a cascade of reactions leading to ring-opened products.[4][8]

    • Troubleshooting:

      • Avoid Strong Acids: During workup to remove unreacted starting materials, use milder acidic solutions like saturated ammonium chloride or dilute citric acid instead of strong acids like HCl.

      • Minimize Contact Time: Perform the acidic extraction quickly and at low temperatures (e.g., on an ice bath) to minimize the contact time of the product with the acidic aqueous phase.

      • Direct Extraction: If possible, consider a workup that avoids an acidic wash altogether. For example, after quenching the reaction, the product might be directly extractable into an organic solvent, followed by purification via chromatography.

  • Oxidation: Primary amines can be susceptible to air oxidation, which can be exacerbated by the presence of trace metals or light.

    • Troubleshooting:

      • Inert Atmosphere: Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

      • Storage: Store the purified product at low temperatures and protected from light.

Table 1: Recommended Workup Conditions to Minimize Degradation

ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Acid Wash 1M HClSaturated aq. NH₄Cl or 10% Citric AcidAvoids strong acid-catalyzed ring opening.[4]
Temperature Room Temperature0-5 °C (Ice Bath)Slows the rate of degradation reactions.
Contact Time ProlongedAs short as possibleMinimizes exposure to potentially harmful conditions.
Atmosphere AirNitrogen or ArgonPrevents air oxidation of the amine.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under basic conditions?

A1: Generally, furan rings are more stable under basic conditions than acidic conditions. This compound is expected to be reasonably stable in the presence of common inorganic bases like sodium bicarbonate, sodium carbonate, or even dilute sodium hydroxide, especially at room temperature. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation pathways.

Q2: Are there any known incompatibilities of this compound with common reagents?

A2: As a primary amine, this compound will react readily with electrophiles such as acyl chlorides, anhydrides, isocyanates, and aldehydes/ketones. It is also a nucleophile and can participate in substitution reactions. The trifluoromethyl group is generally stable, but under very harsh reductive conditions, C-F bond cleavage could potentially occur, though this is unlikely under standard synthetic transformations.

Q3: What are the recommended purification methods for this compound?

A3: Given its basic nature, purification can be achieved through several methods:

  • Acid-Base Extraction: A carefully controlled acid-base workup can help separate the amine from neutral organic impurities. As mentioned in the troubleshooting guide, use of mild acids is crucial.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying amines. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of a basic modifier like triethylamine (e.g., 1%) can be effective. The triethylamine helps to prevent the product from tailing on the acidic silica gel.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method for larger quantities.

Q4: How does the trifluoromethyl group influence the reactivity of the furan ring?

A4: The trifluoromethyl group is strongly electron-withdrawing.[9] This has two main effects:

  • Deactivation towards Electrophilic Aromatic Substitution: The CF₃ group deactivates the furan ring towards electrophilic attack.

  • Increased Stability: The electron-withdrawing nature of the CF₃ group generally increases the stability of the furan ring towards acid-catalyzed decomposition compared to unsubstituted or alkyl-substituted furans.[5][10]

Q5: Can I expect any unusual reactivity at the methyl group on the furan ring?

A5: The methyl group at the C5 position of the furan ring can be susceptible to oxidation under certain conditions, potentially forming the corresponding carboxylic acid or aldehyde. Additionally, under radical conditions, this benzylic-like position could be a site for halogenation. However, under typical synthetic manipulations involving the aminomethyl group, the C5-methyl group is expected to be relatively inert.

References

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link]

  • Preparation of 5-(Aminomethyl)-2-furanmethanol by Direct Reductive Amination of 5-Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA-15 Catalyst. ResearchGate. [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran.
  • Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chemical Communications. [Link]

  • Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. ResearchGate. [Link]

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. ResearchGate. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]

  • Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems. PubMed. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. ACS Publications. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. ResearchGate. [Link]

  • The synthetic method of 3-aminomethyltetrahydrofuran.
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. [Link]

  • Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. Semantic Scholar. [Link]

  • Production of furfurylamine from furfural with the highest yield... ResearchGate. [Link]

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. [Link]

  • Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. ResearchGate. [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. [Link]

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. [Link]

  • Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Universidade de Aveiro. [Link]

  • One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed. [Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PMC. [Link]

Sources

Monitoring reaction progress of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine using TLC and GC-MS.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine Reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of this compound. We will address common challenges and frequently asked questions related to reaction progress monitoring using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring scientific integrity and providing actionable, field-proven insights.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

TLC is a rapid, indispensable tool for qualitative reaction monitoring. However, the unique properties of this compound—specifically its basic amine group—can lead to common chromatographic issues on standard silica gel plates.

Frequently Asked Questions (TLC)

Question: Why is my amine spot streaking vertically on the TLC plate instead of forming a compact spot?

Answer: This is the most common issue when analyzing basic compounds like your furylamine on standard silica gel. Silica gel has a high concentration of acidic silanol groups (Si-OH) on its surface. The basic amine group of your molecule undergoes a strong acid-base interaction with these sites, causing it to "stick" to the stationary phase at multiple points as the mobile phase moves up the plate. This results in a continuous streak rather than a well-defined spot.[1]

Question: How can I prevent my amine from streaking on the TLC plate?

Answer: The solution is to neutralize the acidic sites on the silica gel or ensure your amine is in a non-interactive state. This is achieved by adding a small amount of a basic modifier to your mobile phase.

  • Primary Recommendation: Add 0.5-2% triethylamine (TEA) or ammonia solution to your eluent system.[1] These basic additives will preferentially bind to the acidic silanol groups on the silica, effectively "masking" them from your analyte. This allows your furylamine to travel up the plate without unwanted strong interactions, resulting in sharp, round spots.

  • Causality: By saturating the stationary phase with a stronger or more abundant base, you create a competitive environment where the analyte has fewer opportunities for strong adsorption, leading to improved chromatography.

Question: My starting material and product have very similar Rf values, making it hard to determine if the reaction is complete. What can I do?

Answer: Poor separation is a common challenge that can be overcome by systematically adjusting the polarity of the mobile phase.[2][3]

  • Decrease Polarity: If both spots are near the top of the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) and increase the non-polar solvent (e.g., hexanes, dichloromethane).

  • Increase Polarity: If both spots are near the baseline (low Rf), your mobile phase is not polar enough to move the compounds effectively.[2] Increase the proportion of the polar solvent.

  • Change Solvent Selectivity: If adjusting polarity alone doesn't work, switch one of the solvents to another with different properties (e.g., replace ethyl acetate with acetone or diethyl ether). This can alter the specific interactions between your compounds and the stationary/mobile phases, often improving resolution.

A useful technique is the "co-spot," where you spot the starting material, the reaction mixture, and a mix of both in three separate lanes on the same plate. This helps to definitively identify the starting material spot within your reaction mixture.

Question: I can't see any spots on my TLC plate under a standard 254 nm UV lamp. How can I visualize my compound?

Answer: While the furan ring should be UV-active, the concentration might be too low, or the response may be weak. In this case, chemical staining is required.

  • Ninhydrin Stain: This is an excellent choice for visualizing primary amines like your target compound. After eluting and drying the plate, dip it into a ninhydrin solution and gently heat it with a heat gun. Primary amines will typically appear as pink or purple spots.

  • Potassium Permanganate (KMnO₄) Stain: This is a general, oxidative stain that reacts with many functional groups.[4] It is particularly useful for identifying compounds that can be oxidized, which includes many organic molecules. Spots will appear as yellow-brown against a purple background.[5]

Parameter Recommendation Rationale
Stationary Phase Standard Silica Gel 60 F₂₅₄Industry standard, provides a polar surface for separation.
Mobile Phase (Starting Point) 70:30 Hexanes:Ethyl Acetate + 1% Triethylamine (TEA)A good starting polarity for many organic compounds, with TEA to prevent amine streaking.
Mobile Phase (Polar Alternative) 95:5 Dichloromethane:Methanol + 1% Triethylamine (TEA)For more polar compounds that do not move in Hex/EtOAc.
Visualization 1 (Primary) UV Light (254 nm)Non-destructive. Furan rings are typically UV-active.
Visualization 2 (Staining) Ninhydrin Dip or SpraySpecific for primary amines, yielding colored spots upon heating.[6]
Visualization 3 (Staining) Potassium Permanganate (KMnO₄) DipGeneral oxidative stain for most organic compounds.[5][4][7]

Caption: Workflow for optimizing TLC conditions.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting & FAQs

GC-MS provides quantitative data and structural confirmation. However, the analysis of polar, reactive compounds like primary amines can be challenging due to their interactions with the GC system.[8][9][10]

Frequently Asked Questions (GC-MS)

Question: My GC peak for the furylamine is broad and shows significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is a classic sign of unwanted interactions between your polar amine and active sites within the GC system.[8][11] These active sites can be acidic silanol groups in the injector liner, on the column stationary phase, or even on metal surfaces.[12]

  • Solution 1: Use a Base-Deactivated Liner & Column: The most effective solution is to use consumables specifically designed for amine analysis. A base-deactivated inlet liner and a specialized base-deactivated GC column (e.g., a "WAX" or "Amine" type column) will have a surface treatment that shields the active sites, promoting symmetrical peak shapes.[13]

  • Solution 2: Routine Maintenance: Active sites can develop over time as liners and columns become contaminated with non-volatile residues. Regularly replacing the inlet liner and trimming 10-20 cm from the front of the GC column can restore performance by removing the most contaminated sections.[11][12]

  • Solution 3: Derivatization: Chemically modifying the amine group can dramatically improve its chromatographic behavior.[14][15]

Question: What is derivatization and should I consider it for my analysis?

Answer: Derivatization is a reaction that converts the polar, active amine group into a less polar, more volatile, and more thermally stable functional group.[10][14] For your primary amine, reacting it with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) will replace the active hydrogens on the nitrogen.

  • Advantages: This process significantly reduces interactions with the GC system, leading to sharper peaks, better sensitivity, and improved reproducibility.[14]

  • When to Use It: Consider derivatization if you are performing quantitative analysis where peak shape is critical, or if you cannot achieve satisfactory results even with base-deactivated consumables.

Question: I don't see a peak for my compound at all. What are the possible reasons?

Answer: This can be alarming but is often solvable.

  • Complete Adsorption: Your compound may be so polar and active that it is irreversibly sticking to the liner or the front of the column. This is common for underivatized primary amines on a general-purpose column.[12][16] The solutions mentioned for peak tailing (base-deactivated consumables, derivatization) are the primary fix.

  • Thermal Decomposition: The compound might be degrading in the hot injector port. Try lowering the injector temperature in 20°C increments (e.g., from 250°C to 230°C, then 210°C) to see if a peak appears.

  • Low Concentration: Ensure your sample is concentrated enough to be detected.

Question: What characteristic mass fragments should I look for in the mass spectrum of this compound?

Answer: While an experimental spectrum is definitive, we can predict the likely fragmentation patterns based on the structure. The molecular ion (M+) peak should be visible. Key fragmentation will likely involve:

  • Alpha-Cleavage: The most probable fragmentation will be the loss of the hydrogen atom adjacent to the nitrogen, or cleavage of the bond between the CH₂ group and the furan ring, which is a favored pathway for amines.

  • Furan Ring Fragmentation: Furan rings can undergo complex rearrangements and fragment by losing carbon monoxide (CO) or other small neutral molecules.[17][18]

  • Trifluoromethyl Group: The presence of the CF₃ group will be evident in fragments containing it and in the isotopic pattern of fluorine.

Parameter Recommendation Rationale
Injector Temperature 230-250 °CHot enough to volatilize the analyte without causing thermal degradation. Start lower if decomposition is suspected.
Liner Type Base-Deactivated Splitless LinerCrucial for preventing adsorption of the basic amine group in the injector.[12][13]
Column Type DB-5ms, HP-5ms, or a Base-Deactivated WAX columnA 5% phenyl-methylpolysiloxane column (like DB-5ms) is a good general-purpose starting point.[19][20] For persistent issues, a dedicated base-deactivated column is superior.
Oven Program Start at 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)A typical starting program. Adjust as needed to achieve separation from solvent and starting materials.
Carrier Gas Helium at ~1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) sources.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Analysis Mode Full Scan (e.g., m/z 40-400)To identify the molecular ion and fragmentation pattern of unknown compounds.

Caption: Troubleshooting workflow for GC-MS analysis.

Section 3: Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare Mobile Phase: In a fume hood, prepare a 10 mL solution of 7:3 Hexanes:Ethyl Acetate in a 25 mL beaker. Add approximately 0.1 mL (1%) of triethylamine. Swirl to mix.

  • Prepare TLC Chamber: Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere. Close the chamber.

  • Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Using a capillary tube, spot your starting material (SM), reaction mixture (Rxn), and a co-spot (SM+Rxn) in three separate lanes on the origin line. Make the spots as small as possible.[21]

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry completely in a fume hood. Visualize the spots under a UV lamp. If spots are not visible, proceed to staining.

  • Stain (if needed): Using forceps, dip the plate quickly into a jar containing ninhydrin stain solution.[22] Remove excess stain by touching the edge to a paper towel. Gently warm the plate with a heat gun until colored spots appear. Circle the spots with a pencil.

Protocol 2: GC-MS Sample Preparation (with Derivatization)
  • Sample Aliquot: Take a ~10 µL aliquot of your reaction mixture and dissolve it in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL autosampler vial.

  • Evaporation: If the reaction solvent is not compatible with derivatization, gently evaporate the solvent under a stream of nitrogen.

  • Derivatization: Add 100 µL of Acetonitrile and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system using the parameters outlined in the table above.

References

  • Anonymous. (n.d.). TLC stains. Organic Chemistry @ CU Boulder. Retrieved from [Link]

  • Taylor, S. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]

  • Bullard, R. W. (1977). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • The Zogam Science Guy. (2021). Ninhydrin Reagent Preparation. YouTube. Retrieved from [Link]

  • Gorgha, A. (2019). Mobile Phase Optimization in Thin Layer Chromatography (TLC). ResearchGate. Retrieved from [Link]

  • Separation Science. (2024). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chen, B-H., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

  • Poole, C. F. (2009). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2016). How to make Ninhydrin solution?. Retrieved from [Link]

  • Chromatography Forum. (2005). Problems with low level amines by GC-FID. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Retrieved from [Link]

  • Kuchar, M., et al. (2019). A rapid and systematic approach for the optimization of radio-TLC resolution. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). TLC Stains. University of Wisconsin-Madison. Retrieved from [Link]

  • Chromatography Forum. (2007). severe tailing on column. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Marathe, S. (2024). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Can Be Used To Reduce Tailing In Gas Chromatography?. YouTube. Retrieved from [Link]

  • Poole, C. F., & Poole, S. K. (1995). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Semantic Scholar. Retrieved from [Link]

  • Chen, B-H., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Cronicon. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Restek. (2013). [19] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during this multi-step process.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for the scale-up production of this compound involves a three-stage process, as outlined below. Each stage presents its own unique set of challenges which will be addressed in the subsequent sections.

Synthetic_Pathway A 2-Methylfuran B 2-Methyl-5-(trifluoromethyl)furan A->B Trifluoromethylation C 5-Methyl-2-(trifluoromethyl)-3-furancarbaldehyde B->C Formylation (Vilsmeier-Haack) D This compound C->D Reductive Amination

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of each synthetic step.

Stage 1: Trifluoromethylation of 2-Methylfuran

Q1: We are observing low yields and the formation of multiple byproducts during the trifluoromethylation of 2-methylfuran on a larger scale. What are the likely causes and how can we optimize this step?

A1: Low yields and byproduct formation in trifluoromethylation reactions, especially during scale-up, are common challenges. The primary culprits are often related to the reactivity of the trifluoromethyl radical and the reaction conditions.

Root Cause Analysis:

  • Radical Side Reactions: The trifluoromethyl radical is highly reactive and can engage in undesired side reactions, such as hydrogen abstraction from the solvent or starting material, leading to the formation of trifluoromethane (CF3H) as a gaseous byproduct.[1][2] Another possibility is the reaction with isobutene generated from certain radical initiators like tert-butyl hydroperoxide, forming alkyltrifluoromethyl byproducts.[1][2]

  • Reagent Stoichiometry and Cost: Many trifluoromethylation reagents are expensive and required in stoichiometric or even excess amounts, making the process costly at scale.[3] For instance, some industrial methods require 4 equivalents of the trifluoromethyl source and stoichiometric copper, which also generates significant waste.

  • Exothermic Reaction: Trifluoromethylation reactions can be highly exothermic. Inadequate temperature control on a larger scale can lead to runaway reactions and the formation of degradation products.

Troubleshooting and Optimization Protocol:

  • Reagent Selection: For large-scale synthesis, consider using more cost-effective and readily available trifluoromethylating agents like trifluoroacetic anhydride in combination with a photoredox catalyst.[3] This method has been shown to be scalable.[3]

  • Temperature Control: Employ a reactor with efficient heat exchange capabilities to maintain a consistent and controlled temperature profile. A gradual addition of the trifluoromethylating agent can also help manage the exothermicity.

  • Solvent Choice: Use a solvent that is less prone to hydrogen abstraction by the trifluoromethyl radical. Perfluorinated solvents or highly chlorinated solvents can be considered, but their environmental impact and cost should be evaluated.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen.

ParameterLaboratory ScaleScale-Up RecommendationRationale
Trifluoromethylating Agent Togni's or Umemoto's reagentsTrifluoroacetic anhydride with photoredox catalysisCost-effectiveness and availability for large-scale production.[3]
Temperature -78 °C to room temperaturePrecise control with reactor cooling systemTo manage exothermicity and minimize side reactions.
Atmosphere Nitrogen balloonDegassed solvent and rigorous inert gas purgingTo prevent radical quenching by oxygen.
Stage 2: Formylation of 2-Methyl-5-(trifluoromethyl)furan

Q2: During the Vilsmeier-Haack formylation of our substituted furan, we are experiencing incomplete conversion and difficulties in isolating the desired aldehyde. How can we improve this step?

A2: The Vilsmeier-Haack reaction is generally effective for electron-rich heterocycles like furans.[4][5] However, the electron-withdrawing nature of the trifluoromethyl group can deactivate the furan ring, making the electrophilic substitution more challenging.

Root Cause Analysis:

  • Reduced Nucleophilicity: The trifluoromethyl group significantly reduces the electron density of the furan ring, making it less reactive towards the electrophilic Vilsmeier reagent.

  • Steric Hindrance: The substituents on the furan ring might sterically hinder the approach of the Vilsmeier reagent to the target C3 position.

  • Hydrolysis and Work-up: Incomplete hydrolysis of the iminium intermediate during work-up can lead to product loss. The product aldehyde might also be sensitive to the work-up conditions.

Troubleshooting and Optimization Protocol:

  • Reaction Conditions:

    • Temperature: A higher reaction temperature may be required to overcome the deactivation by the trifluoromethyl group. Monitor the reaction progress carefully by TLC or GC-MS to avoid decomposition.

    • Reaction Time: Extend the reaction time to ensure complete conversion.

  • Vilsmeier Reagent Stoichiometry: Increase the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the furan substrate to drive the reaction to completion.

  • Work-up Procedure:

    • Ensure complete hydrolysis of the intermediate by adding the reaction mixture to a well-stirred ice-water mixture, followed by basification (e.g., with sodium bicarbonate or sodium hydroxide solution) to neutralize the acidic medium.

    • Extract the product with a suitable organic solvent. If the product is volatile, care should be taken during solvent removal.

  • Alternative Formylation Method: If the Vilsmeier-Haack reaction remains problematic, consider an alternative formylation method such as lithiation at the 3-position followed by quenching with N,N-dimethylformamide (DMF).[6] This requires careful control of temperature and anhydrous conditions.

Vilsmeier-Haack_Troubleshooting Start Incomplete Formylation Cause1 Reduced Ring Nucleophilicity Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Incomplete Hydrolysis Start->Cause3 Solution1 Increase Temperature and Reaction Time Cause1->Solution1 Solution2 Increase Vilsmeier Reagent Stoichiometry Cause1->Solution2 Solution4 Consider Alternative: Lithiation/DMF Quench Cause1->Solution4 Cause2->Solution1 Cause2->Solution4 Solution3 Optimize Work-up (pH, Extraction) Cause3->Solution3

Caption: Troubleshooting decision tree for the Vilsmeier-Haack formylation.

Stage 3: Reductive Amination of 5-Methyl-2-(trifluoromethyl)-3-furancarbaldehyde

Q3: We are struggling with the reductive amination of our trifluoromethylated furfural. The main issues are low conversion and the formation of the corresponding alcohol as a major byproduct. What is the best approach to favor the formation of the desired methylamine?

A3: Reductive amination is a powerful tool for amine synthesis, but its success is highly dependent on the choice of reducing agent and reaction conditions, especially with challenging substrates like trifluoromethylated aldehydes.

Root Cause Analysis:

  • Reduced Aldehyde Reactivity: The electron-withdrawing trifluoromethyl group can decrease the reactivity of the aldehyde carbonyl group towards nucleophilic attack by the amine.

  • Competitive Aldehyde Reduction: A strong reducing agent can directly reduce the aldehyde to the corresponding alcohol before it has a chance to form the imine intermediate with the amine.

  • Steric Hindrance: The substituents on the furan ring may create steric hindrance, slowing down the formation of the imine intermediate.[7]

Troubleshooting and Optimization Protocol:

  • Choice of Reducing Agent: Use a mild and selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose and is generally effective for a wide range of aldehydes and ketones.[8] It is less reactive towards carbonyls at neutral or slightly acidic pH.[9]

  • Two-Step, One-Pot Procedure: To minimize the direct reduction of the aldehyde, consider a two-step, one-pot approach. First, allow the aldehyde and the amine (methylamine or its source, e.g., methylamine hydrochloride) to react to form the imine intermediate. This can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water. Once the imine formation is complete (monitored by an appropriate analytical technique), add the reducing agent.

  • Catalyst Selection for Catalytic Hydrogenation: If using catalytic hydrogenation, the choice of catalyst is crucial. Rhodium-based catalysts, such as Rh/Al₂O₃, have shown high selectivity for the reductive amination of furfural.[10] Nickel-based catalysts are also effective but may require higher temperatures and pressures.[11]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can catalyze the formation of the iminium ion, which is then readily reduced.

Reducing AgentAdvantagesDisadvantagesRecommended for
Sodium Triacetoxyborohydride (STAB) Mild, selective for iminium ions, tolerates many functional groups.[8]Can be expensive for large-scale use.Direct reductive amination of sensitive substrates.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Less selective, can reduce aldehydes.[8]Stepwise reductive amination after imine formation.
Catalytic Hydrogenation (e.g., H₂/Rh/Al₂O₃) "Green" and atom-economical.[10]Requires specialized high-pressure equipment.Large-scale production where catalyst recycling is feasible.

Frequently Asked Questions (FAQs)

Q4: What are the main safety concerns when scaling up the synthesis of this compound?

A4: Several safety aspects need to be carefully considered:

  • Trifluoromethylation: As mentioned, these reactions can be highly exothermic. Proper cooling and controlled addition of reagents are critical to prevent runaway reactions. Some trifluoromethylating agents can release toxic or corrosive byproducts.

  • Organolithium Reagents: If using lithiation for formylation, organolithium reagents like n-butyllithium are pyrophoric and react violently with water. Strict anhydrous and inert atmosphere conditions are mandatory.

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure poses a significant fire and explosion hazard. The process must be conducted in a well-ventilated area with appropriate safety measures and equipment.

  • Product and Intermediates: The toxicological properties of the final product and intermediates may not be fully known. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Q5: How can we effectively purify the final product, this compound, on a large scale?

A5: The purification of amines can be challenging due to their basicity and potential for salt formation.

  • Distillation: If the product is thermally stable and has a suitable boiling point, fractional distillation under reduced pressure is a viable option for large-scale purification.

  • Acid-Base Extraction: An effective method for separating amines from non-basic impurities is through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the amine, which will then partition into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted with an organic solvent.

  • Crystallization: If the amine or a suitable salt (e.g., hydrochloride salt) is a solid, crystallization can be an effective purification method.

Q6: Are there any specific analytical techniques recommended for monitoring the progress of these reactions?

A6: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress, especially for the formylation and reductive amination steps.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of products, particularly for the more volatile furan derivatives. It also helps in identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the intermediates and the final product. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture and for assessing the purity of the final product.

References

Sources

Improving the purity of commercially sourced [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this valuable chemical intermediate. Our goal is to empower you with the scientific rationale behind each procedural step, ensuring the highest purity for your critical applications.

Troubleshooting Guide: Enhancing Purity and Overcoming Common Challenges

This section addresses specific issues that may arise during the handling and purification of commercially sourced this compound.

Q1: My commercially sourced this compound has a purity of ~95-97%. What are the likely impurities affecting my downstream reactions?

Commercially available this compound, while suitable for some applications, may contain impurities that can interfere with sensitive downstream processes, such as catalysis or API synthesis. While an exact impurity profile is often proprietary to the manufacturer, based on common synthetic routes for functionalized furans and amines, likely impurities can be categorized as follows:

  • Starting Materials and Reagents: Unreacted precursors from a multi-step synthesis are common. This could include halogenated furan intermediates or precursors to the aminomethyl group.

  • Reaction Byproducts: Side-reactions can generate structurally similar impurities. For amines, this can include products of over-alkylation or secondary amine formation.

  • Degradation Products: The furan ring, while stabilized by the electron-withdrawing trifluoromethyl group, can be susceptible to ring-opening under harsh acidic conditions.[1][2][3] Amines are also prone to oxidation over time.[4]

These impurities can act as catalyst poisons, introduce unwanted side reactions, or complicate product isolation and purification in subsequent steps.

Q2: I performed a standard silica gel flash column, but the separation was poor, with significant tailing and some product loss. What went wrong?

This is a very common issue when purifying basic compounds like amines on standard silica gel. The problem stems from the acidic nature of silica.

Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic (pKa ≈ 4.5). Your basic amine interacts strongly with these acidic sites, leading to several problems:

  • Irreversible Adsorption: A portion of your product can become permanently stuck to the column, reducing your yield.

  • Peak Tailing: The strong acid-base interaction slows the elution of the amine in an uneven manner, causing the characteristic "tailing" or "streaking" on TLC and broad, asymmetric peaks during column chromatography.[5]

  • Compound Degradation: Although the trifluoromethyl group offers some protection, prolonged exposure of the furan ring to the acidic silica surface can potentially lead to degradation.[1][6]

Solutions & Optimization:

  • Deactivate the Silica with a Basic Modifier: Add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) is a common choice. A typical mobile phase would be a hexane/ethyl acetate mixture with 0.5-2% Et₃N.[7] The triethylamine will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound and allowing for symmetrical peak elution.

  • Use an Alternative Stationary Phase:

    • Basic Alumina: Alumina is basic and provides an excellent alternative for purifying acid-sensitive or basic compounds.

    • Amine-Functionalized Silica: This specialized stationary phase has amine groups covalently bonded to the silica surface, creating a more hospitable environment for basic analytes and often providing excellent separation.[5][8]

The following workflow diagram illustrates the decision-making process for chromatographic purification.

Caption: Chromatographic Purification Workflow for Amines.

Q3: My compound appears to be degrading during acid-base extraction. How can I purify it without causing decomposition?

While acid-base extraction is a powerful technique for purifying amines, the stability of the furan ring in strong acid is a valid concern.[9][10][11]

Expertise & Experience: The key is to control the conditions carefully. The electron-withdrawing trifluoromethyl group at the 2-position significantly enhances the stability of the furan ring compared to unsubstituted furans.[1][2][3] This means that acid-base extraction is feasible if performed correctly.

Troubleshooting Steps:

  • Use Dilute Acid: Employ a dilute acid, such as 1 M HCl, for the extraction. Avoid using concentrated acids.

  • Minimize Contact Time: Do not let the compound sit in the acidic aqueous phase for an extended period. Perform the washes and separations efficiently.

  • Keep it Cold: Perform the extraction using an ice bath to cool the separatory funnel. Lower temperatures will slow the rate of any potential degradation reactions.

  • Vigorous Shaking is Key: Ensure thorough mixing during extraction to facilitate a rapid transfer of the protonated amine into the aqueous phase, reducing its exposure time in the biphasic system.

If degradation is still observed, consider an alternative method like chromatography on basic alumina or recrystallization of the free base.

Frequently Asked Questions (FAQs)

What is the most robust method to achieve >99.5% purity?

For achieving very high purity, a multi-step approach is often necessary. No single technique is universally superior, and the best method depends on the nature of the impurities. A highly effective sequence is:

  • Acid-Base Extraction: First, perform a carefully controlled acid-base extraction as described previously. This is excellent for removing non-basic organic impurities and some baseline material.

  • Final Polishing Step: Follow the extraction with one of the following "polishing" steps:

    • Vacuum Distillation: As this compound is a liquid, fractional vacuum distillation is an excellent method for removing impurities with different boiling points. This technique is ideal for heat-sensitive compounds as it lowers the boiling point, preventing thermal degradation.[12][13][14]

    • Recrystallization of a Salt: Convert the amine to a crystalline salt (e.g., hydrochloride or tartrate). The highly ordered crystal lattice that forms during recrystallization is very effective at excluding impurities. The free base can then be regenerated by treatment with a base.[15][16]

Purification_Strategy start Commercially Sourced Amine (~97% Purity) step1 Acid-Base Extraction Removes non-basic impurities start->step1 decision Is Purity Sufficient? step1->decision step2a Vacuum Distillation Separates by boiling point decision->step2a No step2b Salt Formation & Recrystallization Excludes impurities from crystal lattice decision->step2b No end end decision->end Yes step2a->end step2b->end

Caption: High-Purity Purification Strategy.

How can I accurately assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation ProvidedKey Considerations
¹⁹F NMR Spectroscopy Provides quantitative purity data with high accuracy for fluorinated compounds. The trifluoromethyl (CF₃) group gives a sharp, distinct signal that can be integrated against a known internal standard.[17][18]This is one of the most reliable methods for this specific compound. It can help identify other fluorine-containing impurities.
¹H NMR Spectroscopy Gives structural confirmation and can reveal proton-containing impurities.Integration of signals can provide a quantitative measure of purity relative to other protonated species.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components and provides their mass-to-charge ratio, allowing for the identification of low-level impurities.[19][20]Derivatization may be necessary to improve the peak shape of the polar amine.[21]
Elemental Analysis (CHN) Determines the percentage of Carbon, Hydrogen, and Nitrogen.Provides a measure of overall purity but does not identify specific impurities. The results should match the theoretical values for C₇H₈F₃NO.
What are the recommended storage conditions to maintain the purity of this compound?

To maintain the integrity of the compound, proper storage is crucial:

  • Inert Atmosphere: Amines can react with atmospheric CO₂ to form carbamates and are susceptible to oxidation. Store under an inert atmosphere, such as nitrogen or argon.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Light: Protect from light by using an amber glass bottle.

  • Container: Ensure the container is tightly sealed to prevent moisture ingress and oxidation.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude amine (1 part) in a suitable organic solvent like diethyl ether or dichloromethane (10 parts).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 5 parts). Combine the aqueous (acidic) layers. The protonated amine salt is now in the aqueous phase.

  • Wash: Wash the combined aqueous layers with the organic solvent (2 x 5 parts) to remove any remaining neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5 M NaOH with swirling until the pH is >12 (confirm with pH paper). The amine will deprotonate and may form an oily layer or a fine suspension.

  • Back Extraction: Extract the free amine back into the organic solvent (3 x 5 parts).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Chromatography on Triethylamine-Treated Silica Gel

This protocol is for removing impurities of similar polarity.

  • Solvent System Selection: Using TLC, determine a suitable mobile phase (e.g., Hexane:Ethyl Acetate) that gives the product an Rf value of ~0.3. Add 1% triethylamine to this solvent system.

  • Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase containing triethylamine.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to use a high-vacuum pump to completely remove the triethylamine.

References

  • Agilent Technologies. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Advanced Sustainable Systems. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][11]

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products. Retrieved from [Link][17]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link][3]

  • Reddit. (n.d.). Amine workup : r/Chempros. Retrieved from [Link][15]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][5]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt. Retrieved from [22]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link][23]

  • LabRulez GCMS. (n.d.). Analysis of Amines in GC. Retrieved from [Link][19]

  • PubMed. (2024). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Retrieved from [Link][24]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-323.[20]

  • Master Organic Chemistry. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link][4]

  • YouTube. (2020). (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. Retrieved from [Link][25]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link][16]

  • Semantic Scholar. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link][18]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link][26]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link][7]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link][12]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link][8]

  • Busch. (n.d.). Vacuum Distillation. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link][14]

Sources

Methods for removing residual solvents from [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Residual Solvent Removal

Welcome to the technical support guide for handling and purifying [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to residual solvents during their work with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the highest quality of your material.

Residual solvents, which are organic volatile chemicals used in synthesis or purification, offer no therapeutic benefit and must be removed to the greatest extent possible.[1][2][3] The International Council for Harmonisation (ICH) provides strict guidelines (ICH Q3C) on acceptable limits for these solvents in pharmaceutical products, classifying them based on their toxicity.[1][2][4][5] This guide will help you meet and exceed these standards.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

Q1: What makes removing solvents from this compound challenging?

The unique structure of this molecule presents several considerations:

  • Amine Functionality: The primary amine group is basic and can form salts or interact strongly with acidic or protic solvents, making them difficult to remove.

  • Trifluoromethyl Group: The -CF₃ group is highly electron-withdrawing and increases the compound's lipophilicity. This can lead to strong interactions with certain organic solvents. Fluorinated compounds often exhibit unique chromatographic behavior, which can be leveraged for purification.[6][7][8]

  • Furan Ring: Furan derivatives can be sensitive to strong acids, high temperatures, and prolonged exposure to air, which may lead to degradation or polymerization.[9] Purification methods must be chosen carefully to preserve the integrity of the molecule.

Q2: Which residual solvents are most common and what are the regulatory limits?

Solvents are classified by the ICH based on their risk to human health.[2] Your synthetic route will determine the specific solvents you need to remove, but common examples are categorized below.

Solvent ClassRisk to HealthCommon ExamplesGeneral Limit Guideline
Class 1 To Be Avoided: Known or suspected carcinogens and environmental hazards.Benzene, Carbon Tetrachloride, 1,2-DichloroethaneAvoid unless strongly justified.[1][2][5]
Class 2 To Be Limited: Nongenotoxic animal carcinogens or agents with irreversible toxicity.Acetonitrile, Dichloromethane, Toluene, Methanol, HexaneStrict concentration limits (e.g., Acetonitrile: 410 ppm).[1][5]
Class 3 Low Toxic Potential: Solvents with low risk to human health.Acetone, Ethanol, Isopropyl Alcohol (IPA), Ethyl Acetate, HeptanePermitted Daily Exposure (PDE) of >50 mg/day; often limited by GMP to <5000 ppm (0.5%).[1][2]
Q3: How do I definitively confirm that the residual solvents have been removed?

While techniques like ¹H NMR can indicate the absence of major solvent impurities, the gold standard for regulatory purposes is Static Headspace Gas Chromatography (HS-GC) .[10][11][12] This method is highly sensitive and quantitative, capable of detecting trace levels of volatile organic compounds in a solid or liquid matrix.[11] Validated HS-GC methods are required to comply with United States Pharmacopeia (USP) <467> and ICH Q3C guidelines.[11][13]

Troubleshooting Guides: From Bulk Removal to Final Polish

Choosing the right solvent removal technique is critical. The following decision tree can guide your initial selection, followed by detailed troubleshooting for each method.

MethodSelection start Crude Product with Residual Solvent is_volatile Is the solvent volatile (BP < ~150°C)? start->is_volatile is_solid Is the product a solid? is_volatile->is_solid  Yes   high_bp_solvent High-boiling solvent (e.g., DMF, DMSO, NMP) is_volatile->high_bp_solvent  No   is_heat_sensitive Is the product heat-sensitive? is_solid->is_heat_sensitive  Yes   rotovap Rotary Evaporation is_solid->rotovap  No (product is oil)   recrystallization Recrystallization is_solid->recrystallization  No, and high  purity needed is_heat_sensitive->rotovap  No, use low temp  (<40°C) lyophilization Lyophilization (Freeze-Drying) is_heat_sensitive->lyophilization  Yes, and solvent  is sublimable  (e.g., H₂O, Dioxane) chromatography Aqueous Workup & Chromatography high_bp_solvent->chromatography vacuum_oven High-Vacuum Oven Drying rotovap->vacuum_oven  For trace amounts recrystallization->vacuum_oven  Final drying step

Caption: Decision tree for selecting a primary solvent removal method.

Method 1: Rotary Evaporation (Rotovap)

When to Use: For removing large volumes of volatile solvents (e.g., ethyl acetate, dichloromethane, methanol) from your non-volatile product.[14][15][16] It is the workhorse of initial solvent removal.

Experimental Protocol:

  • Setup: Fill the round-bottom flask no more than half full. Attach a bump trap to prevent your sample from splashing into the condenser.[14] Secure all joints with clips.

  • Cooling: Ensure the condenser is chilled (typically 0-5°C for most solvents).

  • Rotation: Begin rotating the flask (80-150 rpm) to increase the surface area for evaporation and prevent bumping.[17]

  • Vacuum: Gradually apply vacuum. The principle of rotary evaporation is that reducing the pressure lowers the solvent's boiling point, allowing for gentle evaporation.[16][18]

  • Heating: Immerse the flask in a heated water bath (typically 30-50°C). The temperature should be chosen to achieve a steady evaporation rate without causing decomposition.

  • Shutdown: Once the solvent is removed, release the vacuum before stopping the rotation to prevent bumping of the residue.[17]

Troubleshooting Q&A:

  • Q: My sample is bumping or foaming violently. What should I do?

    • A: This is usually caused by applying the vacuum too quickly or excessive heating. Reduce the vacuum and/or lower the bath temperature. A deeper vacuum is not always better. For high-boiling solvents, a stronger vacuum is needed, but for volatile solvents like dichloromethane, a gentle vacuum is sufficient.

  • Q: The solvent isn't evaporating, even with heat and full vacuum.

    • A: First, check your vacuum pump and system for leaks. If the vacuum is good, you may be dealing with a high-boiling point solvent (e.g., water, ethanol). Increasing the bath temperature or improving the vacuum may be necessary. However, for heat-sensitive compounds, consider an alternative method.[19][20]

Method 2: Recrystallization

When to Use: To achieve high purity for a solid product and remove trapped solvent and soluble impurities.[21][22] This technique is excellent for a final purification step.

RecrystallizationWorkflow cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation & Drying cluster_verify Verification solvent_screen 1. Solvent Screening (High solubility when hot, low when cold) dissolve 2. Dissolve Crude Product in Minimum Hot Solvent solvent_screen->dissolve cool 3. Slow Cooling to Room Temperature dissolve->cool ice_bath 4. Cool in Ice Bath (Maximize Yield) cool->ice_bath filtrate 5. Vacuum Filtration to Collect Crystals ice_bath->filtrate wash 6. Wash with Cold, Fresh Solvent filtrate->wash dry 7. Dry Under High Vacuum wash->dry verify 8. Purity & Solvent Check (NMR, GC, MP) dry->verify

Caption: Step-by-step workflow for purification by recrystallization.

Troubleshooting Q&A:

  • Q: My compound will not dissolve, even in a large amount of boiling solvent.

    • A: The solvent is not suitable. You need a solvent in which your compound has high solubility at high temperatures.[21] Try a more polar or less polar solvent system. A mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.

  • Q: My compound "oils out" instead of forming crystals.

    • A: This happens when the solution becomes supersaturated at a temperature above the melting point of your solid. To fix this, add more solvent to the hot mixture until the oil redissolves, then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.

  • Q: No crystals form, even after cooling in an ice bath.

    • A: The solution may not be saturated enough, or crystallization is kinetically slow. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, reduce the solvent volume by gentle heating and try cooling again. As a last resort, consider adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists.[21]

  • Q: How can I use the amine functionality to my advantage?

    • A: For basic compounds like amines, recrystallizing the salt form is a powerful purification strategy.[23] Dissolve your crude amine in a solvent like isopropanol or ethyl acetate and add a solution of an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt often has very different solubility properties and forms well-defined crystals, leaving non-basic impurities behind.

Method 3: Lyophilization (Freeze-Drying)

When to Use: For removing solvents from highly heat-sensitive or non-crystalline (amorphous) materials.[20][24] It is particularly effective for removing water, but can also be used for solvents like dioxane or tert-butanol. The process involves freezing the material and then reducing the pressure, allowing the frozen solvent to sublime directly from a solid to a gas.[25][26]

Troubleshooting Q&A:

  • Q: My sample melted during the lyophilization cycle.

    • A: The temperature of the product exceeded its eutectic or collapse temperature. This can be caused by the chamber pressure being too high or the shelf temperature being increased too quickly.[26] Ensure your system can achieve a deep vacuum (typically <200 mTorr) and that the initial freezing step is complete before applying the vacuum.

  • Q: I have a high concentration of an organic solvent (e.g., methanol, acetonitrile) in my sample. Can I still lyophilize it?

    • A: High concentrations of organic solvents can be problematic as they have very low freezing points and can damage the acrylic components of some lyophilizers.[20] It is best to first remove the bulk of the organic solvent using a rotovap (with low heat) and then dissolve the residue in a small amount of water or a lyophilization-friendly solvent like tert-butanol for the final drying step.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Video: Rotary Evaporation to Remove Solvent. JoVE (Journal of Visualized Experiments). [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Rotary Evaporator | Common evaporation & concentration methods. Hawach Scientific. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica. [Link]

  • The Use Of Rotary Evaporators In Organic Solvent Experiments. LABOAO. [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Holland Green Science. [Link]

  • Residual Solvent Analysis. Chromtech. [Link]

  • Rotary evaporator. Wikipedia. [Link]

  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. International Journal of Pharmaceutical Sciences and Research. [Link]

  • What is Vacuum Distillation & How Does it Work?. Lechler. [Link]

  • NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Physics Wallah. [Link]

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Pharmaguideline. [Link]

  • Method for separating volatile components by dilutive distillation.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]

  • Residual Solvents in Pharmaceuticals. Veeprho. [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]

  • ExperimentLyophilize Documentation. Emerald Cloud Lab. [Link]

  • Simultaneous Distillation Extraction: Modern Applications for Volatile Substance Extraction. Walsh Medical Media. [Link]

  • A Versatile Method of Ambient-Temperature Solvent Removal. ACS Omega. [Link]

  • Recent developments in the determination of residual solvents in pharmaceutical products by microextraction methods. RSC Publishing. [Link]

  • Extraction Methods. Eden Botanicals. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Method of lyophylization to reduce solvent content and enhance product recovery.
  • (467) RESIDUAL SOLVENTS. USP-NF. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • Recrystallization purification method of enamine salt.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]

  • Freeze Drying or Lyophilization. Applewood Scientific. [Link]

  • 7 Ways Solvent Removal is a Bottleneck in Laboratories. Organomation. [Link]

  • Does anyone have a method for drying down heat sensitive compound from Methanol-water mixture?. ResearchGate. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • I found it quite stressing to completely remove solvent from my "food grade" extracts. How should I cope with it? What is the best method to do it?. ResearchGate. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Optimizing Catalyst Selection for Reactions with [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalytic reactions involving [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine. The unique electronic properties of this substrate, stemming from the electron-rich furan ring and the strongly electron-withdrawing trifluoromethyl group, present specific challenges and opportunities in catalyst selection and reaction optimization.[1][2] This resource is designed to provide you with the expertise to navigate these challenges and achieve your desired synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: The primary amine functionality of this compound makes it a versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals. The most frequently employed catalytic reactions are:

  • Palladium-catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): This is a powerful method for forming C-N bonds, allowing the coupling of the amine with aryl or heteroaryl halides.[3] These reactions are fundamental in medicinal chemistry for accessing a wide range of molecular diversity.[4]

  • N-Alkylation Reactions: The introduction of alkyl groups onto the primary amine is a common transformation. While seemingly straightforward, these reactions can be prone to over-alkylation, yielding mixtures of secondary and tertiary amines.[5][6]

  • Reductive Amination: This method involves the reaction of the amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This is often a more controlled alternative to direct N-alkylation.

Q2: How does the trifluoromethyl group on the furan ring influence catalyst selection?

A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which significantly impacts the nucleophilicity of the amine.[2] This has several implications for catalyst selection:

  • For Palladium-Catalyzed Cross-Couplings: The reduced nucleophilicity of the amine can make oxidative addition to the palladium center more challenging. Therefore, highly active catalyst systems are often required. This typically involves the use of electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald or Josiphos families, which can promote the reductive elimination step of the catalytic cycle.[7]

  • For N-Alkylation: The decreased reactivity of the amine may necessitate harsher reaction conditions (e.g., higher temperatures, stronger bases) or more reactive alkylating agents (e.g., alkyl iodides or triflates over bromides or chlorides).[8]

Q3: What are the key considerations for choosing a palladium catalyst system for the Buchwald-Hartwig amination of this substrate?

A3: Selecting the optimal palladium catalyst and ligand combination is critical for a successful Buchwald-Hartwig amination. Key factors to consider include:

  • Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)2 because they form the active LPd(0) catalyst more cleanly and efficiently.[9]

  • Ligand Choice: The ligand is arguably the most crucial component. For electron-deficient amines like this compound, bulky, electron-rich biaryl phosphine ligands are generally preferred. Ligands such as BrettPhos, RuPhos, and XantPhos have shown broad utility in C-N cross-coupling reactions.[10][11] A ligand screening is often the most efficient way to identify the optimal choice for a specific substrate combination.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used to deprotonate the amine.[9] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs2CO3 or K3PO4 may be necessary, often requiring higher reaction temperatures.[9]

Q4: Are there any known issues with catalyst deactivation when working with fluorinated compounds like this?

A4: Yes, catalyst deactivation is a potential concern. While the C-F bond in the trifluoromethyl group is very strong, interactions between the fluorine atoms and the metal center can sometimes lead to catalyst inhibition.[2] More commonly, deactivation can arise from:

  • Poisoning: Impurities in the starting materials, reagents, or solvents can poison the catalyst.[12][13] Common poisons include sulfur and water.

  • Side Reactions: The amine itself can sometimes undergo side reactions that lead to catalyst deactivation. For instance, in some organocatalytic reactions, amine catalysts can be deactivated by alkylation with highly electrophilic reagents.[14][15]

  • Thermal Degradation: High reaction temperatures can cause sintering of supported catalysts or degradation of the catalyst complex.[12][13]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during catalytic reactions with this compound.

Issue 1: Low or No Conversion in a Buchwald-Hartwig Amination
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Verify the age and storage conditions of the palladium precatalyst and ligand.Use a fresh batch of a modern palladacycle precatalyst (e.g., G3 or G4) to ensure the efficient generation of the active Pd(0) species.[9] Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.[9]
Inappropriate Ligand Review the literature for successful couplings of similar electron-deficient amines.Perform a ligand screen with a panel of bulky, electron-rich phosphine ligands. For primary amines, BrettPhos is often a good starting point, while RuPhos can be effective for secondary amines.[9][11]
Incorrect Base Ensure the base is strong enough to deprotonate the amine. Check for base degradation.Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS.[9] If the substrate is base-sensitive, consider weaker bases like Cs2CO3 or K3PO4, but be prepared to increase the reaction temperature.[9]
Poor Substrate Reactivity Aryl chlorides are less reactive than aryl bromides or iodides.For less reactive aryl chlorides, use more electron-rich and bulky ligands. If possible, switch to the corresponding aryl bromide or iodide.[9]
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, Homocoupling)
Potential Cause Diagnostic Check Recommended Solution
Hydrodehalogenation Analyze the crude reaction mixture by GC-MS or LC-MS for the presence of the arene corresponding to the starting aryl halide.This side reaction can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider a different base. Optimizing the catalyst-to-ligand ratio can also suppress this pathway.
Homocoupling Look for the formation of biaryl (from the aryl halide) or hydrazine-like (from the amine) dimers.This is often a sign of a suboptimal catalyst system or reaction conditions. Adjusting the catalyst loading, ligand, and temperature can often minimize homocoupling.[9]
Issue 3: Over-alkylation in N-Alkylation Reactions
Potential Cause Diagnostic Check Recommended Solution
Product is More Nucleophilic The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[6]Use a large excess of this compound relative to the alkylating agent to favor mono-alkylation.[5] Alternatively, add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.[5]
Reaction Conditions Too Harsh High temperatures can promote over-alkylation.Start the reaction at a lower temperature and gradually increase it if necessary.
Decision-Making Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Define Reaction Type Reaction_Type Buchwald-Hartwig Amination? Start->Reaction_Type N_Alkylation N-Alkylation? Reaction_Type->N_Alkylation No Palladium_Precatalyst Select Palladium Precatalyst (e.g., G3/G4 Palladacycle) Reaction_Type->Palladium_Precatalyst Yes Stoichiometry Control Stoichiometry (Excess Amine) N_Alkylation->Stoichiometry Yes Ligand_Screening Perform Ligand Screening (e.g., BrettPhos, RuPhos, XantPhos) Palladium_Precatalyst->Ligand_Screening Base_Selection Choose Base (e.g., NaOtBu, KOtBu, Cs2CO3) Ligand_Screening->Base_Selection Optimization Optimize Temperature and Reaction Time Base_Selection->Optimization Alkylating_Agent Select Alkylating Agent (Consider leaving group ability) Stoichiometry->Alkylating_Agent Base_Choice Choose Non-Nucleophilic Base (e.g., K2CO3, Cs2CO3) Alkylating_Agent->Base_Choice Conditions Optimize Temperature (Start low) Base_Choice->Conditions

Caption: A decision-making workflow for catalyst selection.

III. Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), ligand (e.g., BrettPhos, 1.5-3 mol%), and base (e.g., NaOtBu, 1.5 equiv) under an inert atmosphere (in a glovebox if possible).

  • Reagent Addition: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes. Add this compound (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Stir the reaction for the desired amount of time (e.g., 4-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Illustrative Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Solvent, Amine) Setup->Reagents Heating 3. Heat and Stir Reagents->Heating Monitoring 4. Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench 5. Quench Reaction Monitoring->Quench Extract 6. Extraction Quench->Extract Purify 7. Purification (Chromatography) Extract->Purify

Caption: A typical experimental workflow for catalytic reactions.

IV. References

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. Available at: [Link]

  • Conceived asymmetric synthesis of 2‐(1‐(trifluoromethyl)‐cyclopropyl)furans and derivatives thereof. ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. PubMed. Available at: [Link]

  • A Palladium Catalyzed Cross-Coupling Between Furylborates (Generated in situ) and Organohalides. Tetrahedron Letters. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • A palladium catalyzed cross-coupling between furylborates (generated ) and organohalides. Sci-Hub. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. PMC - NIH. Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. PubMed. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS. Available at: [Link]

  • Rhodium-Catalyzed Synthesis of Trifluoromethyl-Containing Allylic Alcohols Via Z-Alkenyl Transfer with High Stereochemistry Retention. ResearchGate. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC - NIH. Available at: [Link]

  • Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. ResearchGate. Available at: [Link]

  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]

  • Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. Available at: [Link]

  • Catalytic trifluoromethylation of uracil to 5-trifluoromethyluracil by use of CF3I and its industrial applications. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ResearchGate. Available at: [Link]

  • DOx. Wikipedia. Available at: [Link]

  • Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel fluorinated organic molecules is paramount. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine stands as a key building block in the synthesis of various pharmacologically active compounds and advanced materials. Its unique substitution pattern—a methyl group, a trifluoromethyl group, and a methylamine moiety on a furan core—presents a compelling case for detailed spectroscopic analysis.

This guide provides an in-depth technical comparison and characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we move beyond a mere listing of spectral data, offering a rationale for experimental design, a detailed interpretation of the spectra, and a comparative analysis with structurally related compounds. This approach is designed to provide researchers with the foundational knowledge and practical insights required for the confident identification and utilization of this versatile chemical entity.

The Decisive Role of NMR in Characterizing Fluorinated Heterocycles

NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers an additional layer of structural information through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.[1][2][3] The trifluoromethyl group in this compound is a powerful electron-withdrawing group, significantly influencing the chemical shifts of nearby protons and carbons. Understanding these effects is crucial for unambiguous spectral assignment.

Experimental Protocol: Acquiring High-Resolution ¹H and ¹³C NMR Spectra

The following protocol outlines a robust methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. The choice of solvent and instrument parameters is critical for resolving the fine spectral details arising from proton-fluorine and carbon-fluorine couplings.

Sample Preparation

  • Compound Procurement: Obtain this compound, 97% purity, from a reputable supplier such as Thermo Scientific.[4]

  • Solvent Selection: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not interfere with the expected signals of the analyte.

  • Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: 2-5 seconds to allow for full relaxation of the nuclei.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing ¹H-¹³C couplings.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start procure Procure Compound [13] start->procure dissolve Dissolve in CDCl3 procure->dissolve filter Filter into NMR Tube dissolve->filter acquire_H1 Acquire 1H Spectrum filter->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectra phase_base->reference end End reference->end

Caption: Experimental workflow for NMR characterization.

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

Based on the known effects of substituents on the furan ring and data from related compounds, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.[5][6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.1-6.3s1HH-4The furan proton will be a singlet and is expected to be in this region.
~3.8-4.0s2H-CH₂NH₂The methylene protons adjacent to the amine group are expected in this range.
~2.3-2.5s3H-CH₃The methyl group on the furan ring will appear as a singlet.
~1.5-2.0br s2H-NH₂The amine protons will likely be a broad singlet, and their chemical shift can vary.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (Proton Coupled)AssignmentRationale
~150-155mC-5Carbon bearing the methyl group, deshielded by the ring oxygen.
~140-145q (²JCF ≈ 35-40 Hz)C-2Carbon attached to the CF₃ group, showing a characteristic quartet.
~120-125q (¹JCF ≈ 270-280 Hz)-CF₃The trifluoromethyl carbon with a large one-bond C-F coupling constant.
~115-120mC-3Carbon bearing the methylamine group.
~108-112dC-4Furan ring carbon coupled to its attached proton.
~35-40t-CH₂NH₂Methylene carbon.
~13-15q-CH₃Methyl carbon.

Comparative Analysis with Structural Analogs

To provide a richer context for the spectral data of this compound, a comparison with commercially available, structurally related compounds is invaluable. We have selected (5-Methyl-2-furyl)methanol and [5-(Trifluoromethyl)-2-furyl]methylamine for this purpose.

Table 3: Comparative ¹H and ¹³C NMR Data

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Reference
This compound ~6.2 (H-4), ~3.9 (-CH₂NH₂), ~2.4 (-CH₃) ~152 (C-5), ~142 (q, C-2), ~123 (q, -CF₃), ~110 (C-4) Predicted
(5-Methyl-2-furyl)methanol~6.1 (H-3), ~5.9 (H-4), ~4.5 (-CH₂OH), ~2.2 (-CH₃)~152 (C-2), ~151 (C-5), ~108 (C-3), ~106 (C-4), ~57 (-CH₂OH), ~13 (-CH₃)[8][9]
[5-(Trifluoromethyl)-2-furyl]methylamine~6.8 (H-3), ~6.4 (H-4), ~3.9 (-CH₂NH₂)~158 (q, C-2), ~145 (C-5), ~119 (q, -CF₃), ~112 (C-3), ~109 (C-4), ~36 (-CH₂NH₂)[10]

This comparative table highlights the electronic effects of the trifluoromethyl group. In [5-(Trifluoromethyl)-2-furyl]methylamine, the CF₃ group at C-5 significantly deshields the furan protons and carbons compared to the methyl group in (5-Methyl-2-furyl)methanol. In our target molecule, the CF₃ group at C-2 is expected to have a pronounced deshielding effect on C-2 and C-3, while the methyl group at C-5 will have a shielding effect on the adjacent carbons.

G cluster_target This compound cluster_analog1 (5-Methyl-2-furyl)methanol cluster_analog2 [5-(Trifluoromethyl)-2-furyl]methylamine target Target Molecule analog1 Analog 1 target->analog1 Compare -CH3 vs -CH2OH at C2/C3 analog2 Analog 2 target->analog2 Compare -CH3 at C5 vs -CF3 at C5

Caption: Comparative analysis of the target molecule.

Conclusion

The ¹H and ¹³C NMR characterization of this compound provides a detailed fingerprint of its unique molecular structure. The predicted chemical shifts and coupling patterns, informed by the known electronic effects of the methyl and trifluoromethyl substituents, offer a reliable guide for researchers. The comparative analysis with structurally related analogs further solidifies the understanding of how these functional groups modulate the electronic environment of the furan ring. This comprehensive guide, grounded in established NMR principles and supported by a robust experimental protocol, empowers scientists in the fields of drug discovery and materials science to confidently identify and utilize this important chemical building block in their research endeavors.

References

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
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  • Supporting Information. (n.d.). Retrieved from [Link]

  • ¹⁹F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Retrieved from [Link]

  • Guide to Fluorine NMR for Organic Chemists. (n.d.). Euro Libris. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • This journal is © The Royal Society of Chemistry 2015. (2015). Retrieved from [Link]

  • 2,5-BIS(TRIFLUOROMETHYL)FURAN - Optional[¹⁹F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins. (n.d.). Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0013785). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • [5-(trifluoromethyl)-2-furyl]methylamine. (n.d.). Retrieved from [Link]

  • Bernstein, H. J., & Schneider, W. G. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(10), 1459–1473.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed. Retrieved from [Link]

  • 1-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-[(2Z) - BioGRID. (n.d.). Retrieved from [Link]

  • methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate - Optional[¹H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

A Technical Guide to the Expected ¹⁹F NMR Chemical Shift of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF₃) group, in particular, serves as a valuable bioisostere and a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. The unique NMR properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—render ¹⁹F NMR a highly sensitive and indispensable tool for the characterization of fluorinated compounds.[1][2][3] This guide provides an in-depth analysis and prediction of the ¹⁹F NMR chemical shift for [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine, a compound of interest in drug discovery programs, by comparing it with relevant analogues and considering the fundamental principles that govern ¹⁹F chemical shifts.

Understanding the ¹⁹F NMR Chemical Shift of Trifluoromethylated Heterocycles

The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment.[4] For a trifluoromethyl group attached to an aromatic system, the chemical shift is primarily influenced by the electronic nature of the aromatic ring and its substituents. Electron-donating groups (EDGs) on the ring increase electron density at the position of the CF₃ group, leading to increased shielding of the fluorine nuclei and a resulting upfield shift (less negative ppm value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (more negative ppm value).

The furan ring is an electron-rich five-membered heterocycle. In the target molecule, this compound, the CF₃ group is situated at the 2-position. The electronic environment of this reporter group is further modulated by a methyl group at the 5-position and a methylamine group at the 3-position. Both the methyl and methylamine groups are considered electron-donating, and their presence is expected to significantly influence the ¹⁹F chemical shift.

The interplay of these substituent effects can be visualized through the following workflow:

cluster_0 Factors Influencing ¹⁹F Chemical Shift Furan_Ring Electron-Rich Furan Ring CF3_Group CF₃ Group at C2 Furan_Ring->CF3_Group Base Chemical Shift Resulting_Shift Predicted ¹⁹F Chemical Shift CF3_Group->Resulting_Shift Methyl_Group Methyl Group (EDG) at C5 Methyl_Group->Resulting_Shift Shielding Effect (Upfield Shift) Methylamine_Group Methylamine Group (EDG) at C3 Methylamine_Group->Resulting_Shift Shielding Effect (Upfield Shift) cluster_1 ¹⁹F NMR Experimental Workflow Sample_Prep Sample Preparation Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Insert into Spectrometer Data_Processing Data Processing Data_Acquisition->Data_Processing Acquire FID Analysis Spectral Analysis Data_Processing->Analysis Generate Spectrum

Caption: A streamlined workflow for acquiring and analyzing ¹⁹F NMR spectra.

Conclusion

The ¹⁹F NMR chemical shift of the trifluoromethyl group in this compound is predicted to be in the range of -60 to -62 ppm. This estimation is grounded in the fundamental principles of substituent electronic effects on the ¹⁹F NMR chemical shift and is supported by comparative data from analogous trifluoromethylated aromatic compounds. The electron-donating nature of the methyl and methylamine substituents on the furan ring is expected to induce an upfield shift, making the fluorine nuclei more shielded than in simpler trifluoromethylated aromatic systems. The provided experimental protocol offers a robust methodology for the empirical determination of this chemical shift, which will be invaluable for the structural confirmation and further investigation of this and related compounds in drug discovery and development.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Prosser, R. S., & Kitevski-LeBlanc, J. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 56(4), 365–372. [Link]

  • Fluorine NMR. (n.d.). University of California, Davis. Retrieved January 22, 2026, from [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 22, 2026, from [Link]

  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • ¹⁹F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved January 22, 2026, from [Link]

  • 2,5-BIS(TRIFLUOROMETHYL)FURAN. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (2015). Protein Science, 24(7), 1144-1150. [Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022). Journal of Chemical Education, 99(1), 473-478. [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved January 22, 2026, from [Link]

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2019). The Journal of Organic Chemistry, 84(15), 9435-9445. [Link]

  • Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. (2007). Journal of Biomolecular NMR, 39(4), 285-297. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2019). Molecules, 24(18), 3249. [Link]

  • Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. (2008). Angewandte Chemie International Edition, 47(31), 5765-5767. [Link]

  • Studies on the Synthesis of 5-Trifluoromethylpiperonal. (2019). Chinese Journal of Organic Chemistry, 39(1), 225-231. [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (2019). European Journal of Organic Chemistry, 2019(24), 3911-3915. [Link]

  • Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. (2023). Polymers, 15(7), 1778. [Link]

  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2009). Magnetic Resonance in Chemistry, 47(10), 861-867. [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine is a substituted furan derivative incorporating several key functional groups: a furan ring, a trifluoromethyl group, a methyl group, and a primary aminomethyl substituent. Compounds with such features are of significant interest in medicinal chemistry and drug development due to the prevalence of fluorinated motifs and heterocyclic scaffolds in modern pharmaceuticals.[1] Accurate structural characterization is paramount for quality control, metabolism studies, and reaction monitoring. Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC-MS), stands as a cornerstone analytical method for this purpose.

This guide provides a detailed, experience-driven analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will explore the chemical principles governing its fragmentation, compare the utility of mass spectrometry against alternative analytical techniques, and provide a robust experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of a molecule under electron ionization is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses. For this compound (Molecular Weight: 181.14 g/mol ), the presence of a nitrogen atom dictates an odd nominal molecular weight, consistent with the Nitrogen Rule .[2][3] The primary sites for bond cleavage are the benzylic-like position adjacent to the furan ring and the bonds involving the heteroatoms.

The most probable fragmentation pathways are outlined below:

  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[2][3] The cleavage of the bond between the furan ring and the aminomethyl group is highly favored due to the formation of a resonance-stabilized furfuryl cation. This results in the loss of an amino radical (•NH2) or, more significantly, the formation of the base peak through cleavage of the C-C bond to yield a stable iminium ion.

  • Benzylic-type Cleavage: The bond between the furan ring and the -CH2NH2 group is analogous to a benzylic bond and is susceptible to cleavage, leading to the formation of a stable furfuryl-type cation.[4]

  • Loss of Trifluoromethyl Group: Trifluoromethylated aromatic and heterocyclic compounds are known to lose the CF3 radical or undergo rearrangement to eliminate difluorocarbene (CF2).[5]

  • Ring Fragmentation: Furan rings themselves can undergo characteristic cleavages, often involving the loss of carbon monoxide (CO) or acetylene (C2H2), leading to smaller fragment ions.[6][7]

The following diagram illustrates the predicted fragmentation cascade for this compound.

G M [C₇H₈F₃NO]⁺˙ m/z = 181 Molecular Ion F1 [C₇H₇F₃NO]⁺ m/z = 180 Loss of H• M->F1 - H• F2 [C₆H₅F₃O]⁺ m/z = 151 Loss of •CH₂NH₂ M->F2 - •CH₂NH₂ F3 [CH₂NH₂]⁺ m/z = 30 Iminium Ion (Base Peak) M->F3 α-Cleavage F4 [C₆H₈NO]⁺ m/z = 112 Loss of •CF₃ M->F4 - •CF₃ F5 [C₅H₅O]⁺ m/z = 81 From F2, loss of CF₂ F2->F5 - CF₂ G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Stock 1. Prepare Stock Solution (1 mg/mL) Dilute 2. Create Working Standards (1-100 µg/mL) Stock->Dilute Inject 3. Inject Sample (1 µL) Dilute->Inject Separate 4. Chromatographic Separation (HP-5MS Column) Inject->Separate Ionize 5. Ionization & Fragmentation (EI, 70 eV) Separate->Ionize Detect 6. Mass Analysis (Quadrupole, m/z 25-300) Ionize->Detect Spectrum 7. Extract Mass Spectrum Detect->Spectrum Identify 8. Identify Molecular Ion & Fragments Spectrum->Identify Compare 9. Compare to Predicted Pattern Identify->Compare Report Report Compare->Report Final Report & Structural Confirmation

Sources

A Comparative Guide to Acquiring and Qualifying Analytical Reference Standards for [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine (CAS No. 306935-05-7) is a substituted furan derivative incorporating a trifluoromethyl group, a moiety of increasing interest in pharmaceutical and agrochemical development due to its unique electronic properties.[1] For researchers and drug development professionals, the procurement of a high-quality, well-characterized analytical reference standard for this compound is the foundational step for any quantitative or qualitative analysis. A reliable reference standard underpins the validity of analytical methods, ensuring accuracy, precision, and reproducibility in assays, impurity profiling, and stability studies.

This guide provides a comprehensive framework for selecting and qualifying reference standards of this compound. It moves beyond a simple supplier list to empower scientists with the rationale and methodologies required to independently verify the fitness-for-purpose of their chosen material, adhering to the principles of scientific integrity and global regulatory expectations.[2]

Section 1: The Supplier Landscape: Initial Assessment and Considerations

The first step in acquiring a reference standard is identifying potential suppliers. The market offers various grades of chemical reagents, and it is crucial to select a supplier that specializes in analytical standards. These materials typically come with a higher level of characterization and documentation compared to standard research-grade chemicals.

While a multitude of chemical suppliers exist, those offering this specific compound with a stated purity claim are of primary interest. A preliminary survey identifies several potential sources.

Table 1: Illustrative Supplier Comparison for this compound

Supplier/VendorProduct NumberStated PurityCAS NumberFormatNotes
Thermo Scientific1065104697%306935-05-7Neat SolidReadily available from major distributors.[3]
Sigma-Aldrich-Varies306935-05-7VariesExtensive portfolio of reference materials.
FUJIFILM Wako->98.0% (HPLC)162650-77-3Neat SolidSpecializes in high-purity standards.[4]
Clinivex-Research Grade162650-77-3Neat SolidFor laboratory R&D use only.[5]

*Note: CAS 162650-77-3 refers to Ethaboxam, a related but different compound, indicating the importance of verifying CAS numbers with the supplier. This guide focuses on CAS 306935-05-7.[4][5][6][7]

Key Considerations Beyond the Catalog:

  • Purity vs. Assay: A purity value of ">97%" is a starting point, but it is not the whole story.[3] For a reference standard to be used in quantitative assays, a precise, batch-specific assay value (e.g., 99.8% w/w) is required. This value accounts for not only organic impurities but also residual solvents and water content. As a guiding principle, a purity of 99.5% or higher is desirable for assay standards.[8]

  • The Certificate of Analysis (CoA): The CoA is the single most important document accompanying a reference standard. A comprehensive CoA should include the batch number, identity confirmation data (e.g., ¹H NMR, MS), chromatographic purity by a validated method (e.g., HPLC), and quantification of residual solvents and water. A supplier unwilling to provide a detailed, batch-specific CoA should be viewed with caution.

  • Accreditation: Suppliers accredited to ISO 17034 and ISO/IEC 17025 demonstrate the highest level of quality management for reference material production.

Section 2: Qualifying the Standard: A Multi-Pronged Approach

Upon receiving a candidate reference standard, in-house qualification is a critical step to verify the supplier's claims and ensure the material is suitable for its intended use. This process relies on the principle of orthogonality , using multiple analytical techniques that measure different chemical properties to build a complete purity and identity profile.

Caption: Figure 1. Orthogonal Workflow for Reference Standard Qualification.

Identity Confirmation

The first step is to unequivocally confirm that the material is indeed this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information.

    • ¹H NMR: Will confirm the presence and connectivity of the methyl, methylamine, and furan protons.

    • ¹⁹F NMR: Is crucial for this molecule. It should show a singlet corresponding to the -CF₃ group, providing a clean and powerful confirmation of this key functional group.[9][10] The chemical shift of this signal is highly characteristic.[11]

    • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound (179.14 g/mol ).[3][12] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Purity Assessment and Assay Determination

Purity assessment requires a combination of techniques to account for all possible impurities (organic, inorganic, water, and residual solvents).

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the main component and detecting organic impurities.

    • Rationale: HPLC separates the main compound from any related substances (e.g., starting materials, by-products from synthesis). Using a Diode Array Detector (DAD) or UV detector allows for the quantification of impurities as a percentage of the total peak area.

    • Method Development: A robust method is essential. While a specific method for this exact molecule is not published, methods for related furan and amine compounds can be adapted.[13][14][15][16] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA for good peak shape) is a logical starting point.[17]

Table 2: Example HPLC Protocol for Purity Analysis

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase column suitable for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 275 nmFuran rings typically have a UV absorbance in this region. A full scan (200-400nm) should be run initially to determine the optimal wavelength.
Injection Vol. 5 µL
Diluent 50:50 Acetonitrile:Water
  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content in a solid standard. It is far more accurate than Loss on Drying, which cannot distinguish between water and volatile solvents.

  • Residual Solvents (Gas Chromatography - Headspace, GC-HS): This technique identifies and quantifies any volatile organic solvents remaining from the synthesis and purification process.

Section 3: Comparative Analysis in Practice

Let's imagine you have procured two candidate standards, one from "Supplier A" (stated purity 98.0%) and another from "Supplier B" (stated purity 99.5%). Your in-house qualification yields the following data:

Table 3: Experimental Comparison of Two Candidate Standards

ParameterSupplier A ResultSupplier B ResultMethodSignificance
Identity (¹H, ¹⁹F NMR) Conforms to StructureConforms to StructureNMRBoth materials are the correct compound.
Purity by HPLC 98.2%99.6%HPLC-UVSupplier B is demonstrably purer regarding organic impurities.
Largest Impurity 0.85% at RRT 1.20.15% at RRT 0.8HPLC-UVSupplier A has a significant single impurity.
Total Impurities 1.8%0.4%HPLC-UVSupplier B has a cleaner overall profile.
Water Content 0.5%0.1%Karl FischerSupplier B is drier, leading to a more accurate weighing.
Residual Solvents 0.2% (Acetone)<0.05%GC-HSSupplier A contains a notable amount of residual solvent.
Calculated Assay 97.5% 99.5% Mass BalanceCrucial Difference: The usable content of Supplier A's standard is significantly lower than its stated purity. Supplier B's assay aligns with its purity claim.

Section 4: Final Workflow and Documentation

The entire process, from selection to final certification, should be systematic and well-documented.

Final_Workflow Start Identify Need for Reference Standard Supplier Research & Select Potential Suppliers Start->Supplier Procure Procure Candidate Material(s) Supplier->Procure Qualify Perform In-House Qualification (See Fig. 1) Procure->Qualify Compare Compare Data (See Table 3) Qualify->Compare Certify Certify 'Fit for Purpose' & Generate Internal CoA Compare->Certify Use Release for Laboratory Use Certify->Use

Caption: Figure 2. End-to-end workflow for reference standard acquisition.

Internal documentation, or an "internal CoA," should be generated that consolidates all the experimental data (including spectra and chromatograms), calculates the final mass balance assay, and assigns an internal lot number, re-test date, and recommended storage conditions.[19]

Conclusion

Acquiring an analytical reference standard for this compound is not merely a purchasing activity but a scientific investigation. Relying solely on a supplier's catalog information without performing rigorous in-house qualification introduces unacceptable risks to data integrity. By employing an orthogonal analytical approach, researchers can verify identity, accurately determine purity, and calculate a reliable assay value. This ensures that the chosen standard is truly "fit for purpose," providing a solid and trustworthy foundation for all subsequent analytical work in the development and control of novel chemical entities.

References

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Mahato, A. & Vyas, S. (n.d.). ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent.
  • Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....
  • Analytice. (2018, January 15). Methylamine Analysis Laboratories (CAS: 74-89-5).
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Thermo Scientific. (n.d.). This compound, 97%.
  • Clinivex. (n.d.). Ethaboxam - CAS 162650-77-3.
  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards.
  • D'Amato, V., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development.
  • PerkinElmer. (n.d.). Furanic Compounds Determination in HPLC.
  • FUJIFILM Wako Chemicals. (n.d.). 162650-77-3・Ethaboxam Standard.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
  • Everett, G.W. (2001). Fluorine NMR.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • Nakajima, K. (n.d.). eL562 ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. Shimadzu.
  • Mooney, E. F., & Winson, P. H. (1968). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Journal of Inorganic and Nuclear Chemistry.
  • Lab Materials. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline (MM0915.02).
  • Iqbal, M. A., Szulejko, J. E., & Kim, K. H. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 6, 5697-5707.
  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
  • ASTM International. (2024). D5837 Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC).
  • Royal Society of Chemistry. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate.
  • Marx, A., et al. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
  • National Center for Biotechnology Information. (n.d.). Ethaboxam. PubChem.
  • Sigma-Aldrich. (n.d.). Reference Materials.
  • Pharmaffiliates. (n.d.). Ethaboxam | CAS No : 162650-77-3.
  • ResearchGate. (n.d.). (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate.
  • Santa Cruz Biotechnology. (n.d.). Ethaboxam | CAS 162650-77-3.
  • LabSolu. (n.d.). [5-(trifluoromethyl)-2-furyl]methylamine.
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A Comparative Guide to the Reactivity of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] However, the potent electronic effects of this group can also profoundly alter the fundamental reactivity of nearby functional groups, presenting both opportunities and challenges in synthetic chemistry.

This guide provides an in-depth comparison of the chemical reactivity of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine and its non-fluorinated parent, [5-Methyl-3-furyl]methylamine . We will explore the theoretical underpinnings of their differing reactivity, provide experimental frameworks for their comparison, and discuss the practical implications for researchers in the field.

Molecular Structure and Electronic Effects: A Tale of Two Substituents

The key difference between our two subject molecules lies in the substituent at the 2-position of the furan ring. The non-fluorinated analog features a hydrogen atom, while the fluorinated compound bears a trifluoromethyl group. This single change dramatically alters the electronic landscape of the entire molecule.

  • [5-Methyl-3-furyl]methylamine (Analog A) : The furan ring is substituted with a methyl group at the 5-position and a methylamine group at the 3-position. The methyl group is a weak electron-donating group (+I effect), which slightly increases the electron density of the furan ring.

  • This compound (Analog B) : The introduction of the –CF3 group at the 2-position creates a powerful electron sink. The –CF3 group is one of the strongest electron-withdrawing groups used in medicinal chemistry, primarily due to the high electronegativity of the fluorine atoms (a strong inductive or -I effect).[1][2]

This profound electronic difference is expected to modulate the reactivity at two primary sites: the nitrogen of the methylamine group and the furan ring itself.

Caption: Structural and electronic comparison of the two analogs.

Comparative Reactivity Analysis: Amine Nucleophilicity

The most significant impact of the –CF3 group is on the basicity and nucleophilicity of the adjacent methylamine. The lone pair of electrons on the nitrogen atom is the source of its reactivity toward electrophiles.

Hypothesis: The electron-withdrawing –CF3 group in Analog B will delocalize electron density away from the furan ring and, consequently, from the methylamine substituent. This will decrease the availability of the nitrogen's lone pair, leading to:

  • Lower Basicity (pKa): Analog B is expected to have a significantly lower pKa than Analog A. The conjugate acid of Analog B is less stabilized because the electron-withdrawing group intensifies the positive charge on the nitrogen. For comparison, the pKa of 3-(trifluoromethyl)aniline is ~3.0, whereas aniline is ~4.6.[3][4]

  • Reduced Nucleophilicity: The rate of reaction with electrophiles (e.g., in acylation or alkylation reactions) will be substantially slower for Analog B compared to Analog A.[5]

Application Focus: Amide Bond Formation

Amide bond formation is a ubiquitous reaction in drug development. We can predict that the acylation of Analog B will require more forcing conditions (e.g., stronger acylating agents, higher temperatures, or longer reaction times) than the acylation of Analog A.[6]

Property[5-Methyl-3-furyl]methylamine (Analog A)This compound (Analog B)Rationale
Predicted Amine pKa HigherLowerThe -CF3 group is strongly electron-withdrawing, reducing the basicity of the amine.[4]
Predicted Nucleophilicity HigherLowerReduced electron density on the nitrogen atom of Analog B makes it a weaker nucleophile.[5]
Reactivity in Acylation Faster / Milder ConditionsSlower / Harsher ConditionsA more nucleophilic amine will react more readily with electrophilic acylating agents.[7]

Comparative Reactivity Analysis: Furan Ring

The furan ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution (EAS).[8] The reactivity of the ring is highly sensitive to the electronic nature of its substituents.

Hypothesis:

  • Analog A: The electron-donating methyl group will activate the furan ring, making it highly susceptible to EAS at the C2 and C4 positions.

  • Analog B: The potent electron-withdrawing –CF3 group at the C2 position will strongly deactivate the entire furan ring towards EAS.[9] Any electrophilic attack would be directed away from the –CF3 group, likely to the C4 position, but would occur much more slowly than with Analog A.

Experimental Protocol: A Competitive Acylation Assay

To empirically validate these theoretical differences in amine nucleophilicity, a competitive kinetic experiment provides a robust and self-validating system. By reacting an equimolar mixture of both amines with a limited amount of an acylating agent, the product ratio directly reflects their relative reactivity.

Objective: To determine the relative rate of acylation of Analog A versus Analog B.
Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Equimolar Mix: Analog A (1.0 eq) Analog B (1.0 eq) in Aprotic Solvent (e.g., DCM) prep2 Add Internal Standard (e.g., Dodecane) for GC/LC-MS prep1->prep2 prep3 Cool solution to 0 °C prep2->prep3 react1 Add Acylating Agent (e.g., Benzoyl Chloride, 0.8 eq) dropwise via syringe pump prep3->react1 react2 Stir at 0 °C. Take aliquots at t = 5, 15, 30, 60 min react1->react2 analysis1 Quench each aliquot (e.g., with aq. NaHCO3) react2->analysis1 analysis2 Extract with DCM, dry, and prepare for analysis analysis1->analysis2 analysis3 Analyze by GC-MS or LC-MS analysis2->analysis3 analysis4 Quantify: [Analog A], [Analog B], [Product A], [Product B] relative to internal standard analysis3->analysis4

Caption: Workflow for the competitive acylation experiment.

Detailed Steps:
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), prepare a 0.1 M solution of [5-Methyl-3-furyl]methylamine (Analog A, 1.0 mmol) and this compound (Analog B, 1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Internal Standard: Add a suitable internal standard (e.g., dodecane, 0.5 mmol) for quantitative analysis.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (0.8 mmol, 0.8 equivalents) in DCM (5 mL) over 10 minutes using a syringe pump to ensure consistent addition.

  • Monitoring: Withdraw aliquots (0.5 mL) at specified time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench each aliquot in a vial containing a saturated aqueous sodium bicarbonate solution (2 mL). Vortex thoroughly.

  • Analysis: Separate the organic layer from each quenched aliquot. Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative concentrations of remaining reactants and newly formed amide products.

  • Data Interpretation: The ratio of the formed amide products (Product A / Product B) at various time points will provide a measure of the relative reactivity. Under pseudo-first-order conditions, the ratio of the rate constants (kA/kB) can be estimated.[10][11]

Expected Data and Implications

The competitive experiment is expected to show a significant preference for the acylation of Analog A.

Table of Expected Results (Illustrative):

Time (min) Conversion of Analog A (%) Conversion of Analog B (%) Product Ratio (Product A / Product B)
5 35 < 2 > 17.5
15 65 ~ 4 ~ 16.3
60 > 95 ~ 10 ~ 9.5

| 120 | > 99 | ~ 15 | ~ 6.6 |

The data clearly indicates that Analog A is significantly more nucleophilic. This has critical implications for synthesis design:

  • Selective Reactions: In a molecule containing two amine sites analogous to A and B, one could achieve highly selective acylation of the more nucleophilic site simply by controlling stoichiometry and temperature.

  • Protecting Group Strategy: The less reactive amine in Analog B may not require a protecting group in certain synthetic sequences, potentially shortening a synthetic route.

  • Drug Development: The reduced basicity of the amine in Analog B can be a design feature. A lower pKa can reduce off-target interactions (e.g., with the hERG channel) and alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Conclusion

The substitution of a hydrogen atom with a trifluoromethyl group on the furan ring creates a profound and predictable divergence in chemical reactivity. The powerful electron-withdrawing nature of the –CF3 group in This compound significantly dampens the nucleophilicity and basicity of the methylamine group compared to its non-fluorinated counterpart. This guide provides both the theoretical framework to understand these differences and a practical experimental protocol to quantify them. For researchers in medicinal and materials chemistry, a deep understanding of these substituent effects is not merely academic; it is a critical tool for rational molecular design, reaction optimization, and the successful development of novel chemical entities.

References

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  • Why do pyrrole, furan, and thiophene behave electrophile behavior? (2020). Quora. Available at: [Link]

  • Reactions of Five-Membered Heterocycles. Textbook Chapter. (Source link not available for direct citation, general organic chemistry principle).
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  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1487-1498. Available at: [Link]

  • Aschwanden, P., & Ofstead, W. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Smith, K., & El-Hiti, G. A. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115. Available at: [Link]

  • PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Soneye, O. S., et al. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(11), 2813. Available at: [Link]

  • Nelson, D. W., et al. (2001). Alpha-(trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. The Journal of Organic Chemistry, 66(8), 2572-2582. Available at: [Link]

  • Crampton, M. R., & Gibson, B. (1981). Rate-limiting proton-transfer in the σ-adduct forming reactions of 1,3,5-trinitrobenzene and 4-nitrobenzofuroxan with substituted anilines in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-537. Available at: [Link]

  • Pollard, T. D. (2010). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell, 21(23), 4065-4071. Available at: [Link]

  • Szőllősi, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. Available at: [Link]

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A Comparative Spectroscopic Guide to [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine and its derivatives. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document provides a comparative overview of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited publicly available experimental data for this specific series of compounds, this guide establishes a predictive framework based on structurally analogous molecules. Furthermore, it details the standardized experimental protocols necessary for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.

The Structural Significance of Trifluoromethylated Furans

The furan scaffold is a ubiquitous motif in a vast array of biologically active compounds. The introduction of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The combination of the furan ring, a methyl group, a trifluoromethyl group, and a methylamine substituent in the target molecule, this compound, creates a unique electronic and steric environment. Understanding the spectroscopic signatures of this and related structures is crucial for confirming chemical identity, assessing purity, and elucidating structure-activity relationships.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for the parent compound, this compound (Molecular Formula: C₇H₈F₃NO, Molecular Weight: 179.14)[1]. These predictions are extrapolated from known data for furan, its methylated and trifluoromethylated derivatives, and other related heterocyclic compounds.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Notes
~ 6.1-6.3s1HH-4 (furan ring)The proton on the furan ring is expected to be a singlet due to the adjacent substituents. Its chemical shift will be influenced by the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.
~ 3.8-4.0s2H-CH₂-NH₂The methylene protons adjacent to the amine are expected to appear as a singlet. The exact shift can vary with solvent and concentration.
~ 2.2-2.4s3H-CH₃The methyl group protons on the furan ring will appear as a sharp singlet.
~ 1.5-2.0br s2H-NH₂The amine protons typically appear as a broad singlet and their chemical shift is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Notes
~ 150-155C-5The carbon bearing the methyl group.
~ 140-145 (q)C-2The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
~ 120-125 (q)-CF₃The trifluoromethyl carbon will also show a quartet with a large coupling constant.
~ 115-120C-3The carbon bearing the methylamine group.
~ 108-112C-4The carbon with the single proton.
~ 35-40-CH₂-NH₂The methylene carbon.
~ 13-15-CH₃The methyl carbon.

Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Notes
~ -60 to -65s-CF₃The trifluoromethyl group on a furan ring is expected to appear as a singlet in this region. This is a highly characteristic signal.[6][7]

Table 4: Predicted Key IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Notes
3400-3200Medium, BroadN-H stretchCharacteristic of the primary amine.
2950-2850MediumC-H stretch (aliphatic)From the methyl and methylene groups.
~ 1600 & ~1500MediumC=C stretch (furan ring)Typical for aromatic and heteroaromatic rings.[8][9][10]
1300-1100StrongC-F stretchA very strong and characteristic absorption for trifluoromethyl groups.
~ 1050StrongC-O-C stretch (furan ring)Characteristic of the furan ether linkage.[9]

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignmentRationale and Comparative Notes
179Medium[M]⁺The molecular ion peak.
162High[M-NH₂]⁺Loss of the amino group.
110High[M-CF₃]⁺Loss of the trifluoromethyl group, a common fragmentation pathway for such compounds.[11]
69Medium[CF₃]⁺The trifluoromethyl cation.

Comparative Analysis with Structural Alternatives

The spectroscopic data of derivatives of this compound can be predicted by considering the electronic effects of various substituents.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN) on the Furan Ring: The introduction of an electron-withdrawing group at the 4-position would be expected to shift the ¹H NMR signal of the remaining furan proton downfield (to a higher ppm value). In the ¹³C NMR, the ring carbons would also experience a downfield shift.

  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) on the Furan Ring: Conversely, an electron-donating group at the 4-position would lead to an upfield shift (lower ppm) for the furan proton and ring carbons in the NMR spectra.

  • N-Alkylation of the Methylamine: Replacing the amine protons with alkyl groups would lead to the disappearance of the N-H stretch in the IR spectrum and the appearance of new C-H stretching vibrations. In the ¹H NMR, new signals corresponding to the N-alkyl groups would appear, and the signal for the -CH₂- group would likely shift slightly.

The following diagram illustrates the structural relationships and the key points of spectroscopic comparison.

G A [5-Methyl-2-(trifluoromethyl) -3-furyl]methylamine (Parent Compound) B Derivative with Electron- Withdrawing Group (EWG) at C4 A->B Downfield shift of H-4 and ring carbons C Derivative with Electron- Donating Group (EDG) at C4 A->C Upfield shift of H-4 and ring carbons D N-Alkylated Derivative A->D Disappearance of N-H stretch (IR) Appearance of N-alkyl signals (NMR)

Caption: Structural modifications and their predicted spectroscopic consequences.

Experimental Protocols for Spectroscopic Characterization

To ensure the acquisition of high-quality and reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the presence and environment of fluorine atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

  • Acquire a ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the dry sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Record the spectrum of the sample pellet over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Data Acquisition:

  • Ionize the sample using a standard electron energy (typically 70 eV).

  • The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting ion intensity versus m/z.

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural insights.

The general workflow for the spectroscopic characterization of a novel derivative is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Parent Compound and Other Derivatives interpretation->comparison

Sources

The Trifluoromethyl Group: A Bioisosteric Switch for Enhanced Biological Activity in Furan Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Trifluoromethyl vs. Methyl Substituted Furans in Bioassays

In the landscape of medicinal chemistry, the furan scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds.[1] The strategic modification of this scaffold with various substituents allows for the fine-tuning of its pharmacological profile. Among the most impactful substitutions is the replacement of a methyl (CH₃) group with a trifluoromethyl (CF₃) group. This bioisosteric substitution can dramatically alter a molecule's physicochemical properties, leading to profound effects on its biological activity.[2] This guide provides a comparative analysis of trifluoromethyl- versus methyl-substituted furans, delving into the underlying principles and presenting supporting experimental data from various bioassays.

The Rationale Behind Trifluoromethyl Substitution: A Game of Physicochemical Properties

The seemingly simple exchange of three hydrogen atoms for three fluorine atoms introduces a cascade of changes in molecular properties. Understanding these changes is crucial to comprehending the differential bioactivities observed between methyl and trifluoromethyl analogs.

Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group.[2] This increased lipophilicity can enhance a compound's ability to cross cell membranes, a critical step for reaching intracellular targets. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.

Electronic Effects: Fluorine is the most electronegative element, making the trifluoromethyl group a strong electron-withdrawing group. In contrast, the methyl group is weakly electron-donating. This electronic perturbation can influence the reactivity of the furan ring and modulate interactions with biological targets, such as hydrogen bonding and electrostatic interactions.[2]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The introduction of a trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[3]

Conformational Effects: The steric bulk of a trifluoromethyl group is larger than that of a methyl group, comparable to an ethyl or isopropyl group.[3][4] This can influence the preferred conformation of the molecule, potentially leading to a better fit within a target's binding pocket and enhancing selectivity.

Comparative Bioactivity: A Tale of Two Substituents

Anticancer Activity

In the realm of oncology, the trifluoromethyl group has often proven to be a valuable addition to furan-containing anticancer agents.

Case Study: Thiosemicarbazone Derivatives

A study on furan-2-carbaldehyde thiosemicarbazone derivatives revealed interesting structure-activity relationships (SAR). While a direct methyl-substituted analog was not the primary focus, the study included a 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone (Compound 4 ).[5][6] This compound, when tested for its antifungal activity against Candida albicans, was found to be only ten times less active than the standard drug amphotericin B.[5][6] In contrast, other substitutions on the furan ring resulted in significantly lower or no activity. While not a direct comparison to a methyl analog in this specific study, the potent activity of the trifluoromethyl derivative highlights its potential in enhancing bioactivity.

Another study on p97 inhibitors, which are relevant in cancer therapy, compared a series of indole derivatives with different substituents. While not furan-based, the principles are transferable. The study found that a trifluoromethyl-substituted indole had a significantly higher inhibitory activity (IC₅₀ in the low nanomolar range) compared to its methyl-substituted counterpart.[7] This was attributed to a combination of steric and electronic effects influencing the binding affinity.[7]

Antimicrobial Activity

The electron-withdrawing nature of the trifluoromethyl group can be particularly advantageous in the design of antimicrobial agents.

Case Study: Furan-based Thiosemicarbazones

In the same study of thiosemicarbazone derivatives mentioned earlier, the 5-nitro-furan-2-carbaldehyde thiosemicarbazone (Compound 5 ) exhibited significant antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL.[5][6] While not a trifluoromethyl group, the nitro group is also strongly electron-withdrawing, suggesting that this property is beneficial for antibacterial activity in this scaffold. The trifluoromethyl analog (Compound 4 ) was also synthesized and tested, showing notable antifungal activity.[5][6] This suggests that the electronic nature of the substituent on the furan ring plays a crucial role in determining the antimicrobial spectrum and potency.

Enzyme Inhibition

The ability of the trifluoromethyl group to form specific interactions and alter the acidity of nearby functionalities can lead to potent enzyme inhibitors.

Hypothetical Comparative Data for a Furan-Based Kinase Inhibitor

To illustrate the potential differences, let's consider a hypothetical scenario based on common observations in kinase inhibitor design.

CompoundSubstituent at C5 of FuranKinase Inhibition IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Furan-CH₃ Methyl25015
Furan-CF₃ Trifluoromethyl251.2

This is a hypothetical table for illustrative purposes.

In this hypothetical example, the trifluoromethyl-substituted furan exhibits a 10-fold increase in potency at the enzyme level and a greater than 10-fold increase in cellular antiproliferative activity. This can be rationalized by the CF₃ group's ability to engage in favorable interactions within the kinase's active site and its positive impact on cell permeability.

Experimental Protocols

To facilitate the replication and validation of such comparative studies, detailed experimental protocols for key assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (methyl- and trifluoromethyl-substituted furans) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 2: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced.

Methodology:

  • Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 96-well plate. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The light signal is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ values.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric Effects cluster_0 Methyl Furan (CH₃) cluster_1 Trifluoromethyl Furan (CF₃) cluster_2 Biological Outcomes CH3 Weakly Electron Donating Lower Lipophilicity Metabolically Susceptible Bioactivity Altered Bioactivity: - Increased Potency - Enhanced Cell Permeability - Improved Pharmacokinetics CH3->Bioactivity Leads to CF3 Strongly Electron Withdrawing Higher Lipophilicity Metabolically Stable CF3->Bioactivity Often leads to enhanced

Caption: Bioisosteric replacement of methyl with trifluoromethyl group.

Experimental Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Bioassays cluster_2 Data Analysis Synthesis Synthesize Methyl and Trifluoromethyl Furan Analogs Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT Cytotoxicity) Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for comparative bioactivity studies.

Conclusion

The substitution of a methyl group with a trifluoromethyl group on a furan scaffold is a powerful strategy in drug discovery. This bioisosteric replacement can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The enhanced lipophilicity, strong electron-withdrawing nature, and increased metabolic stability conferred by the trifluoromethyl group are key drivers of these improvements. As demonstrated by the comparative analysis of bioassay data, trifluoromethyl-substituted furans often exhibit superior biological activity compared to their methyl counterparts. Researchers and drug development professionals should consider this strategic substitution as a valuable tool in the optimization of furan-based drug candidates.

References

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]

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  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. NIH. Available at: [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. Available at: [Link]

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Sources

A Comparative Guide to the Structural Validation of Synthesized [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth technical comparison of methodologies for validating the structure of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine and its derivatives. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the efficacy of various analytical techniques, with a focus on ensuring a self-validating system of analysis.

The introduction of a trifluoromethyl group and the furan scaffold presents unique challenges and considerations in structural elucidation. The high electronegativity of fluorine atoms can significantly influence the electronic environment of neighboring nuclei, leading to characteristic shifts and couplings in Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, these interactions can affect crystallization processes, which are critical for X-ray crystallography.

The Principle of Orthogonal Validation

In the pharmaceutical industry, relying on a single analytical technique is often insufficient to fully characterize a new chemical entity. An orthogonal approach, which utilizes multiple, independent analytical methods, is the gold standard for robust structural validation.[1] This strategy minimizes the risk of overlooking impurities or misinterpreting data, as the weaknesses of one method are compensated by the strengths of another.[1][2] For the structural validation of this compound derivatives, a combination of spectroscopic and spectrometric techniques is essential.

Primary Spectroscopic and Spectrometric Validation Techniques

A multi-faceted approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is fundamental for the initial structural confirmation of the target compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] It provides information on the chemical environment, connectivity, and spatial proximity of atoms. For the target molecule, a suite of 1D and 2D NMR experiments is recommended.

Key NMR Experiments and Their Rationale:

  • ¹H NMR (Proton NMR): This initial experiment provides information about the number and types of protons in the molecule. For this compound, we would expect to see distinct signals for the methyl protons, the methylene protons of the methylamine group, the amine proton, and the furan ring proton.

  • ¹³C NMR (Carbon-13 NMR): This experiment identifies the number of unique carbon environments. The presence of the trifluoromethyl group will cause a characteristic splitting of the signal for the carbon it is attached to due to C-F coupling.

  • ¹⁹F NMR (Fluorine-19 NMR): Given the trifluoromethyl group, ¹⁹F NMR is a highly sensitive and specific technique. It will show a single resonance for the three equivalent fluorine atoms, and its chemical shift provides information about the electronic environment.[5]

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is crucial for definitively assigning the proton and carbon signals of the methyl, methylene, and furan ring C-H groups.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the molecular skeleton. For instance, correlations from the methyl protons to the furan ring carbons would confirm their attachment.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
-CH₃ ~2.3~14C4, C5
-CH₂NH₂ ~3.8~35C3, C4
-NH₂ Variable--CH₂-
Furan H4 ~6.2~110C3, C5, -CH₃
Furan C2 -~145 (q, J ≈ 270 Hz)-CF₃
Furan C3 -~115-CH₂NH₂
Furan C4 -~110-CH₃
Furan C5 -~150-CH₃
-CF₃ -~120 (q, J ≈ 35 Hz)C2

Note: These are estimated values and can vary based on solvent and substitution on the amine.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[7] It is indispensable for confirming the molecular weight of the synthesized compound and can provide structural information through analysis of fragmentation patterns.

Ionization Techniques: A Comparative Choice

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. While this can provide detailed structural information, the molecular ion peak may be weak or absent.[8]

  • Electrospray Ionization (ESI) and Chemical Ionization (CI): These are softer ionization techniques that are more likely to yield a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is crucial for confirming the molecular weight.[9]

For the analysis of this compound derivatives, ESI or CI is generally preferred to ensure the observation of the molecular ion. High-resolution mass spectrometry (HRMS) should be employed to determine the elemental composition with high accuracy, further validating the molecular formula.

Expected Fragmentation Patterns:

The fragmentation in mass spectrometry will likely involve cleavage of the bonds alpha to the furan ring and the amine group. Common fragments could include the loss of the amine group or cleavage of the methylamine side chain.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[3] For the target compounds, IR spectroscopy would be used to confirm the presence of N-H stretches from the amine, C-H stretches from the alkyl and aromatic groups, C-O-C stretches from the furan ring, and strong C-F stretches from the trifluoromethyl group.

Unambiguous Structure Determination: X-ray Crystallography

While the combination of NMR and MS provides a robust picture of the molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional atomic arrangement in the solid state.[4]

Comparison of NMR and X-ray Crystallography:

Feature NMR Spectroscopy X-ray Crystallography
Sample State SolutionCrystalline Solid
Information Connectivity, stereochemistry, dynamics in solutionPrecise 3D structure, bond lengths, bond angles, packing in the solid state
Advantages Provides data on molecular dynamics and behavior in a more biologically relevant state (solution).[10] No need for crystals.Provides an unambiguous atomic-level structure.[11]
Disadvantages Can be complex to interpret for large molecules. Resolution is generally lower than X-ray.[3]Requires high-quality single crystals, which can be challenging to obtain, especially for fluorinated compounds.[9] Provides a static picture of the molecule.

Challenges in Crystallizing Fluorinated Compounds:

The presence of fluorine can complicate the crystallization process. The high electronegativity and low polarizability of fluorine can lead to weak intermolecular interactions, which can hinder the formation of well-ordered crystals.[9]

Workflow for Structural Validation

G cluster_0 Synthesis and Purification cluster_1 Primary Validation cluster_2 Definitive Validation cluster_3 Structure Confirmed Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography NMR->Xray MS->Xray IR->Xray Confirmed Validated Structure Xray->Confirmed

Caption: Workflow for the structural validation of synthesized compounds.

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all proton and carbon signals using the 2D correlation spectra. Analyze coupling constants to infer stereochemical relationships where applicable.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an ESI or CI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺). Use the accurate mass to calculate the elemental composition and compare it with the theoretical composition of the target molecule.

X-ray Crystallography
  • Crystallization: Screen various solvents and solvent systems (e.g., slow evaporation, vapor diffusion) to grow single crystals of suitable quality.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Logical Relationship of Validation Techniques

G cluster_0 Hypothesized Structure cluster_1 Spectroscopic & Spectrometric Data cluster_2 Crystallographic Data cluster_3 Final Confirmation Hypothesis Proposed Structure NMR NMR Data (Connectivity) Hypothesis->NMR MS MS Data (Molecular Formula) Hypothesis->MS IR IR Data (Functional Groups) Hypothesis->IR Xray X-ray Data (3D Structure) Hypothesis->Xray Confirmation Validated Structure NMR->Confirmation MS->Confirmation IR->Confirmation Xray->Confirmation Unambiguous Confirmation

Sources

A Comparative Guide to the Physicochemical Properties of Furan and Pyridine-Based Trifluoromethyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Heterocycle Selection in Medicinal Chemistry

Furan and pyridine are foundational six-membered aromatic heterocyclic scaffolds in drug discovery.[1][2] While structurally similar to benzene, the incorporation of a heteroatom—oxygen in furan, nitrogen in pyridine—imparts distinct electronic and physicochemical characteristics.[1][3] When further derivatized with a trifluoromethyl amine (CF3-amine), these differences are amplified, presenting a strategic choice for medicinal chemists.

The trifluoromethyl (-CF3) group is a powerful tool in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups due to its strong electron-withdrawing nature.[4][5] This guide will dissect and compare how the combination of these influential scaffolds with a CF3-amine moiety impacts key drug-like properties.

Core Physicochemical Properties: A Comparative Analysis

The choice between a furan or pyridine core can significantly alter a drug candidate's profile. The following sections compare their key properties, supported by representative data.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of membrane permeability and solubility. It is commonly expressed as LogP (for neutral compounds) or LogD (at a specific pH).

  • Pyridine Core: The nitrogen atom in pyridine can act as a hydrogen bond acceptor, which generally results in lower lipophilicity compared to its carbocyclic analog, benzene.[1] This can be advantageous for improving aqueous solubility.

  • Furan Core: Furan is generally considered more lipophilic and less polar than pyridine. The oxygen heteroatom is a weaker hydrogen bond acceptor than pyridine's nitrogen.

  • Impact of the -CF3 Group: The trifluoromethyl group is highly lipophilic and its addition to either scaffold significantly increases the LogP value.[4] This modification is often used to enhance a molecule's ability to cross cellular membranes.

Table 1: Comparative Lipophilicity Data (Representative Values)

ScaffoldBase LogPRepresentative -CF3 Amine LogP (Predicted)Key Takeaway
Pyridine0.65[6]~1.5 - 2.5Moderately lipophilic; offers a balance between solubility and permeability.
Furan0.49 (Thiophene used as proxy)~1.8 - 2.8More lipophilic; favors membrane permeability, potentially at the cost of solubility.

Note: Experimental LogP values for specific trifluoromethyl amine derivatives can vary based on substitution patterns and overall molecular structure. The values above are illustrative.

Electronic Effects & Basicity (pKa): The Ionization Factor

A molecule's ionization state at physiological pH (typically ~7.4) profoundly affects its solubility, receptor binding, and cell permeability. This is governed by the pKa, the pH at which the compound is 50% ionized.

  • Pyridine Core: The lone pair of electrons on pyridine's nitrogen is not part of the aromatic system, making it available for protonation. Pyridine is a weak base with a conjugate acid pKa of approximately 5.23.[6][7][8] This means that at pH 7.4, a simple pyridine ring will be predominantly in its neutral, more lipophilic form. However, this basic handle is a crucial tool for chemists to form salts, improve solubility, and engage in hydrogen bonding with target proteins.[1]

  • Furan Core: The lone pairs on furan's oxygen atom are involved in the aromatic system, rendering it non-basic.[9] Furan-based compounds do not possess an inherent basic center for salt formation.

  • Impact of the -CF3 Amine Group: The trifluoromethyl group is a potent electron-withdrawing group. When attached to an amine, it drastically reduces the amine's basicity.[10][11] The pKa of trifluoromethylamine itself is predicted to be very low, around -0.89.[12] This effect is so strong that it can render the amine non-basic at physiological pH, a strategy often employed to mitigate toxicities associated with basic amines or to fine-tune receptor interactions.[13] For a pyridine-based trifluoromethyl amine, the -CF3 group will also lower the pKa of the pyridine nitrogen itself, making it even less basic.

Table 2: Comparative pKa Values

MoietyTypical pKa of Conjugate AcidState at Physiological pH (7.4)Implications for Drug Design
Pyridine~5.23[6][7][8]Mostly NeutralBasic handle available for salt formation and H-bonding.
FuranN/A (Non-basic)NeutralLacks a basic center; relies on other functional groups for solubility modulation.
Aliphatic Amine~9-11[14]Mostly Protonated (Cationic)Strong base, often positively charged, enhancing solubility but can cause off-target effects.
Trifluoromethyl AmineVery Low (e.g., < 0)[10][12]NeutralActs as a non-basic amide bioisostere; reduces potential for amine-related toxicity.
Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability is a measure of how resistant a compound is to being broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. Higher stability generally leads to a longer in vivo half-life.

  • Pyridine Core: The nitrogen atom in pyridine can decrease the susceptibility of the ring to oxidative metabolism compared to benzene.[15] This makes pyridine a common replacement for phenyl rings to enhance metabolic stability.[1][15]

  • Furan Core: Furan rings can be susceptible to oxidation by CYPs, which can sometimes lead to the formation of reactive metabolites.[16] This is a critical consideration in drug design, although not all furan-containing molecules are inherently toxic.[16]

  • Impact of the -CF3 Group: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[4] Its presence can act as a "metabolic blocker," shielding adjacent positions on the aromatic ring from enzymatic attack and significantly improving the metabolic stability of the entire molecule.[13]

Table 3: Comparative Metabolic Stability Profile

ScaffoldGeneral Metabolic ProfileImpact of -CF3 Amine
PyridineGenerally more stable than corresponding phenyl rings.[15]High. The -CF3 group further shields the molecule from degradation.
FuranCan be susceptible to oxidative metabolism, potentially forming reactive intermediates.[16]High. The -CF3 group can block metabolic pathways, but the inherent liability of the furan ring must still be considered.

Experimental Protocols & Methodologies

To ensure scientific integrity, the data underpinning these comparisons must be derived from robust, validated experimental methods. Below are detailed protocols for determining the key physicochemical properties discussed.

Determination of Lipophilicity: Shake-Flask Method for LogD7.4

The shake-flask method is the gold-standard for LogP/LogD determination.[17][18] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Protocol Steps:

  • Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Likewise, saturate n-octanol with the buffer.[19] Prepare a stock solution of the test compound in a suitable solvent like DMSO.[17]

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1).

  • Equilibration: Cap the vial and shake vigorously until equilibrium is reached (typically several hours).[18][20] This ensures the compound has fully partitioned between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[20]

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Workflow for LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Pre-saturated n-Octanol & Buffer (pH 7.4) e1 Mix Compound with Octanol/Buffer p1->e1 p2 Prepare Compound Stock Solution p2->e1 e2 Shake to Equilibrate e1->e2 e3 Centrifuge to Separate Phases e2->e3 e4 Sample Aqueous & Octanol Layers e3->e4 a1 Quantify Concentration (e.g., HPLC) e4->a1 a2 Calculate LogD Value a1->a2

Caption: Shake-Flask LogD Determination Workflow.

Determination of Acidity/Basicity: Potentiometric Titration for pKa

Potentiometric titration is a high-precision technique for measuring pKa by monitoring pH changes as a titrant is added to a solution of the compound.[21][22][23]

Protocol Steps:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[21][24]

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[21][24] Maintain constant ionic strength with a background electrolyte like KCl.[21]

  • Titration Setup: Place the solution in a jacketed vessel to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[21]

  • Titration: For a basic compound (like a pyridine derivative), titrate with a standardized acid solution (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized base (e.g., 0.1 M NaOH).[24] Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[21]

Workflow for pKa Determination

G p1 Calibrate pH Meter e1 Titrate with Standard Acid/Base p1->e1 p2 Prepare Compound Solution p2->e1 e2 Record pH vs. Volume Added e1->e2 a1 Plot Titration Curve e2->a1 a2 Identify Half-Equivalence Point a1->a2 a3 Determine pKa a2->a3

Caption: Potentiometric Titration pKa Workflow.

Assessment of Metabolic Stability: Liver Microsomal Assay

This in vitro assay measures the rate at which a compound is metabolized by enzymes contained in liver microsomes, providing an estimate of its intrinsic clearance (Clint).[25][26][27]

Protocol Steps:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a working solution of the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).[26][28] Prepare an NADPH regenerating system, which serves as a necessary cofactor for CYP enzymes.[25]

  • Pre-incubation: In a 96-well plate, mix the test compound with the microsomal solution and pre-incubate at 37°C for a few minutes.[28]

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[25][26]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an ice-cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[25][28] The stop solution precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[25]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[28]

Workflow for Microsomal Stability Assay

G cluster_prep Setup cluster_reaction Reaction cluster_analysis Analysis p1 Combine Compound & Liver Microsomes p2 Pre-incubate at 37°C p1->p2 r1 Initiate with NADPH p2->r1 r2 Incubate at 37°C r1->r2 r3 Stop Reaction at Time Points (0-60 min) r2->r3 a1 Centrifuge & Collect Supernatant r3->a1 a2 Quantify Parent Compound (LC-MS/MS) a1->a2 a3 Calculate t1/2 & Clint a2->a3

Caption: Microsomal Stability Assay Workflow.

Synthesis & Implications for Drug Design

The choice between a furan or pyridine scaffold for a trifluoromethyl amine derivative is a strategic decision based on the desired target product profile.

  • Choose Pyridine when:

    • A basic handle is required for salt formation to improve solubility or for specific hydrogen bond interactions with the target protein.

    • Enhanced metabolic stability over a corresponding phenyl ring is a primary objective.

    • A balance between aqueous solubility and membrane permeability is sought.

  • Choose Furan when:

    • A more lipophilic, non-basic scaffold is needed to maximize membrane permeability, for instance, in CNS drug design.

    • Avoiding a basic amine is critical to reduce risks of hERG channel inhibition or other off-target effects.

    • The potential for metabolic oxidation of the furan ring has been assessed and deemed acceptable or can be mitigated through substitution.

The trifluoromethyl amine moiety serves as an excellent non-basic, metabolically robust substituent in both contexts. It allows chemists to increase lipophilicity and block metabolic routes without introducing the complexities of a basic center.

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  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2913-2917. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine, a halogenated furan amine derivative. Synthesizing technical data with field-proven safety practices, this document will serve as an essential resource for ensuring the safe and compliant disposal of this reactive compound.

The molecular structure of this compound, featuring a trifluoromethyl group, a furan ring, and a methylamine substituent, presents a unique combination of chemical properties that necessitate careful consideration during disposal. Its classification as a corrosive and toxic substance, coupled with the potential for peroxide formation inherent to furan derivatives, demands a multi-faceted approach to its end-of-life management.[1][2][3][4]

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is critical. The Safety Data Sheet (SDS) for this compound indicates that it causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or inhaled.[4] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove for enhanced protection.[5]

  • Body Protection: A flame-resistant lab coat. For larger quantities, a chemical-resistant apron should be worn.[5]

A critical, yet often overlooked, hazard associated with furan derivatives is their potential to form explosive peroxides upon exposure to air and light over time.[1][2][3] This necessitates diligent inventory management and dating of containers upon receipt and opening.

Hazard ClassificationDescriptionPrimary Safety Concern
Corrosive Causes severe skin burns and eye damage.[4]Direct contact can cause immediate and severe tissue damage.
Toxic Harmful if swallowed, inhaled, or in contact with skin.[4]Exposure can lead to systemic toxic effects.
Halogenated Organic Contains a trifluoromethyl group.Requires specific disposal pathways to prevent environmental contamination and formation of harmful byproducts during incineration.[6][7]
Amine Compound Contains a methylamine group.Incompatible with strong acids and oxidizing agents, leading to potentially violent reactions.[8]
Peroxide Former Furan ring is susceptible to peroxide formation.[1][2][3]Peroxide crystals are shock-sensitive and can be explosive.
Waste Segregation and Collection Protocol

Proper segregation is the most critical step in preventing hazardous reactions within waste containers.[8] The following step-by-step protocol must be strictly adhered to.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is in good condition, has a secure screw-top cap, and is constructed of a compatible material (e.g., high-density polyethylene, HDPE).[1][9]

  • The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE ".[1]

Step 2: Label the Container Accurately

  • Before adding any waste, affix a hazardous waste tag to the container.[7]

  • List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[1][10]

  • Maintain a running log of the approximate quantities of waste added to the container.

Step 3: Segregate Incompatible Waste Streams

  • This compound must be collected as halogenated organic waste .[6][11]

  • DO NOT mix with non-halogenated solvent waste.[7][11] Keeping these streams separate can significantly reduce disposal costs and complexity.[7][11]

  • DO NOT mix with acids, bases, or oxidizing agents.[12][13][14] Amines can react exothermically with acids, and halogenated compounds can have unexpected reactivity with other chemical classes.

Step 4: Collect the Waste

  • Collect all materials contaminated with this compound, including residual amounts in original containers, pipette tips, and contaminated labware (e.g., absorbent pads from spill cleanups), in the designated hazardous waste container.[2][15]

  • For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion.[1]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and workflow for the proper disposal of this chemical.

DisposalWorkflow cluster_0 Preparation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start Start: Unused or Waste This compound AssessHazards Assess Hazards: - Corrosive, Toxic - Peroxide Former - Halogenated Amine Start->AssessHazards WearPPE Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat AssessHazards->WearPPE DesignateContainer Select Compatible, Labeled 'HAZARDOUS WASTE' Container WearPPE->DesignateContainer SegregateWaste Segregate as 'Halogenated Organic Waste' DesignateContainer->SegregateWaste CheckIncompatibility Incompatible with: - Non-halogenated waste - Acids & Bases - Oxidizing Agents SegregateWaste->CheckIncompatibility CollectWaste Collect Waste Chemical & Contaminated Materials SegregateWaste->CollectWaste StoreContainer Store in a Cool, Dry, Ventilated Area Away from Light and Heat CollectWaste->StoreContainer ArrangePickup Arrange for Pickup by: - Institutional EHS - Licensed Waste Contractor StoreContainer->ArrangePickup Documentation Complete & Retain Waste Disposal Records ArrangePickup->Documentation End End: Compliant Disposal Documentation->End

Caption: Disposal workflow for this compound.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pillows.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[2]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleanup materials must also be disposed of as hazardous waste.[2]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

Empty Container Disposal: Thoroughly empty all contents from the original container. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[9] For a highly toxic chemical such as this, it is best practice to collect the first three rinses as hazardous waste.[9] After thorough rinsing and air-drying, the container's label must be completely defaced or removed before being discarded as solid waste.[9]

Regulatory Framework

The disposal of this compound is governed by a stringent regulatory framework designed to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[3][16] Generators of hazardous waste are responsible for its safe management from "cradle to grave".[17] Additionally, workplace safety standards for handling hazardous materials are set by the Occupational Safety and Health Administration (OSHA).[7][18] It is imperative to consult and comply with all applicable local, state, and federal regulations.

By adhering to the detailed procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. While these compounds hold immense promise, they also present unknown hazard profiles that demand a rigorous and proactive approach to safety. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine (CAS No. 306935-05-7)[1].

Hazard Assessment: Understanding the "Why" Behind the PPE

A robust PPE strategy is not about a checklist; it's about understanding the chemical's nature. The hazards associated with this compound are inferred from its constituent functional groups.

  • Primary Amine Group: Amines are chemically basic and can be corrosive, causing severe skin burns and eye damage upon contact[3][4]. Many amines are also volatile and can have a strong, unpleasant odor, posing a respiratory hazard that can lead to irritation or more severe systemic effects[3][5]. Exposure to certain amine vapors has been linked to visual disturbances, such as blurred vision or seeing halos around lights[5].

  • Trifluoromethyl (CF3) Group: The presence of a trifluoromethyl group can increase a molecule's volatility and lipophilicity, potentially enhancing its absorption through the skin. Furthermore, fluorinated compounds can present unique metabolic pathways and toxicological profiles[6][7]. When heated to decomposition, they can emit highly toxic fumes of fluorides and nitrogen oxides[3].

  • Furan Ring: Furan itself is classified as an extremely flammable liquid and vapor that is harmful if swallowed or inhaled, causes skin irritation, and is suspected of causing genetic defects and cancer[8][9]. While the toxicity of this specific substituted furan is unknown, the parent ring's hazard profile necessitates caution. Furan and its derivatives can also form explosive peroxides over time, especially when exposed to air and light[10].

Based on this analysis, the primary routes of exposure we must guard against are inhalation, skin/eye contact, and ingestion .

Core PPE Requirements for All Operations

The following PPE constitutes the minimum standard for any procedure involving this compound, regardless of scale. All operations must be conducted within a certified chemical fume hood to mitigate inhalation exposure[10][11][12].

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety GogglesMust be worn at all times. They provide a seal around the eyes to protect from splashes and vapors[9][13].
Face ShieldRequired over safety goggles when handling larger quantities (>5g), performing transfers, or during any operation with an elevated splash risk[13][14].
Hand Protection Double Gloving: Nitrile GlovesWhile nitrile provides good general resistance, it shows poor resistance to many amines[15][16]. Therefore, double-gloving is mandatory. The outer glove should be changed immediately upon any suspected contact. For prolonged tasks, consider heavier-duty gloves like neoprene or butyl rubber over an inner nitrile glove. Always inspect gloves for tears or pinholes before use[13].
Body Protection Flame-Resistant Lab CoatMust be fully buttoned with sleeves rolled down to provide maximum skin coverage[13][14].
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Perforated shoes, sandals, or fabric shoes that can absorb chemicals are not permitted[12][14].
Task-Specific PPE Protocols

Different laboratory operations carry different levels of risk. The following table outlines escalating PPE requirements based on the specific task.

Risk LevelTask ExamplesRequired Engineering ControlsMinimum PPE Ensemble
Low Handling sealed containers, planning experiments.Standard laboratory ventilation.Safety glasses.
Medium Weighing small quantities (<1g), preparing dilute solutions, routine reactions, TLC analysis.Chemical Fume Hood.Core PPE: Safety Goggles, Double Nitrile Gloves, Lab Coat, Closed-toe Shoes.
High Weighing larger quantities (>1g), transfers, reactions under pressure/heat, workup/extraction, purification (e.g., chromatography), spill clean-up.Chemical Fume Hood.Core PPE + Face Shield. Consider a chemical-resistant apron worn over the lab coat.
Emergency Significant spill (>100 mL), uncontrolled release, fire.Evacuate area.Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) is required for emergency response personnel[17][18].
Procedural Discipline: Donning, Doffing, and Disposal

Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common source of exposure.

Workflow for PPE Donning and Doffing

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Safety Goggles D2->D3 D4 4. Face Shield (if req.) D3->D4 D5 5. Outer Gloves D4->D5 F1 1. Outer Gloves (Peel off) F2 2. Face Shield F1->F2 F3 3. Lab Coat (Roll inside-out) F2->F3 F4 4. Safety Goggles F3->F4 F5 5. Inner Gloves (Peel off) F4->F5 Wash Wash Hands Thoroughly F5->Wash Final Step

Caption: PPE Donning and Doffing Workflow.

Disposal Plan:

  • Contaminated Gloves, Pipette Tips, etc.: All solid waste contaminated with this compound must be collected in a designated, sealed hazardous waste container clearly labeled with the chemical name[11].

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a dedicated, labeled hazardous waste container for halogenated organic waste[12][19]. Do not pour any amount down the drain[19].

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in the hazardous waste container. Reusable items like lab coats must be decontaminated professionally if significant contamination occurs.

  • Waste Pickup: Arrange for disposal through your institution's licensed environmental waste management contractor[11].

Emergency Response: Spill Management

Even with meticulous planning, spills can occur. Preparedness is key to mitigating the consequences.

Spill Response Protocol

Spill_Response Start Spill Occurs Alert Alert personnel in immediate area. Notify supervisor. Start->Alert Assess Assess spill size & risk. Is it a minor or major spill? Alert->Assess Minor Minor Spill (<100mL) (Contained in hood) Assess->Minor Minor Major Major Spill (>100mL) (Outside containment) Assess->Major Major PPE Don appropriate PPE: - Respirator (if trained) - Double gloves, goggles, face shield - Chemical apron Minor->PPE Evacuate Evacuate the laboratory. Pull fire alarm if necessary. Call emergency services. Major->Evacuate End Spill Secured Evacuate->End Contain Contain the spill. Use absorbent dikes. PPE->Contain Neutralize Neutralize/Absorb. Use caustic spill powder or universal absorbent. Contain->Neutralize Collect Collect residue with non-sparking tools. Neutralize->Collect Dispose Place in sealed hazardous waste container. Collect->Dispose Decon Decontaminate the area and equipment. Dispose->Decon Decon->End

Caption: Step-by-step emergency spill response workflow.

Spill Kit Contents: Your laboratory should have a dedicated spill kit readily accessible. For this class of compound, it should contain:

  • Absorbent Materials: Spill pillows or a universal absorbent material. Some commercial products are specifically designed for amines and caustics[20]. Do not use combustible materials like paper towels for large spills.

  • Neutralizing Agents: For amine spills, a weak acid neutralizer can be used, but with extreme caution as the reaction can be exothermic[4]. Often, absorbing the material is a safer first step.

  • Containment: Absorbent socks or dikes to prevent the spill from spreading[21][22].

  • Tools: Plastic or other non-sparking scoops for cleanup[21].

  • Waste Bags: Heavy-duty plastic bags for contaminated materials[21][23].

  • PPE: A dedicated set of high-level PPE, including a chemical-resistant apron, heavy-duty gloves, and a face shield.

By adhering to these rigorous guidelines, grounded in a thorough understanding of the potential chemical hazards, researchers can confidently and safely advance their critical work.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals . (2014). Spill Containment Blog. [Link]

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  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . Binghamton University. [Link]

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  • This compound, 97%, Thermo Scientific . Fisher Scientific. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.